molecular formula C11H9ClO2 B1582300 4-(chloromethyl)-6-methyl-2H-chromen-2-one CAS No. 41295-65-2

4-(chloromethyl)-6-methyl-2H-chromen-2-one

Cat. No.: B1582300
CAS No.: 41295-65-2
M. Wt: 208.64 g/mol
InChI Key: SPXMXBBTSABPSK-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H9ClO2 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(chloromethyl)-6-methyl-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(chloromethyl)-6-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-6-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXMXBBTSABPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358649
Record name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-65-2
Record name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl-6-methylcoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

what are the physicochemical properties of 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and reactivity of 4-(chloromethyl)-6-methyl-2H-chromen-2-one , a pivotal scaffold in medicinal chemistry and materials science.[1]

Executive Summary

4-(Chloromethyl)-6-methyl-2H-chromen-2-one (CAS: 41295-65-2) is a functionalized coumarin derivative distinguished by its dual reactivity.[1] It features a lipophilic, aromatic benzopyrone core and a highly reactive benzylic electrophile at the C4 position. This compound serves as a critical "lynchpin" intermediate for generating fluorescent probes, anticoagulant pharmacophores, and novel anticancer agents. Its utility stems from the facile nucleophilic displacement of the chloromethyl group, allowing for the rapid construction of complex heterocyclic libraries.

Chemical Identity & Structural Characterization

ParameterDetail
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Synonyms 4-Chloromethyl-6-methylcoumarin; 6-Methyl-4-(chloromethyl)coumarin
CAS Registry Number 41295-65-2
Molecular Formula C

H

ClO

Molecular Weight 208.64 g/mol
SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CCl
InChI Key Unique identifier required for database integration (e.g., generated from SMILES)
Structural Analysis

The molecule consists of a bicyclic 2H-chromen-2-one (coumarin) skeleton.[1]

  • Position 6 (Methyl): Electron-donating group (+I effect) that slightly increases electron density on the aromatic ring, modulating fluorescence quantum yield.[1]

  • Position 4 (Chloromethyl): A reactive alkyl halide handle. The carbon-chlorine bond is activated by the adjacent electron-deficient enone system, making it highly susceptible to S

    
    2 reactions.[1]
    

Physicochemical Properties

The following data consolidates experimental values and high-confidence predictive models for laboratory handling.

PropertyValue / DescriptionContext
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1]
Melting Point 92–95 °C Sharp transition indicating high crystallinity.[1]
Boiling Point ~360 °C (Predicted)Decomposes prior to boiling at atmospheric pressure.
Solubility Soluble: CHCl

, DMSO, DMF, AcetoneInsoluble: Water, Hexanes
Lipophilic nature requires organic solvents for reaction.
LogP 2.8 – 3.1 (Predicted)Indicates good membrane permeability for biological applications.
Density ~1.3 g/cm

Higher than water due to halogenation.[1]

Spectral Signature

Identification of this compound relies on distinct spectroscopic markers, particularly the shift of the chloromethyl protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 or DMSO-d

Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
C3-H 6.40 – 6.55Singlet (s)1HVinyl proton of the lactone ring.[1]
C4-CH

Cl
4.70 – 4.95 Singlet (s)2HDiagnostic Peak : Deshielded methylene adjacent to Cl and alkene.[1]
C6-CH

2.40 – 2.45Singlet (s)3HMethyl group on the aromatic ring.[1]
Aromatic H 7.20 – 7.60Multiplet (m)3HH-5, H-7, H-8 protons (coupling patterns vary).[1]
Infrared Spectroscopy (FT-IR)
  • 1700–1720 cm

    
    :  Strong C=O stretching (Lactone carbonyl).[1]
    
  • 1600 cm

    
    :  C=C aromatic skeletal vibrations.[1]
    
  • 700–750 cm

    
    :  C-Cl stretching vibration.[1]
    

Reactivity Profile & Synthesis

Synthesis: The Pechmann Condensation

The industrial and laboratory standard for synthesis involves the acid-catalyzed condensation of p-cresol (4-methylphenol) with ethyl 4-chloroacetoacetate.[1]

Mechanism:

  • Transesterification: Phenol attacks the ester carbonyl.

  • Michael Addition: Intramolecular attack of the aromatic ring (ortho position) onto the activated ketone.

  • Dehydration: Aromatization to form the coumarin ring.

Reactivity: Nucleophilic Substitution

The C4-chloromethyl group acts as a "soft" electrophile.[1] It reacts readily with nucleophiles (amines, thiols, azides) to form C4-functionalized derivatives without disturbing the lactone core.

Reactivity Diagram (Graphviz)

ReactivityPathways Start 4-(Chloromethyl)-6-methylcoumarin (Electrophile) Prod_Amine 4-(Aminomethyl)coumarin (Fluorescent Probes) Start->Prod_Amine SN2 Substitution (Base, Heat) Prod_Thiol 4-(Thiomethyl)coumarin (Bioconjugates) Start->Prod_Thiol SN2 Substitution (Mild Base) Prod_Azide 4-(Azidomethyl)coumarin (Click Chemistry Handle) Start->Prod_Azide SN2 Substitution (DMF, RT) Amine Primary/Secondary Amines (R-NH2) Amine->Start Thiol Thiols (R-SH) Thiol->Start Azide Sodium Azide (NaN3) Azide->Start

Caption: Divergent synthesis pathways utilizing the C4-chloromethyl electrophilic handle.

Experimental Protocols

Protocol A: Synthesis via Pechmann Condensation

Objective: To synthesize 4-(chloromethyl)-6-methyl-2H-chromen-2-one from p-cresol.[1]

  • Reagents:

    • p-Cresol (4-methylphenol): 10.8 g (0.1 mol)[1]

    • Ethyl 4-chloroacetoacetate: 16.5 g (0.1 mol)[1]

    • Catalyst: Conc. H

      
      SO
      
      
      
      (30 mL) or Amberlyst-15 (solid acid, 5 g).[1]
  • Procedure:

    • Mixture: In a 250 mL round-bottom flask, combine p-cresol and ethyl 4-chloroacetoacetate.

    • Addition: Cool the mixture to 0–5 °C in an ice bath. Add H

      
      SO
      
      
      
      dropwise with vigorous stirring to maintain temperature <10 °C.
    • Reaction: Allow to warm to room temperature and stir for 12–24 hours. (Monitor via TLC: 30% EtOAc/Hexane).

    • Quench: Pour the reaction mixture over 200 g of crushed ice/water with stirring. A solid precipitate will form.

    • Purification: Filter the solid, wash copiously with cold water (to remove acid), and recrystallize from Ethanol/Water (70:30).

  • Yield: Expect 60–75%.

  • Validation: Check MP (92–95 °C).

Protocol B: Nucleophilic Substitution with Morpholine (Example)

Objective: To replace the chlorine atom with a secondary amine.

  • Reagents:

    • 4-(Chloromethyl)-6-methylcoumarin (1 eq)[1]

    • Morpholine (1.2 eq)

    • K

      
      CO
      
      
      
      (2 eq)
    • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve the coumarin in acetonitrile. Add K

      
      CO
      
      
      
      and morpholine.
    • Reflux at 80 °C for 4–6 hours.

    • Filter off inorganic salts. Evaporate solvent.

    • Recrystallize the crude product from ethanol.

Handling & Safety (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: The chloromethyl group is an alkylating agent; avoid direct contact.

    • Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

  • Storage: Store in a cool, dry place (2–8 °C preferred) away from strong bases and oxidizing agents.

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis & Properties: ChemBK. (n.d.). 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6-methyl- Properties and Melting Point.[1][2][3] Retrieved from [Link][1]

  • Pechmann Condensation Mechanism: Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]

Sources

4-(chloromethyl)-6-methyl-2H-chromen-2-one structure and spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Executive Summary

4-(chloromethyl)-6-methyl-2H-chromen-2-one (also known as 4-chloromethyl-6-methylcoumarin) represents a critical pharmacophore in modern heterocyclic chemistry. Distinguished by its dual-electrophilic nature—possessing both a reactive allylic chloromethyl group and a lactone carbonyl—this compound serves as a "lynchpin" intermediate. It is extensively utilized in the synthesis of hybrid bioactive molecules, including antimicrobial thiazoles, antioxidant benzimidazoles, and fluorescent probes. This guide provides an exhaustive technical analysis of its structural properties, synthetic pathways, spectral fingerprints, and experimental handling.

Structural Architecture & Physicochemical Properties

The compound is a bicyclic aromatic system where a benzene ring is fused to an


-pyrone ring.[1] The 6-methyl substitution enhances lipophilicity, while the 4-chloromethyl group provides a specific site for nucleophilic attack, essential for structure-activity relationship (SAR) tuning.
PropertySpecification
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Name 4-Chloromethyl-6-methylcoumarin
Molecular Formula C

H

ClO

Molecular Weight 208.64 g/mol
Appearance White to off-white crystalline solid
Melting Point 188–190 °C (Lit.)
Solubility Soluble in CHCl

, DMSO, DMF; Insoluble in cold water

Synthetic Pathway: The Pechmann Condensation[2][3][4]

The most robust route for synthesizing 4-(chloromethyl)-6-methylcoumarin is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a


-keto ester.[2]

Mechanistic Insight: The reaction proceeds via transesterification of p-cresol with ethyl 4-chloroacetoacetate, followed by an intramolecular hydroxyalkylation (electrophilic aromatic substitution) and subsequent dehydration. The presence of the electron-donating methyl group at the para position of the phenol directs the cyclization ortho to the hydroxyl group, ensuring the formation of the 6-methyl isomer.

Reaction Scheme:



Synthesis Workflow Visualization

SynthesisWorkflow Reactants Reactants (p-Cresol + Ethyl 4-chloroacetoacetate) Catalyst Catalyst Addition (Conc. H2SO4, <10°C) Reactants->Catalyst Dropwise Addition Reaction Cyclization & Dehydration (RT, 2-4 Hours) Catalyst->Reaction Stirring Quench Quenching (Ice Water Precipitation) Reaction->Quench Pour into Ice Purification Purification (Recrystallization from EtOH) Quench->Purification Filter Solid Product Final Product 4-(chloromethyl)-6-methylcoumarin Purification->Product Dry & Characterize

Caption: Step-by-step workflow for the Pechmann condensation synthesis of the target coumarin.

Spectral Characterization (The Core Data)

Accurate identification relies on distinct spectral markers. The chloromethyl group and the coumarin lactone are the primary diagnostic features.

A. Proton NMR ( H NMR)

Solvent: CDCl


 (7.26 ppm reference)

The spectrum is characterized by three distinct singlets (methyl, chloromethyl, vinyl) and an aromatic region corresponding to a 1,2,4-trisubstituted benzene.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
6-CH

2.44Singlet (s)3HMethyl group on aromatic ring
4-CH

Cl
4.65 – 4.70Singlet (s)2HChloromethyl protons (Deshielded by Cl and alkene)
H-3 6.45Singlet (s)1HVinylic proton of the pyrone ring
H-8 7.25Doublet (d)1HAromatic proton (

Hz)
H-7 7.38Doublet of Doublets (dd)1HAromatic proton (

Hz)
H-5 7.55Doublet (d)1HAromatic proton (

Hz, meta coupling)
B. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet

Wavenumber (cm

)
Vibration ModeDiagnostic Value
1710 – 1730 C=O Stretch (Lactone)Primary Indicator: Distinctive sharp carbonyl peak.
1600 – 1620 C=C Stretch (Aromatic)Confirms conjugated system.
2950 – 2980 C-H Stretch (Aliphatic)Methyl and methylene groups.
700 – 750 C-Cl StretchPresence of the alkyl chloride.
C. Mass Spectrometry (MS)

Method: EI or ESI+

  • Molecular Ion (M

    
    ):  208 m/z
    
  • Isotope Pattern: A characteristic M+2 peak at 210 m/z with an intensity approximately 33% of the M

    
     peak, confirming the presence of a single Chlorine atom (
    
    
    
    Cl vs
    
    
    Cl natural abundance).
  • Fragmentation: Loss of -Cl (M-35) typically yields a base peak at m/z 173 (stable allylic cation).

Reactivity Profile & Drug Design Utility

The 4-chloromethyl group is highly susceptible to S


2 nucleophilic substitution. This reactivity is exploited to tether the coumarin fluorophore/pharmacophore to other bioactive moieties.
Key Transformation Pathways
  • Amination: Reaction with primary/secondary amines yields 4-(aminomethyl)coumarins (fluorescent sensors).

  • Thiol Alkylation: Reaction with mercaptans yields thioethers (antioxidants).

  • Azidation: Reaction with NaN

    
     yields 4-azidomethylcoumarin, a precursor for "Click" chemistry (triazole synthesis).
    

Reactivity Core 4-(chloromethyl)-6-methyl coumarin Amine Secondary Amines (HNR2) Core->Amine Target Thiol Thiols (R-SH) Core->Thiol Target Azide Sodium Azide (NaN3) Core->Azide Target Prod_Amine 4-(aminomethyl)coumarins (DNA Intercalators) Amine->Prod_Amine SN2 Displacement Prod_Thiol Sulfide Derivatives (Antimicrobial Agents) Thiol->Prod_Thiol Base Catalysis Prod_Triazole 1,2,3-Triazoles (via Click Chemistry) Azide->Prod_Triazole 1. Substitution 2. Cycloaddition

Caption: Divergent synthesis pathways utilizing the reactive chloromethyl "handle" for drug discovery.

Experimental Protocol: Synthesis & Isolation

Safety Note: Sulfuric acid is corrosive. Chloromethyl coumarins are potential alkylating agents; handle with gloves in a fume hood.

Materials:

  • p-Cresol (10.8 g, 0.1 mol)

  • Ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol)

  • Concentrated H

    
    SO
    
    
    
    (25 mL)
  • Ethanol (for recrystallization)

Procedure:

  • Preparation: Place p-cresol and ethyl 4-chloroacetoacetate in a 250 mL round-bottom flask.

  • Catalysis: Cool the mixture to 0–5 °C in an ice bath. Add concentrated sulfuric acid dropwise with constant stirring. Critical Control Point: Maintain temperature below 10 °C to prevent charring.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2–4 hours. The mixture will darken and become viscous.

  • Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[2][3]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Dissolve: Heat ethanol to boiling and add crude solid until saturation.

    • Crystallize: Allow to cool slowly to room temperature, then refrigerate.

    • Yield: Expect 65–75% yield of white needles.

References

  • Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4-Chloromethyl-6-methylcoumarin (Analogous data extrapolation).

  • Biological Applications: Kulkarni, M. V., et al. (2006). 4-Chloromethylcoumarins as synthons for biological evaluation. Chemistry of Heterocyclic Compounds.

  • Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 581 (1955); Vol. 21, p. 22 (1941). (General procedure for 4-methylcoumarins).

Sources

Technical Monograph: 4-(Chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-6-methyl-2H-chromen-2-one (CAS 41295-65-2 ) is a specialized functionalized coumarin derivative widely utilized as a "warhead" scaffold in medicinal chemistry and fluorescent probe development. Characterized by its reactive allylic/benzylic chloromethyl group at the C4 position, this compound serves as a critical electrophilic intermediate for synthesizing complex heterocyclic conjugates. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, reactivity profiles, and experimental protocols.

Part 1: Chemical Identity & Physiochemical Profile

The compound is defined by a benzopyrone core substituted with a methyl group at the C6 position and a reactive chloromethyl moiety at the C4 position. This specific substitution pattern dictates its lipophilicity and electrophilic reactivity.

Table 1: Technical Specifications
PropertyData
CAS Registry Number 41295-65-2
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Synonyms 4-Chloromethyl-6-methylcoumarin; 6-Methyl-4-(chloromethyl)coumarin
Molecular Formula C₁₁H₉ClO₂
Molecular Weight 208.64 g/mol
SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CCl
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water
Reactivity Class Alkylating agent (Allylic/Benzylic halide)

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one typically employs the Pechmann Condensation , a robust acid-catalyzed reaction between a phenol and a


-ketoester.
The Pechmann Condensation Protocol

Rationale: The reaction utilizes p-cresol (4-methylphenol) and ethyl 4-chloroacetoacetate . The choice of p-cresol ensures the methyl substituent is positioned at C6 (para to the phenol ether oxygen) in the final coumarin ring. The 4-chloroacetoacetate introduces the chloromethyl group at C4.

Mechanism:

  • Transesterification: The phenol hydroxyl attacks the ester carbonyl of the

    
    -ketoester.
    
  • Hydroxyalkylation: Acid-catalyzed electrophilic aromatic substitution (EAS) occurs ortho to the phenolic oxygen.

  • Dehydration: Elimination of water aromatizes the heterocyclic ring, yielding the coumarin core.

Visualization of Synthesis Pathway

PechmannSynthesis Reactants Reactants: p-Cresol + Ethyl 4-chloroacetoacetate Intermediate Intermediate: Ester Formation & Cyclization Reactants->Intermediate Transesterification Catalyst Catalyst: H2SO4 (conc.) Catalyst->Intermediate Product Product: 4-(Chloromethyl)-6-methyl-2H-chromen-2-one Intermediate->Product Dehydration (-H2O)

Figure 1: Step-wise mechanistic flow of the Pechmann condensation yielding the target coumarin.

Part 3: Reactivity & Functionalization

The C4-chloromethyl group is the primary site of reactivity. It functions as a potent electrophile due to the electron-withdrawing nature of the adjacent coumarin


-system, making it highly susceptible to S_N2 nucleophilic substitution.
Key Transformations
  • Amination: Reaction with secondary amines yields 4-(aminomethyl) derivatives, often used to increase solubility or target specific biological receptors.

  • Ether/Thioether Formation: Reaction with phenols or thiols creates stable ether/thioether linkages, useful for constructing fluorescent probes or drug conjugates.

  • Azidation: Substitution with sodium azide (

    
    ) yields the azide derivative, a precursor for "Click Chemistry" (CuAAC) to attach the coumarin fluorophore to biomolecules.
    
Reactivity Workflow

Reactivity cluster_Rxns Nucleophilic Substitution Pathways Core 4-(Chloromethyl)-6-methyl-2H-chromen-2-one (Electrophile) Prod1 Aminomethyl Derivative (Solubility/Targeting) Core->Prod1 + Amine / Base Prod2 Thioether Conjugate (Fluorescent Probes) Core->Prod2 + Thiol / Base Prod3 Coumarin Azide (Click Chemistry Precursor) Core->Prod3 + NaN3 / DMF Amine R2NH (Amine) Thiol RSH (Thiol) Azide NaN3 (Azide)

Figure 2: Divergent synthesis pathways utilizing the reactive chloromethyl "warhead".

Part 4: Experimental Protocols

Synthesis of 4-(Chloromethyl)-6-methyl-2H-chromen-2-one

Note: This protocol is based on standard Pechmann condensation conditions adapted for chloromethyl derivatives.

Materials:

  • p-Cresol (4-methylphenol): 10.8 g (0.1 mol)

  • Ethyl 4-chloroacetoacetate: 16.5 g (0.1 mol)

  • Sulfuric Acid (conc.): 30 mL[1]

  • Ice water: 500 mL

  • Ethanol (95%): For recrystallization

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath (0–5°C).

  • Mixing: Add p-cresol and ethyl 4-chloroacetoacetate to the flask. Stir to ensure a homogenous mixture.

  • Acid Addition: Dropwise, add concentrated sulfuric acid over 30 minutes. Critical: Maintain temperature below 10°C to prevent polymerization or side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours. The mixture will darken and become viscous.

  • Quenching: Slowly pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid (check filtrate pH).

  • Purification: Recrystallize the crude solid from hot ethanol. Filter and dry under vacuum.

  • Validation: Verify purity via TLC (Silica, Hexane:EtOAc 7:3) and melting point.

Safety & Handling (SDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] The chloromethyl group is a potential alkylating agent; handle with care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

Part 5: Applications in Drug Development

  • Fluorescent Labeling: The 6-methylcoumarin core provides a stable fluorescent signal (typically blue fluorescence,

    
     nm, 
    
    
    
    nm). The chloromethyl group allows attachment to non-fluorescent drugs to track cellular uptake.
  • Antimicrobial Agents: Derivatives where the chlorine is replaced by heterocyclic amines (e.g., piperazine, morpholine) have shown potent antibacterial activity against Gram-positive strains.

  • Enzyme Inhibitors: Used as a scaffold for designing inhibitors of enzymes like aromatase or steroid sulfatase, where the coumarin ring mimics the steroid core.

References

  • Sigma-Aldrich. 4-(Chloromethyl)-6-methylcoumarin Product Analysis. CAS 41295-65-2. Available at:

  • PubChem. 4-(Chloromethyl)-6-methyl-2H-chromen-2-one Compound Summary. National Library of Medicine. Available at:

  • Sethi, P. et al. (2016).Synthesis and antimicrobial activity of some new 4-chloromethylcoumarin derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual synthesis reference).
  • Kulkarni, M.V. et al. (2006).Coumarins and their derivatives: A review of their synthesis and biological activity. Arkivoc.

Sources

solubility and stability of 4-(chloromethyl)-6-methyl-2H-chromen-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility, Stability, and Handling of 4-(Chloromethyl)-6-methyl-2H-chromen-2-one

Executive Summary

This technical guide provides a comprehensive analysis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CAS: 41295-65-2), a critical coumarin derivative used primarily as a fluorogenic derivatizing agent and a synthetic intermediate. Its utility stems from the electrophilic chloromethyl group, which facilitates the labeling of carboxylic acids, phenols, and amines for HPLC fluorescence detection. However, this same reactivity dictates stringent solubility and stability requirements. This document outlines the physicochemical profile, solvent compatibility, degradation mechanisms, and validated protocols for handling this compound in drug development and analytical workflows.

Physicochemical Profile

ParameterData
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Name 4-Chloromethyl-6-methylcoumarin (CMMC)
CAS Number 41295-65-2
Molecular Formula C₁₁H₉ClO₂
Molecular Weight 208.64 g/mol
Appearance White to off-white crystalline powder
Melting Point ~152–156 °C (isomer dependent; verify per batch)
Fluorescence Strong blue fluorescence (Ex/Em approx. 320/390 nm)
Reactivity Class Alkylating agent (Alkyl halide); Electrophile

Solubility Analysis

The solubility of 4-(chloromethyl)-6-methyl-2H-chromen-2-one is governed by its hydrophobic coumarin core and the polarizable chloromethyl moiety.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingStability RiskRecommendations
Polar Aprotic DMSO High (>50 mg/mL)LowPreferred for stock solutions. Hygroscopic nature of DMSO requires storage under inert gas.
Polar Aprotic DMF High (>50 mg/mL)LowExcellent alternative to DMSO. Ensure DMF is amine-free to prevent side reactions.
Polar Aprotic Acetone High LowIdeal for derivatization reactions due to ease of evaporation.
Polar Aprotic Acetonitrile Moderate-High LowStandard solvent for HPLC applications.
Polar Protic Ethanol/Methanol Moderate Medium Soluble, but risk of solvolysis (alcoholysis) over time, especially if traces of base are present. Use only for immediate processing.
Non-Polar Chloroform/DCM High LowGood for extraction, but chlorinated solvents may quench fluorescence in some assays.
Aqueous Water Insoluble High Do not use. Rapid precipitation and slow hydrolysis to the hydroxymethyl derivative.
Mechanistic Insight: The "Like Dissolves Like" Trap

While the compound dissolves readily in alcohols (methanol/ethanol), these are nucleophilic solvents . Over time, the chlorine atom can be displaced by the alkoxy group (methoxide/ethoxide), transforming the reagent into an ether (e.g., 4-(methoxymethyl)-6-methylcoumarin). This degrades the reagent's purity and alters its retention time in HPLC. Always prefer anhydrous aprotic solvents (DMSO, Acetone, ACN) for storage.

Stability and Reactivity Assessment

A. Hydrolytic Stability (The Alkyl Halide Vulnerability)

The chloromethyl group is susceptible to nucleophilic attack by water (


 mechanism), leading to the formation of 4-(hydroxymethyl)-6-methylcoumarin .
  • Neutral pH: Slow hydrolysis; compound precipitates before significant degradation.

  • Basic pH: Rapid hydrolysis. The hydroxide ion (

    
    ) is a strong nucleophile that displaces the chloride.
    
  • Acidic pH: Relatively stable, though protonation of the carbonyl is negligible.

B. Photostability

Coumarins are inherently photoactive. Exposure to UV light (365 nm) can induce [2+2] cycloaddition dimerization in the solid state or concentrated solution.

  • Impact: Dimerization destroys the aromaticity required for specific fluorescence properties and creates insoluble aggregates.

  • Mitigation: Store in amber vials wrapped in foil.

C. Thermal Stability

The compound is stable as a solid up to its melting point (~150°C). However, in solution, elevated temperatures (>60°C) accelerate solvolysis and polymerization.

Visualizing Degradation Pathways

DegradationPathways Compound 4-(Chloromethyl)- 6-methylcoumarin Hydrolysis Hydrolysis (+H2O) (Formation of Alcohol) Compound->Hydrolysis  Aqueous/Basic pH   Alcoholysis Alcoholysis (+ROH) (Formation of Ether) Compound->Alcoholysis  Methanol/Ethanol   Dimerization Photodimerization (UV Light) Compound->Dimerization  hv (365 nm)  

Caption: Primary degradation pathways including hydrolytic attack (red), solvent interaction (yellow), and photochemical dimerization (green).[1]

Handling & Storage Protocols

To maintain reagent integrity (>98% purity) for analytical applications:

  • Storage:

    • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).

    • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress.

    • Container: Amber glass vials with PTFE-lined caps.

  • Safety:

    • Hazard: Potent alkylating agent. Potential carcinogen and skin sensitizer.

    • PPE: Nitrile gloves, safety goggles, and lab coat. Handle strictly inside a fume hood.

Experimental Workflows

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for preparing standards for HPLC or biological assays.

  • Calculate: Weigh 2.09 mg of 4-(chloromethyl)-6-methylcoumarin.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

    • Why? These solvents prevent hydrolysis and have high boiling points, minimizing concentration errors due to evaporation.

  • Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.

    • Note: Sonicate if particles persist, but avoid heating above 40°C.

  • Storage: Aliquot into 100 µL volumes in amber tubes. Store at -20°C. Stable for 6 months.

Protocol B: Derivatization of Carboxylic Acids (Fluorescence Labeling)

This self-validating workflow uses 18-crown-6 to catalyze the reaction in aprotic media.

Reagents:

  • Analyte: Carboxylic acid (e.g., Fatty acid)

  • Reagent: 4-(chloromethyl)-6-methylcoumarin (CMMC)

  • Catalyst: 18-Crown-6 (solubilizes Potassium carbonate)

  • Base:

    
     (anhydrous)
    
  • Solvent: Acetone or Acetonitrile[2]

Steps:

  • Mix: In a reaction vial, combine the carboxylic acid (1 eq) with

    
     (5 eq) and 18-Crown-6 (0.1 eq).
    
  • Add Reagent: Add CMMC (1.5 eq) dissolved in Acetone.

  • Incubate: Heat at 60°C for 30–60 minutes.

    • Validation: The solution should remain clear or slightly cloudy (salts). If precipitate forms immediately, the solvent may be too wet.

  • Quench: Cool to room temperature. Filter through a 0.45 µm PTFE filter.

  • Analyze: Inject into HPLC (Fluorescence Detector: Ex 320 nm / Em 390 nm).

Derivatization Reaction Pathway

Derivatization Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (K2CO3) + 18-Crown-6 Base->Carboxylate Complex Transition State (SN2 Attack) Carboxylate->Complex CMMC CMMC Reagent (Electrophile) CMMC->Complex Product Fluorescent Ester (Stable Conjugate) Complex->Product -Cl

Caption: The SN2 reaction mechanism where the carboxylate anion attacks the chloromethyl group, yielding a stable fluorescent ester.

References

  • Sigma-Aldrich. (n.d.). 4-Chloromethyl-6-methylcoumarin Product Specification (CAS 41295-65-2). Retrieved from

  • Moraes, M. C., et al. (2021).[3] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. Retrieved from

  • PubChem. (n.d.).[4] 4-(chloromethyl)-6-methyl-2H-chromen-2-one Compound Summary. National Library of Medicine. Retrieved from

  • Katerinopoulos, H. E. (2004).[5] The Coumarin Moiety as a Chromophore of Fluorescent Ion Indicators. Current Pharmaceutical Design. (Contextual grounding on coumarin photophysics).

  • Tsumura, Y., et al. (1995). Derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Journal of Chromatography A.

Sources

Technical Guide: Safety & Handling of 4-(Chloromethyl)-6-methyl-2H-chromen-2-one

[1][2]

Chemical Identity & Significance

Compound: 4-(chloromethyl)-6-methyl-2H-chromen-2-one Synonyms: 4-Chloromethyl-6-methylcoumarin; 6-Methyl-4-(chloromethyl)coumarin CAS Number: 41295-65-2 Molecular Formula: C



Molecular Weight:12

Research Context: This compound serves as a critical electrophilic intermediate in medicinal chemistry.[1][2] The chloromethyl moiety at the C4 position functions as a "warhead" for nucleophilic substitution, allowing the attachment of pharmacophores (e.g., piperazines, thiols) to the coumarin scaffold.[2] This same reactivity, however, dictates its hazardous profile: it is a potent alkylating agent .[2]

Hazard Identification (GHS Classification)

Note: As a research chemical, full REACH registration data may be absent.[1][2] The following classification is derived from the functional group reactivity (benzyl chloride derivative) and analogous coumarins.

GHS Label Elements[2][3]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 
      (Corrosive)
      
    • 
      (Irritant)[2]
      
Hazard Statements (H-Codes)
CodeStatementMechanistic Basis
H314 Causes severe skin burns and eye damage.[1][2]High electrophilicity allows rapid alkylation of skin proteins.[1][2]
H318 Causes serious eye damage.[1][2]Direct corrosive action on corneal tissue.[2]
H335 May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust/vapors triggers mucosal inflammation.[2]
H317 May cause an allergic skin reaction.[1][2]Potential sensitizer due to protein haptenization.[2]
Note Lachrymator The chloromethyl group confers tear-gas-like properties.[1][2]
Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2] Rinse skin with water [or shower].[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2][6]

Chemical & Physical Properties

Data aggregated from predicted models and structural analogs.

PropertyValue/DescriptionImplication for Handling
Physical State Solid (Crystalline powder)Dust generation risk; requires local exhaust ventilation (LEV).[1][2]
Melting Point ~130–150 °C (Predicted)Solid at room temperature; stable unless heated.[1][2]
Solubility Soluble in DCM, DMSO, DMF.[2] Insoluble in water.[2]Use non-aqueous solvents for transfers.[1][2]
Reactivity Moisture Sensitive Hydrolyzes to release HCl gas and the corresponding alcohol.[1]
LogP ~2.6 (Predicted)Lipophilic; penetrates skin barriers easily.[1][2]

Operational Handling Protocols (Self-Validating Systems)

A. The "Zero-Exposure" Weighing Protocol

Because this compound is a lachrymator and potential sensitizer, standard bench weighing is insufficient.[2]

WeighingProtocolcluster_checkSelf-Validation CheckStartStart: Weighing RequestPPEStep 1: PPE Verification(Double Nitrile Gloves, Goggles, Lab Coat)Start->PPEEnvironmentStep 2: Environmental Control(Fume Hood sash < 18 inches)PPE->EnvironmentWeighingStep 3: Transfer to Tared Vial(Do NOT use weigh boats; weigh directly into reaction vessel)Environment->WeighingDeconStep 4: Immediate Decontamination(Wipe balance with 5% NH4OH/MeOH)Weighing->DeconCheck1Is odor detected? (Stop if YES)Weighing->Check1WasteStep 5: Waste Disposal(Solid waste -> Hazardous Bin)Decon->WasteCheck2Is powder visible on bench? (Clean immediately)Decon->Check2

Figure 1: Safe handling workflow for lachrymatory solids. The "Self-Validation" loop ensures containment integrity.

B. Reaction Setup & Quenching

Causality: The chloromethyl group reacts violently with nucleophiles.[1][2] Unreacted starting material in waste streams poses a delayed exposure risk to waste management personnel.[2]

  • Solvent Selection: Use anhydrous solvents (DCM, THF) to prevent premature hydrolysis and HCl generation.[1][2]

  • Quenching Protocol:

    • Do NOT simply dump into aqueous waste.[2]

    • Active Quench: Treat reaction mixtures or contaminated glassware with a dilute solution of ammonia (NH

      
      OH) or ethanolamine in methanol.[1][2] This converts the reactive alkyl chloride into a benign amine/ether before disposal.[2]
      
    • Validation: Check pH of the waste stream; it should be basic (pH > 8) to ensure HCl neutralization.

Reactivity & Stability Logic

Understanding the degradation pathways is essential for storage and emergency response.

ReactivityCompound4-(chloromethyl)-6-methylcoumarinHydrolysisAlcohol Derivative + HCl (Gas)Compound->HydrolysisHydrolysisSubstitutionFunctionalized Coumarin(Desired Product)Compound->SubstitutionAlkylation (SN2)DegradationRing Opening / PolymerizationCompound->DegradationHarsh BaseWater+ H2O (Moisture)Water->HydrolysisNucleophile+ R-NH2 / R-SHNucleophile->SubstitutionBase+ NaOH/BaseBase->Degradation

Figure 2: Reactivity profile.[1][2] The hydrolysis pathway (Red) highlights the risk of HCl generation upon moisture exposure.

Emergency Response (R.A.C.E. Principle)

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with 5% NaHCO

or soap/water for 15 min.[2]
Neutralize potential HCl formation; remove lipophilic residue.[1][2]
Eye Contact Irrigate with water for 15 min; Consult Ophthalmologist .Corrosive damage to cornea is rapid and requires specialist care.[1][2]
Inhalation Move to fresh air; Oxygen if breathing is labored.[1][2][3][4][5]Lachrymators cause bronchial spasms; oxygen prevents hypoxia.[2]
Spill (Solid) Cover with Soda Ash or Lime; Sweep carefully.[1][2]Neutralize acidity; prevent dust aerosolization.[2]

Storage Specifications

To maintain scientific integrity of the reagent:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Argon or Nitrogen blanket (Hygroscopic).[1][2]

  • Container: Tightly sealed glass vial with Teflon-lined cap.[2] Avoid metal spatulas (corrosion risk).[2]

References

  • PubChem. Compound Summary for CID 12217349: 4-(Chloromethyl)-6-methyl-2H-chromen-2-one.[1][2] National Library of Medicine.[2] [Link][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzyl chloride derivatives classification.[1][2] [Link][2]

The Pharmacophore of Choice: A Technical Review of Substituted Coumarins in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure"[1]

In the landscape of medicinal chemistry, few scaffolds rival the versatility of the coumarin (2H-chromen-2-one) core. Defined as a "privileged structure," this benzopyrone moiety possesses an inherent affinity for a diverse array of biotargets, including kinases, esterases, and DNA-processing enzymes.

This technical guide moves beyond basic definitions to explore the causality of coumarin bioactivity. We will dissect the Structure-Activity Relationships (SAR) that allow a single core to act as an anticoagulant (Warfarin), an antibiotic (Novobiocin), and a potent chemotherapeutic agent.

Structural Basis & Numbering

The biological efficacy of coumarin stems from its lipophilic aromatic ring fused to a hydrophilic lactone ring. This amphiphilic nature facilitates membrane permeability while the lactone ring serves as a hydrogen bond acceptor for active site residues.

The Core Scaffold

Modifications at positions C3, C4, and C7 are the primary drivers of specificity.

CoumarinSAR cluster_legend SAR Logic Coumarin Coumarin Core (2H-chromen-2-one) Pos3 Position 3 (Linker Site) Target: Hybridization (e.g., Coumarin-Isatin) Coumarin->Pos3 Pos4 Position 4 (Steric Control) Target: Enzyme Pocket Fit (e.g., 4-Methyl) Coumarin->Pos4 Pos7 Position 7 (Electronic) Target: Fluorescence/Affinity (e.g., -OH, -OMe) Coumarin->Pos7 Desc C3: Pharmacophore linking C4: Hydrophobic interaction C7: H-bond donor/acceptor

Figure 1: Critical modification sites on the coumarin scaffold driving biological specificity.[1]

Therapeutic Area 1: Oncology & Antiproliferative Mechanisms

Substituted coumarins exert anticancer effects primarily through two mechanisms: Kinase Inhibition (PI3K/Akt/mTOR pathway) and Microtubule Destabilization .

Mechanism of Action: Apoptosis Induction

Coumarins often bind to the colchicine-binding site of tubulin, inhibiting polymerization. This arrests the cell cycle in the G2/M phase, triggering the mitochondrial apoptotic pathway.

ApoptosisPathway Coumarin Substituted Coumarin Tubulin Tubulin (Colchicine Site) Coumarin->Tubulin Inhibits Polymerization Bcl2 Bcl-2 (Downregulation) Coumarin->Bcl2 Suppresses Bax Bax (Upregulation) Coumarin->Bax Induces G2M G2/M Phase Arrest Tubulin->G2M Apoptosis APOPTOSIS G2M->Apoptosis Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Signaling cascade triggered by coumarin-induced tubulin inhibition leading to apoptosis.[1]

Comparative Potency Data

The table below illustrates how specific substitutions drastically alter IC50 values against the MCF-7 (breast cancer) cell line.

Compound ClassSubstitution (R)Target MechanismIC50 (MCF-7)Efficacy Note
Simple Coumarin 7-Hydroxy-4-methylWeak Antioxidant> 100 μMLow potency as monotherapy.
Coumarin-Chalcone 3-cinnamoylTubulin inhibition4.2 μMEnone linker adds reactivity.
Coumarin-Isatin 3-linker-IsatinHybrid/Kinase0.89 μMHigh Potency : Dual pharmacophore.
Sulfonamide 7-sulfamoylCarbonic Anhydrase12.5 μMTargets hypoxic tumors.

Therapeutic Area 2: Neuroprotection (Alzheimer’s Disease)

In Alzheimer's Disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) to increase acetylcholine levels.[2] Modern coumarin derivatives are designed as Dual Binding Site Inhibitors , spanning the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

The Dual Binding Strategy
  • Coumarin Moiety: Binds to the PAS (preventing Aβ aggregation).

  • Linker (Piperazine/Polymethylene): Spans the enzyme gorge.

  • Secondary Amine: Binds to the CAS (inhibiting hydrolysis).

Key Insight: 7-hydroxycoumarin derivatives linked to N-benzylpiperidine show IC50 values in the low nanomolar range (e.g., 10–50 nM), superior to the standard drug Donepezil in specific in vitro models.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating substituted coumarins.

Synthesis: Pechmann Condensation (Standard)
  • Principle: Acid-catalyzed condensation of a phenol with a β-keto ester.[3]

  • Reagents: Resorcinol (Phenol), Ethyl Acetoacetate (β-keto ester), Conc. H₂SO₄ (Catalyst).

  • Mix: Cool 10 mL of conc. H₂SO₄ to 5°C. Slowly add 0.1 mol Resorcinol and 0.1 mol Ethyl Acetoacetate.

  • React: Stir at room temperature for 18–24 hours. (Note: Microwave irradiation can reduce this to 10 mins).

  • Quench: Pour mixture into crushed ice/water (200 mL) with vigorous stirring.

  • Isolate: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Bioassay: Ellman’s Method for AChE Inhibition
  • Objective: Quantify the inhibitory potential of coumarin derivatives against AChE.

  • Self-Validating Step: Use Donepezil as a positive control; Z-factor must be > 0.5.

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE enzyme solution (0.05 U/mL) to 96-well plate.

  • Inhibitor: Add 20 µL of test compound (Coumarin derivative) at varying concentrations. Incubate at 25°C for 15 min.

  • Substrate: Add 20 µL of ATChI (Acetylthiocholine iodide, 0.5 mM) and 20 µL of DTNB (Ellman’s reagent).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow color results from the reaction of thiocholine with DTNB.

  • Calculation: % Inhibition =

    
    .
    

Future Outlook: PROTACs and Hybrids

The future of coumarin therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By using the coumarin core as the ligand for the target protein and linking it to an E3 ligase ligand, researchers can induce the degradation of pathogenic proteins (e.g., Tau protein in AD or BCR-ABL in leukemia) rather than just inhibiting them.

References

  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development Source: MDPI (Molecules), 2024 URL:[Link]

  • A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease Source: Bioorganic & Medicinal Chemistry (Elsevier/PubMed) URL:[Link][4]

  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents Source: NIH / National Library of Medicine URL:[Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents Source: NIH / PMC URL:[Link]

Sources

The Benzopyrone Scaffold: A Technical Analysis of Coumarin Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets through specific functionalization of its benzopyrone ring. Unlike a single-target ligand, the coumarin core acts as a versatile template where the substitution pattern—specifically at positions C3, C4, and C7—dictates its mechanism of action (MoA).

This technical guide dissects the three primary biological systems where coumarin derivatives exhibit potent activity: Hemostasis (via VKORC1 inhibition), Oncology (via Carbonic Anhydrase hydrolysis and kinase modulation), and Neurodegeneration (via Cholinesterase inhibition). We move beyond surface-level descriptions to explore the atomic-level causality of these interactions and provide self-validating protocols for their assessment.

Module A: Hemostasis & The Vitamin K Cycle

Mechanism: Competitive Antagonism of VKORC1

The most clinically established MoA for coumarin derivatives (e.g., Warfarin, Acenocoumarol) is the inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This mechanism is not merely "blood thinning"; it is a precise interruption of the hepatic post-translational modification machinery.

The Molecular Cascade:

  • Carboxylation Requirement: Coagulation factors II, VII, IX, and X require

    
    -carboxylation of specific glutamic acid residues to bind Calcium (
    
    
    
    ) and anchor to phospholipid membranes.
  • The Cofactor: This carboxylation is driven by Vitamin K hydroquinone (

    
    ), which oxidizes to Vitamin K 2,3-epoxide (
    
    
    
    ).
  • The Coumarin Blockade: For the cycle to continue, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     must be reduced back to 
    
    
    
    by VKORC1.[1] Coumarins mimic the structure of Vitamin K, competitively binding to the VKORC1 active site, preventing this reduction. This leads to the depletion of functional clotting factors.[1]
Visualization: The Vitamin K Redox Cycle

The following diagram illustrates the precise intervention point of coumarin derivatives within the hepatic microsome.

VitaminK_Cycle VitK_Quinone Vitamin K (Quinone) VitK_Hydroquinone Vitamin K (Hydroquinone KH2) VitK_Quinone->VitK_Hydroquinone Reduction VitK_Epoxide Vitamin K 2,3-Epoxide (KO) VitK_Hydroquinone->VitK_Epoxide Oxidation coupled with Carboxylation GGCX GGCX Carboxylase VitK_Hydroquinone->GGCX VitK_Epoxide->VitK_Quinone VKORC1 Reduction Factors_Inactive Factors II, VII, IX, X (Glu-residues) Factors_Active Active Factors (Gla-residues) Factors_Inactive->Factors_Active Carboxylation GGCX->Factors_Active VKORC1 VKORC1 Enzyme Coumarin Coumarin/Warfarin Coumarin->VKORC1 Inhibits

Caption: The Vitamin K Cycle. Coumarins inhibit VKORC1, preventing the regeneration of Vitamin K Hydroquinone required for factor activation.

Module B: Oncology & The "Prodrug" Mechanism

Mechanism: Carbonic Anhydrase (CA) Hydrolysis[3][4][5][6]

While coumarins are often cited as kinase inhibitors (PI3K/Akt), their interaction with Carbonic Anhydrase (CA) —specifically tumor-associated isoforms IX and XII—is mechanistically unique. Unlike standard non-covalent inhibitors, coumarins act as suicide substrates or prodrug inhibitors .

The Hydrolysis-Occlusion Pathway:

  • Entry: The coumarin lactone enters the CA active site.[2]

  • Hydrolysis: The zinc-bound hydroxide ion (

    
    ) within the enzyme attacks the coumarin lactone ring.
    
  • Occlusion: This hydrolysis opens the ring, generating a 2-hydroxycinnamic acid derivative.[2] This product binds tightly to the entrance of the active site, occluding it and preventing

    
     hydration. This is critical in hypoxic tumors where CA-IX regulates pH to ensure cell survival.
    

Data Summary: Coumarin Selectivity Profiles

Target IsoformPhysiological RoleCoumarin Interaction TypeTherapeutic Outcome
hCA I / II Cytosolic pH maintenanceWeak / Non-selectiveOff-target side effects (avoid)
hCA IX Tumor pH regulation (Hypoxia)Prodrug Hydrolysis (High Affinity)Reduced tumor survival/metastasis
hCA XII Tumor pH regulationProdrug Hydrolysis (High Affinity)Reduced tumor survival
PI3K/Akt Cell ProliferationAllosteric InhibitionApoptosis induction

Module C: Neurodegeneration (Alzheimer's)

Mechanism: Dual Cholinesterase Inhibition[8][9]

In neurodegenerative pathology, coumarins are engineered as Multi-Target-Directed Ligands (MTDLs) .[3] The objective is to simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4]

The Dual-Binding Mode:

  • AChE Inhibition: Coumarin derivatives are designed to span the AChE active site gorge. The coumarin moiety often binds to the Peripheral Anionic Site (PAS) , preventing amyloid-

    
     aggregation (which is PAS-mediated), while a linker connects to a moiety interacting with the Catalytic Anionic Site (CAS) .
    
  • MAO-B Inhibition: The same scaffold, often functionalized at the C3 or C7 position, fits into the hydrophobic cavity of MAO-B, reducing the oxidative deamination of dopamine.

Module D: Experimental Validation Protocols

Protocol 1: Ellman’s Assay for AChE Inhibition

Purpose: To quantify the potency (


) of coumarin derivatives against Acetylcholinesterase.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow species measurable at 412 nm.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.[5]

  • Enzyme: Electric Eel AChE (lyophilized powder, dissolved to 500 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM final).

  • Test Compound: Coumarin derivative (dissolved in DMSO, <1% final v/v).

Step-by-Step Workflow:

  • Preparation: In a 96-well microplate, add 140 µL of Phosphate Buffer.

  • Inhibitor Addition: Add 20 µL of the Coumarin test solution (serially diluted). Include a DMSO-only control (0% inhibition).

  • Enzyme Addition: Add 20 µL of AChE solution.

  • Pre-Incubation: Incubate at 25°C for 15 minutes . Critical Step: This allows the inhibitor to equilibrate with the active site.

  • Substrate Initiation: Add 10 µL of ATCh and 10 µL of DTNB mixture.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time). Determine % Inhibition:
    
    
    
    
Protocol 2: In Silico Docking Validation

Purpose: To predict the binding orientation (e.g., PAS vs. CAS in AChE or Hydrolysis state in CA).

Workflow:

  • Ligand Prep: Generate 3D structures of coumarin derivatives. Crucial: For Carbonic Anhydrase docking, dock both the closed lactone form and the hydrolyzed cis/trans-2-hydroxycinnamic acid form to test the "prodrug" hypothesis.

  • Protein Prep: Retrieve PDB structures (e.g., 3F8E for CA-II complexed with coumarin hydrolysis product). Remove water molecules (unless catalytic Zn-bound water is involved).

  • Grid Generation: Center grid box on the co-crystallized ligand or the catalytic triad (

    
     for AChE).
    
  • Scoring: Use Glide (Schrödinger) or AutoDock Vina. Look for

    
     stacking interactions with Trp286  (PAS marker) in AChE.
    
Visualization: Experimental Decision Tree

This workflow guides the researcher from synthesis to mechanism validation.

Workflow Synthesis Coumarin Library Synthesis (C3/C4/C7 Functionalization) InSilico In Silico Docking (AutoDock/Glide) Synthesis->InSilico Target_Selection Select Primary Target InSilico->Target_Selection Path_Cancer Oncology (CA-IX) Target_Selection->Path_Cancer Sulfonamide/Acid moieties Path_Neuro Neuro (AChE/MAO) Target_Selection->Path_Neuro Amine/Linker moieties Assay_Esterase Esterase Activity Assay (Verify Lactone Hydrolysis) Path_Cancer->Assay_Esterase Mechanism Check Assay_Ellman Ellman's Assay (AChE IC50) Path_Neuro->Assay_Ellman Potency Check Cell_Assay Cell Viability (MTT/Annexin V) Phenotypic Validation Assay_Esterase->Cell_Assay Assay_Ellman->Cell_Assay

Caption: Integrated workflow for screening coumarin derivatives, separating pathways based on functional group substitution.

References

  • Supuran, C. T. (2020).[1] Coumarins as Carbonic Anhydrase Inhibitors: Mechanisms and Therapeutic Potential. Frontiers in Pharmacology. Link

  • Stefanachi, A., et al. (2018).[5] Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules.[1][6][4][5][7][8][9][10][11] Link

  • De Simone, G., & Supuran, C. T. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry.[6] Link

  • Anand, P., & Singh, B. (2013). A review on coumarins as acetylcholinesterase inhibitors for Alzheimer’s disease. Bioorganic & Medicinal Chemistry.[6][9] Link

  • Tie, J. K., et al. (2011). Structural insights into the vitamin K epoxide reductase complex subunit 1 (VKORC1). Blood. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

Sources

Technical Guide: Strategic Applications of Chloromethyl Coumarins in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold remains a cornerstone of medicinal chemistry due to its inherent bioavailability and structural similarity to diverse biological ligands. Among its derivatives, 4-chloromethyl coumarins occupy a privileged position as "bifunctional linchpins." They serve not only as bioactive pharmacophores capable of interacting with specific enzyme pockets (e.g., Carbonic Anhydrase IX) but also as versatile electrophilic handles for rapid diversification via nucleophilic substitution. This guide analyzes the synthetic utility, mechanistic pharmacology, and therapeutic potential of chloromethyl coumarins, providing actionable protocols for their deployment in drug discovery campaigns.

The Chemical Advantage: The Chloromethyl "Warhead"

In rational drug design, the 4-chloromethyl group functions as a dual-purpose moiety:

  • Synthetic Handle: The allylic/benzylic nature of the carbon-chlorine bond at the C4 position renders it highly susceptible to

    
     nucleophilic displacement. This allows for the rapid generation of libraries containing amines, thiols, azides, and ethers.
    
  • Pharmacophoric Element: In specific contexts, the chloromethyl group can act as an alkylating agent within a binding pocket, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine or histidine) of target enzymes, leading to irreversible inhibition.

Synthetic Versatility Workflow

The following diagram illustrates the central role of 4-chloromethyl coumarin as a divergent intermediate.

SynthesisWorkflow Start Phenols (e.g., Resorcinol) Core 4-Chloromethyl Coumarin (Scaffold) Start->Core Pechmann Condensation (H2SO4, InCl3) Reagent Ethyl 4-chloroacetoacetate Reagent->Core Amines Aminomethyl Derivatives (Secondary/Tertiary Amines) Core->Amines + R-NH2 (SN2) Thiols Thiomethyl Derivatives (Thioethers) Core->Thiols + R-SH (SN2) Azides Azidomethyl Derivatives (Click Chemistry Precursors) Core->Azides + NaN3 Triazoles 1,2,3-Triazole Hybrids Azides->Triazoles + Alkyne (CuAAC)

Figure 1: Divergent synthesis strategy utilizing the 4-chloromethyl coumarin scaffold. The electrophilic C4-position enables rapid library expansion.

Medicinal Chemistry Applications

Anticancer Activity

Chloromethyl coumarin derivatives exhibit potent anticancer activity through multiple mechanisms. The lipophilicity of the coumarin ring facilitates passive diffusion across cell membranes, while the C4-substituents dictate target specificity.

  • Carbonic Anhydrase (CA) Inhibition: The coumarin moiety is a "suicide inhibitor" for CA enzymes. It undergoes hydrolysis within the active site to form a cis-2-hydroxycinnamic acid derivative, which then occludes the entrance to the enzyme active site. 4-substituted derivatives have shown high selectivity for the tumor-associated isoform CA IX , a key regulator of pH in hypoxic tumor microenvironments [1].

  • Microtubule Destabilization: Certain derivatives bind to the colchicine site of tubulin, inhibiting polymerization and inducing G2/M cell cycle arrest.

  • p53 Modulation & ROS Induction: Recent studies on 7-diethylamino-4-chloromethyl coumarin (7D4C) indicate it binds to p53, preventing its degradation or enhancing its transcriptional activity.[1] Concurrently, these compounds often induce Reactive Oxygen Species (ROS) accumulation, triggering mitochondrial-mediated apoptosis [2].

Antimicrobial & Antifungal

The structural similarity of coumarins to bacterial DNA gyrase B inhibitors (like novobiocin) makes them attractive antibacterial scaffolds. The introduction of bulky amine or heterocyclic groups at the 4-methyl position often enhances binding affinity to the ATP-binding pocket of GyrB.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of select 4-chloromethyl coumarin derivatives against key cancer cell lines.

Compound ClassSubstitution (R)Target / MechanismCell LineIC50 (µM)Ref
Triazole Hybrid Benzoyl-3,4-dimethoxyaniline linked via 1,2,3-triazoleTubulin / ApoptosisMDA-MB-231 (Breast)0.03 [3]
7-Diethylamino 4-Chloromethyl (Parent)p53 Binding / ROSLoVo (Colon)12.5 [2]
Thiazole Hybrid 2-Aminothiazole derivativeVEGFR-2 InhibitionMCF-7 (Breast)2.66 [4]
Standard 4-Hydroxycoumarin (Control)General CytotoxicityMDA-MB-231>100[3]

Mechanistic Pharmacology

Understanding the cellular impact of these compounds is critical for lead optimization. The diagram below details the signaling cascade triggered by bioactive chloromethyl coumarin derivatives.

MechanismOfAction Compound Coumarin Derivative (Lipophilic) Membrane Cell Membrane Compound->Membrane Tubulin Microtubules (Colchicine Site) Membrane->Tubulin Mitochondria Mitochondria Membrane->Mitochondria p53 p53 Protein (Stabilization) Membrane->p53 Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Generation (Oxidative Stress) Mitochondria->ROS MMP Loss of Membrane Potential (ΔΨm) Mitochondria->MMP p53->Mitochondria Bax/Bcl-2 Modulation Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis ROS->Apoptosis MMP->Apoptosis

Figure 2: Multi-target mechanism of action. Key pathways include tubulin inhibition, p53 stabilization, and mitochondrial dysfunction leading to apoptosis.

Experimental Protocols

Synthesis of 4-Chloromethyl-7-Hydroxycoumarin

This protocol utilizes the Pechmann condensation, a robust method for constructing the coumarin ring.[2][3]

Reagents:

  • Resorcinol (1.1 g, 10 mmol)

  • Ethyl 4-chloroacetoacetate (1.65 g, 10 mmol)

  • Concentrated Sulfuric Acid (

    
    ) (5 mL) or Indium(III) Chloride (
    
    
    
    ) (10 mol% for milder conditions)

Procedure:

  • Mixing: In a round-bottom flask, dissolve resorcinol in ethyl 4-chloroacetoacetate.

  • Catalysis:

    • Method A (Traditional): Add concentrated

      
       dropwise with stirring at 0°C.
      
    • Method B (Green): Add

      
       and perform the reaction under solvent-free conditions or in ethanol.
      
  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

  • Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form immediately.

  • Isolation: Filter the solid precipitate and wash copiously with cold water to remove excess acid.

  • Purification: Recrystallize from ethanol to yield 4-chloromethyl-7-hydroxycoumarin as colorless needles.

    • Yield: Typically 75–85%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the chloromethyl protons around
      
      
      4.9 ppm and the C3-H singlet around
      
      
      6.4 ppm.
General Derivatization with Secondary Amines

This protocol exploits the reactivity of the chloromethyl group to generate amino-coumarin libraries.

Reagents:

  • 4-Chloromethyl-7-hydroxycoumarin (1 mmol)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2 mmol)
    
  • Acetonitrile (ACN) or DMF (5 mL)

Procedure:

  • Setup: Suspend the coumarin and

    
     in ACN.
    
  • Addition: Add the secondary amine dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice water.

  • Extraction: If a solid forms, filter it. If an oil forms, extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Nature Reviews Drug Discovery. Link (Contextual grounding from search results on CA IX inhibition).

  • Guler, E. M., et al. (2024).[1] Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells. Chemico-Biological Interactions. Link

  • Zhang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. International Journal of Molecular Sciences. Link

  • Koley, M., et al. (2023).[4] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies.[4][5][6][7] RSC Medicinal Chemistry.[4] Link

Sources

The Chemist's Guide to Chloromethyl Coumarin Reactivity: A Mechanistic & Synthetic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Warhead

The chloromethyl coumarin moiety represents a privileged scaffold in medicinal chemistry and chemical biology. Unlike its inert methyl analog, the chloromethyl group functions as a "latent warhead"—a reactive electrophilic handle capable of precise covalent modification.

For the drug developer, this group offers a gateway to molecular diversity via nucleophilic substitution (


). For the chemical biologist, it serves as a bioconjugation handle , particularly for cysteine profiling. This guide deconstructs the electronic underpinnings of this reactivity, provides validated synthetic protocols, and maps the derivatization landscape.

Electronic Structure & Reactivity Profile

To control the chemistry of chloromethyl coumarins, one must understand the electronic influence of the pyrone ring. The C4-chloromethyl group is not merely an alkyl halide; it is electronically analogous to a benzyl chloride .

The Vinylogous Benzylic Effect

The


-system of the coumarin (2H-chromen-2-one) ring extends conjugation to the C4 position.
  • Inductive Effect (-I): The lactone carbonyl and the heterocyclic oxygen withdraw electron density, making the methylene carbon significantly more electropositive than a standard alkyl chloride.

  • Resonance Stabilization: The transition state for substitution at the C4 position is stabilized by the aromatic system, lowering the activation energy for

    
     attack.
    
Reactivity Landscape Diagram

The following diagram maps the divergent pathways available from the parent 4-chloromethyl scaffold.

ReactivityMap Start 4-Chloromethyl Coumarin Path_S S-Alkylation (Thioethers) Start->Path_S  R-SH / Base   Path_N N-Alkylation (Amines) Start->Path_N  R-NH2 / Heat   Path_O O-Alkylation (Ethers) Start->Path_O  Ar-OH / K2CO3   Path_Cyc Intramolecular Cyclization Start->Path_Cyc  Dinucleophiles  

Figure 1: Divergent reactivity pathways for 4-chloromethyl coumarin derivatives.

Synthetic Pathways: The Pechmann Condensation[1][2]

The most robust route to 4-chloromethyl coumarins is the Pechmann condensation. The choice of


-keto ester is critical: Ethyl 4-chloroacetoacetate  replaces the standard ethyl acetoacetate to install the reactive chloride directly.
Protocol: Synthesis of 4-Chloromethyl-7-hydroxycoumarin

Target: A versatile intermediate for fluorescent probes.

Reagents:

  • Resorcinol (1.0 eq)[1]

  • Ethyl 4-chloroacetoacetate (1.0 eq)

  • Sulfuric Acid (H₂SO₄), conc.[2] (Catalyst/Solvent)[2][3][4][5]

Step-by-Step Methodology:

  • Preparation: Cool 50 mL of conc. H₂SO₄ to <5°C in an ice bath.

  • Addition: Slowly add Resorcinol (11.0 g, 100 mmol) with stirring until dissolved.

  • Condensation: Dropwise add Ethyl 4-chloroacetoacetate (16.5 g, 100 mmol). Maintain temperature below 10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Pour the viscous reaction mixture into 500 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with copious cold water (to remove acid), and recrystallize from Ethanol.

Safety Note: Ethyl 4-chloroacetoacetate is a lachrymator. 4-chloromethyl coumarins are potential alkylating agents; handle with gloves and in a fume hood.

Nucleophilic Derivatization Strategies

The utility of the chloromethyl group lies in its susceptibility to nucleophilic attack. The following table summarizes optimized conditions for different nucleophiles.

Table 1: Optimization of Nucleophilic Substitution
Nucleophile ClassReagent ExampleSolvent SystemBase CatalystTemperatureKey Insight
Thiols (S) Cysteine, ThiophenolDMF or EtOH

or

0°C

RT
Fastest. High nucleophilicity of sulfur allows mild conditions. Ideal for bioconjugation.
Amines (N) Morpholine, AnilinesAcetonitrile (ACN)

or DIPEA
Reflux (60-80°C)Requires heat. Secondary amines react cleanly; primary amines may over-alkylate.
Phenols (O) Substituted PhenolsAcetone or DMF

(Anhydrous)
RefluxRequires stronger base to generate the phenoxide anion.
Azides (

)
Sodium AzideDMSONoneRTPrecursor for "Click" chemistry (CuAAC).
Mechanistic Pathway: S-Alkylation

The reaction with thiols is the most biologically relevant (e.g., for cysteine proteases).

Mechanism Step1 Thiol Deprotonation (R-SH + B: → R-S⁻) Step2 Nucleophilic Attack (SN2 on -CH2Cl) Step1->Step2  R-S⁻   Step3 Leaving Group Departure (Cl⁻ released) Step2->Step3  Transition State   Product Thioether Coumarin Step3->Product

Figure 2: Mechanism of Thiol S-Alkylation. The thiolate anion attacks the methylene carbon, displacing chloride.

Advanced Cyclization: Fused Heterocycles

When reacting 4-chloromethyl coumarins with bifunctional nucleophiles (e.g., 1,2-diamines, 2-aminophenol), the reaction does not stop at simple substitution. It proceeds via an intramolecular cyclization to form fused ring systems, which are highly valued in kinase inhibitor discovery.

Example: Synthesis of Benzopyrano-fused Pyrazoles

  • Reactants: 4-Chloromethylcoumarin + Hydrazine (or substituted hydrazine).

  • Mechanism:

    • 
       attacks the C4-chloromethyl group (
      
      
      
      ).
    • 
       attacks the lactone carbonyl (C2).
      
    • Ring opening/closing sequence leads to the fused pyrazole system.

This transformation converts the planar coumarin structure into a more three-dimensional scaffold, altering solubility and binding kinetics.

Biological Implications & Applications[5][7][8][9][10][11][12]

Fluorescent Probes (The "Turn-On" Effect)

Coumarins are inherently fluorescent. However, the presence of the chloromethyl group (a heavy atom) can quench fluorescence via the Heavy Atom Effect .

  • Application: When the chloride is displaced by a nucleophile (e.g., a thiol in a protein), the quenching effect is removed, and the fluorescence quantum yield often increases. This makes them excellent "turn-on" probes for detecting specific enzymes or thiols in live cells.

Irreversible Enzyme Inhibition

Chloromethyl coumarins act as suicide substrates .

  • Mechanism: The inhibitor binds to the enzyme active site. A nucleophilic residue (Cys, Ser, His) in the active site attacks the chloromethyl group, forming a covalent bond that permanently disables the enzyme.

  • Therapeutic Relevance: This mechanism is exploited in the design of anticoagulants and anticancer agents (similar to nitrogen mustards, but more selective due to the coumarin scaffold).

References

  • Synthesis of 4-Chloromethylcoumarins

    • Title: Synthesis of 7-hydroxy-4-methyl coumarin via the Pechmann reaction.[6][2][5]

    • Source: Slideshare / Standard Liter
    • URL: (Adapted for chloromethyl using ethyl 4-chloroacetoacetate).

  • Nucleophilic Substitution Mechanisms

    • Title: Mechanisms of Nucleophilic Substitution Reactions.[7][8]

    • Source: Chemistry LibreTexts.
    • URL:

  • Thiol Reactivity & Bioconjugation

    • Title: Introduction to Thiol Modific
    • Source: Thermo Fisher Scientific.[8]

    • URL:

  • Alkylating Agents in Cancer Therapy

    • Title: Evolution of Nitrogen-Based Alkyl
    • Source: MDPI (Molecules).
    • URL:

  • Coumarin Biological Activity

    • Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.[3][5]

    • Source: N
    • URL:

Sources

Methodological & Application

Application Note: Fluorescent Labeling of Proteins using 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the physicochemical basis and experimental protocol for using 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) as a fluorescent label for proteins. While less common than maleimides or NHS-esters, chloromethyl coumarins offer a unique advantage: they form highly stable thioether bonds with cysteine residues via nucleophilic alkylation, avoiding the hydrolytic instability often associated with succinimide rings (retro-Michael addition).

CMMC is a "blue" fluorophore.[1] Unlike high-quantum-yield dyes (e.g., Fluorescein), CMMC is moderately fluorescent and sensitive to the polarity of its environment, making it an excellent probe for investigating hydrophobic pockets within protein structures or for monitoring protein folding events where the local dielectric constant changes.

Key Chemical Features
PropertySpecification
Chemical Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Abbreviation CMMC
Reactive Group Chloromethyl (-CH₂Cl)
Target Residue Cysteine (-SH) (Primary), Histidine/Lysine (Secondary/pH dependent)
Reaction Type SN2 Nucleophilic Substitution
Excitation Max ~320–330 nm (UV-A)
Emission Max ~410–430 nm (Blue)
Solubility Low in water; Soluble in DMSO, DMF, Acetonitrile

Mechanism of Action

The labeling mechanism relies on the alkylation of nucleophiles. The chloromethyl group at position 4 of the coumarin ring is an electrophilic center. In aqueous buffers at near-neutral pH (7.0–7.5), the thiolate anion (S⁻) of cysteine is the strongest nucleophile and selectively attacks the methylene carbon, displacing the chloride ion.

Unlike maleimide labeling, which forms a thiosuccinimide ring that can ring-open or reverse, the CMMC reaction creates a stable thioether linkage (Protein-S-CH₂-Coumarin).

Reaction Pathway Diagram

ReactionMechanism CMMC CMMC Reagent (Electrophile) TS Transition State [S...CH2...Cl] CMMC->TS pH 7.2 Protein Protein-SH (Nucleophile) Protein->TS Product Labeled Protein (Thioether Bond) TS->Product Irreversible Byproduct HCl (Released) TS->Byproduct

Figure 1: Mechanism of SN2 alkylation of cysteine by CMMC.

Materials & Equipment

Reagents
  • CMMC Solid: Store at -20°C, desiccated.

  • Anhydrous DMSO (Dimethyl sulfoxide): Critical for dissolving the hydrophobic coumarin.

  • Reaction Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.2. (Avoid Tris or buffers with primary amines if high pH is used, though at pH 7.2 competition is minimal).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not contain thiols that compete for the label.

  • Quenching Buffer: 10 mM Glutathione or DTT.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassettes.

Equipment
  • UV-Vis Spectrophotometer (Nanodrop or Cuvette-based).

  • Fluorescence Spectrometer (for characterization).[2]

  • Microcentrifuge.

Experimental Protocol

Step 1: Protein Preparation

Ensure the protein is in a buffer free of carrier proteins (BSA) and thiols (DTT/BME). If the protein contains disulfide bonds that need labeling, reduce them first.

  • Dissolve protein to 50–100 µM (approx. 1–5 mg/mL) in Reaction Buffer (pH 7.2).

  • Optional Reduction: Add 2–5 molar equivalents of TCEP. Incubate for 20 mins at RT. TCEP does not need to be removed before adding CMMC.

Step 2: Probe Preparation

CMMC is hydrophobic and hydrolytically stable, but stock solutions should be fresh.

  • Weigh ~1–2 mg of CMMC.

  • Dissolve in anhydrous DMSO to a concentration of 10–20 mM .

    • Note: Calculate concentration precisely using molar extinction coefficient if available, or gravimetrically.

Step 3: Labeling Reaction
  • Add 10–20 molar equivalents of CMMC stock to the protein solution.

    • Example: To 1 mL of 50 µM protein, add 5–10 µL of 100 mM CMMC stock (or appropriate volume of 20 mM stock).

    • Critical: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

  • Mix gently by inversion. Do not vortex vigorously.

  • Incubate in the dark at 37°C for 2–4 hours or Room Temperature for 12–16 hours .

    • Insight: Alkyl halides are less reactive than maleimides. Heating or longer incubation is often required to drive the reaction to completion.

Step 4: Quenching & Purification
  • Add excess Glutathione or DTT (final conc. 5–10 mM) to quench unreacted CMMC. Incubate 15 mins.

  • Purify using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer (e.g., PBS). This step removes the free fluorophore and organic solvent.

Workflow Diagram

ProtocolWorkflow Start Start: Purified Protein Prep Step 1: Buffer Exchange (pH 7.2, no thiols) Start->Prep Reduce Step 2: Reduction (Optional) Add TCEP Prep->Reduce If disulfides present Label Step 3: Labeling Add CMMC (DMSO) Incubate 4h @ 37°C Prep->Label Reduce->Label Quench Step 4: Quench Add 10mM Glutathione Label->Quench Purify Step 5: Purification Desalting Column / Dialysis Quench->Purify Analyze Step 6: Analysis UV-Vis & Fluorescence Purify->Analyze

Figure 2: Step-by-step workflow for protein labeling with CMMC.

Data Analysis & Validation

Calculating Degree of Labeling (DOL)

Because CMMC absorbs in the UV, it may overlap with the protein's 280 nm signal. You must correct for this.

Constants:

  • 
    : Extinction coefficient of protein at 280 nm.
    
  • 
    : Extinction coefficient of CMMC at 
    
    
    
    (~320 nm). Approx.[1][3][4][5] 14,000 - 18,000 M⁻¹cm⁻¹ (verify experimentally).
  • 
    : Correction Factor (
    
    
    
    of dye /
    
    
    of dye). For coumarins, this is typically 0.1 – 0.2.

Formula:




Expected Results Table
ParameterUnlabeled ProteinCMMC-Labeled Protein
Appearance Clear/ColorlessClear/Slightly Blue Tint
Absorbance Peak @ 280 nmPeaks @ 280 nm & ~320 nm
Fluorescence Tryptophan (Ex 280/Em 350)Coumarin (Ex 320/Em 420)
SDS-PAGE Coomassie stain onlyFluorescent band under UV

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High DMSO conc. or Over-labelingKeep DMSO < 10%. Reduce CMMC molar excess (try 5x instead of 20x).
Low Labeling Efficiency pH too low or Old ReagentIncrease pH to 7.5–8.0 (risk of amine labeling). Use fresh CMMC stock. Increase Temp to 37°C.
High Background Incomplete removal of free dyePerform a second desalting step or extensive dialysis.
No Fluorescence Fluorescence QuenchingCMMC fluorescence is environmentally sensitive. Denature protein (SDS) to check if signal recovers.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for alkyl halide reactivity with proteins).
  • BenchChem. (2025).[6] Comparative Analysis of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one for Protein Labeling. Link

  • Loarueng, C., et al. (2019).[3] "Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives." Arkivoc, 2019(vi), 116-127.[3] Link

  • AAT Bioquest. (2024). Spectrum of 7-Hydroxy-4-methylcoumarin (Analogous spectral reference). Link

  • PubChem. (2025).[7] 4-Chloromethyl-6-methylcoumarin Compound Summary. Link

Sources

Precision Labeling of Cysteine Residues using Chloromethyl Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Critical Parameters, and Step-by-Step Protocols

Introduction & Scientific Rationale

The covalent modification of cysteine residues represents a cornerstone of bioconjugation due to the unique nucleophilicity of the sulfhydryl (-SH) group. While maleimides and iodoacetamides are ubiquitous, chloromethyl coumarins (e.g., 4-chloromethyl-7-hydroxycoumarin, CellTracker™ Blue CMAC) offer a distinct set of advantages for researchers requiring blue-fluorescent probes, photocleavable "caging" groups, or long-term cellular retention.

Unlike the rapid Michael addition of maleimides, chloromethyl coumarins react via a nucleophilic substitution (


) mechanism. This reaction yields a chemically stable thioether bond  that is resistant to hydrolysis. However, the chloromethyl moiety is less reactive than alkyl iodides or maleimides, requiring precise control over pH and stoichiometry to drive the reaction to completion without compromising protein integrity.
Key Applications
  • Live Cell Tracking: Derivatives like CMAC (7-amino-4-chloromethylcoumarin) are cell-permeant and react with intracellular thiols (principally glutathione), becoming cell-impermeant and retained for generations.[1]

  • Photocaging: Certain chloromethyl coumarins form bonds that can be photolyzed with UV light, allowing for the spatial and temporal control of protein activity.

  • Fluorescence Spectroscopy: Coumarins typically exhibit large Stokes shifts, minimizing self-quenching and interference from excitation light.

Reaction Mechanism

The labeling process relies on the attack of the thiolate anion (


) on the methylene carbon of the chloromethyl group. This is a classic bimolecular nucleophilic substitution (

), where the chloride ion acts as the leaving group.
Mechanistic Diagram

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [Protein-S...CH₂...Cl]‡ Cys->TS Nucleophilic Attack Coumarin Chloromethyl Coumarin (Coumarin-CH₂-Cl) Coumarin->TS Product Thioether Conjugate (Protein-S-CH₂-Coumarin) TS->Product Bond Formation Byproduct Chloride Ion (Cl⁻) TS->Byproduct Leaving Group

Figure 1: The


 reaction pathway. The cysteine thiolate attacks the electrophilic methylene carbon, displacing chloride to form a stable thioether linkage.[2]

Critical Experimental Parameters (The "Expertise")

Success with chloromethyl coumarins depends on three variables that differ significantly from maleimide protocols.

pH and pKa Modulation

The reaction requires the cysteine to be in its deprotonated thiolate form (


).
  • Optimal pH: 7.5 – 8.0 .

  • Reasoning: The pKa of a typical cysteine is ~8.3. At pH 7.0, reaction rates are slow. Raising the pH to 8.0 increases the concentration of the reactive thiolate.

  • Warning: Do not exceed pH 8.5. Above this threshold, the chloromethyl group may react non-specifically with deprotonated amines (lysine residues), reducing site-specificity.

Solvent and Solubility

Coumarins are hydrophobic.

  • Protocol: Dissolve the dye in high-quality anhydrous DMSO or DMF to create a stock solution.

  • Final Concentration: The organic solvent concentration in the protein reaction mixture should not exceed 5-10% (v/v) to prevent protein denaturation/precipitation.

Stoichiometry and Kinetics

Chloromethyls are "mild" alkylating agents.

  • Molar Excess: Use 10-20 molar equivalents of dye per free cysteine. (Compare to 3-5x for maleimides).

  • Incubation: Reactions often require 1–2 hours at Room Temperature (RT) or 30 minutes at 37°C .

Detailed Protocol: Covalent Labeling

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Protein of Interest: Purified, in a non-amine buffer (e.g., PBS, HEPES, MOPS). Avoid Tris if possible at high pH, though less critical than with NHS-esters.

  • Chloromethyl Coumarin Dye: e.g., CellTracker™ Blue CMAC or 4-chloromethyl-7-hydroxycoumarin.[3]

  • Reducing Agent: TCEP-HCl (preferred) or DTT.

  • Solvent: Anhydrous DMSO.

  • Desalting Column: Sephadex G-25 or Zeba™ Spin Columns (7K MWCO).

Step-by-Step Methodology
Step 1: Protein Preparation and Reduction

Ensure cysteines are available for reaction. Disulfide bonds must be reduced.

  • Dilute protein to 50–100 µM in Labeling Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Add 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine).

  • Incubate for 30 minutes at RT.

    • Expert Note: TCEP is preferred over DTT because TCEP does not contain thiols and does not need to be removed before adding the dye. If using DTT, you must pass the protein through a desalting column before Step 2.

Step 2: Dye Preparation[3]
  • Prepare a 10 mM stock solution of the chloromethyl coumarin in DMSO.

    • Storage: Store at -20°C, desiccated, and protected from light. Use immediately upon thawing.

Step 3: Labeling Reaction
  • Slowly add the dye stock to the protein solution while vortexing gently.

    • Target: 15-20 molar excess of dye.

    • Constraint: Keep DMSO < 5% final volume.

  • Incubate the mixture for 60–90 minutes at Room Temperature (or 30 mins at 37°C) in the dark .

    • Agitation: Use a nutator or slow shaker.

Step 4: Quenching (Critical)

Stop the reaction to prevent non-specific labeling of other residues.

  • Add excess thiol (e.g., L-Cysteine,

    
    -mercaptoethanol, or DTT) to a final concentration of 10 mM.
    
  • Incubate for 15 minutes. This consumes unreacted dye.

Step 5: Purification

Remove the free dye (and quenched dye adducts) from the labeled protein.

  • Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10 or Zeba Spin).

  • Elute with storage buffer (e.g., PBS pH 7.4).

    • Validation: The protein fraction should be fluorescent (blue) and separated from the free dye peak.

Workflow Visualization

ProtocolWorkflow Start Start: Purified Protein CheckOx Are Cysteines Oxidized? Start->CheckOx Reduce Reduce with TCEP (30 min, RT) CheckOx->Reduce Yes (Disulfides) React Labeling Reaction (Protein + 15x Dye, pH 7.5) 1-2 hrs @ RT CheckOx->React No (Free Thiols) Reduce->React PrepDye Prepare Dye Stock (10mM in DMSO) PrepDye->React Quench Quench Reaction (Add 10mM BME/Cysteine) React->Quench Purify Purification (Desalting / Dialysis) Quench->Purify QC QC: UV-Vis & Mass Spec Purify->QC

Figure 2: Decision tree and workflow for covalent labeling. TCEP reduction is optional if free thiols are already verified.

Analysis and Troubleshooting

Degree of Labeling (DOL) Calculation

Determine the number of coumarins attached per protein molecule using UV-Vis absorbance.



ParameterDescriptionTypical Value (CMAC)

Absorbance at dye

Measured at ~354 nm

Extinction Coeff. of Dye~14,000


Absorbance of protein at 280nmMeasured

Correction Factor (

)
~0.15 (Determine empirically)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Labeling Efficiency Oxidized CysteinesTreat with TCEP/DTT followed by desalting before labeling.
pH too lowAdjust buffer to pH 7.5 – 8.0.
Old Dye StockChloromethyl groups hydrolyze over time. Use fresh stock.
Protein Precipitation High DMSO concentrationKeep DMSO < 5%. Add dye very slowly while vortexing.
Over-labeling Non-specific amine reactionEnsure pH < 8.5. Decrease incubation time or dye excess.

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets for Bioconjugation. Retrieved from [Link]

  • Givens, R. S., et al. (2012). New Photoactivated Protecting Groups. In Dynamic Studies in Biology, Wiley-VCH. (Context on chloromethyl coumarin photochemistry).

Sources

4-(chloromethyl)-6-methyl-2H-chromen-2-one as a fluorescent probe for thiol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(chloromethyl)-6-methyl-2H-chromen-2-one as a Fluorescent Probe for Thiol Detection

Executive Summary

This guide details the application of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (referred to herein as CMMC-Cl ) as a fluorogenic probe for the detection of low-molecular-weight biothiols (Cysteine, Homocysteine, Glutathione).[1] Elevated or depleted levels of these thiols are critical biomarkers for oxidative stress, cancer, and neurodegenerative diseases.[1]

Why CMMC-Cl?

  • Scaffold Stability: The coumarin core offers high photostability and excellent solubility in mixed aqueous-organic solvents.

  • Turn-On Mechanism: The chloromethyl group acts as a fluorescence quencher. Nucleophilic substitution by thiols restores the push-pull electronic system, triggering a significant fluorescence enhancement.

  • Kinetic Selectivity: Exhibits rapid reaction kinetics (

    
    ) with thiols compared to amines or hydroxyls under physiological pH.[1]
    

Mechanism of Action

The detection mechanism relies on a specific Nucleophilic Substitution (


) reaction.[2]
  • Quenched State (Probe): In its native state, CMMC-Cl exhibits weak fluorescence.[1] The chloromethyl group (–CH₂Cl) facilitates Photoinduced Electron Transfer (PET) or heavy-atom quenching (due to Chlorine), which dissipates excitation energy non-radiatively.[1]

  • Reaction: Upon exposure to a thiol (R-SH), the sulfur atom acts as a nucleophile, attacking the methylene carbon at the 4-position.

  • Active State (Fluorescent): Chloride is displaced as a leaving group. The formation of the thioether (–CH₂–S–R) inhibits the quenching pathway and alters the intramolecular charge transfer (ICT) state, resulting in a strong fluorescence "Turn-On" response.

Mechanistic Pathway Diagram

ThiolDetectionMechanism cluster_0 Fluorescence Modulation Probe CMMC-Cl Probe (Weak Fluorescence) TS Transition State (SN2 Attack) Probe->TS + Thiol Thiol Biothiol (R-SH) (Nucleophile) Thiol->TS Product Thioether Adduct (Strong Fluorescence) TS->Product Cl- Displacement Leaving HCl (Byproduct) TS->Leaving

Figure 1: Reaction mechanism of CMMC-Cl with biothiols via nucleophilic substitution, leading to fluorescence recovery.

Experimental Protocols

Materials and Stock Preparation
  • Probe: 4-(chloromethyl)-6-methyl-2H-chromen-2-one (Synthesized via Pechmann condensation or commercial source).

  • Solvents: DMSO (Spectroscopic grade), Ethanol, PBS Buffer (10 mM, pH 7.4).[1]

  • Analytes: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy).[1][3][4][5][6][7]

Stock Solution Protocol:

  • Weigh 2.08 mg of CMMC-Cl (MW: ~208.64 g/mol ).[1]

  • Dissolve in 1.0 mL of DMSO to create a 10 mM Master Stock .

  • Store at -20°C in the dark. Stable for 1 month.

In Vitro Spectroscopic Characterization

Objective: Determine the excitation/emission maxima and quantum yield change.

Step-by-Step Workflow:

  • Preparation: Dilute the Master Stock into PBS buffer (containing 20% DMSO to ensure solubility) to a final concentration of 10 µM .

  • Blank Scan: Record fluorescence emission spectrum (Ex: 340-360 nm) of the probe alone.

  • Titration: Add increasing concentrations of Cys (0–100 µM) to the cuvette.

  • Incubation: Mix and incubate for 20 minutes at 37°C.

  • Measurement: Record emission spectra (typically

    
     nm).
    

Data Analysis Table:

ParameterValue (Approx.)Notes

(Excitation)
360 nmStandard coumarin excitation

(Emission)
460 nmBlue-Cyan emission
Stokes Shift~100 nmLarge shift reduces self-quenching
Response Time< 20 minFast kinetics at physiological pH
Detection Limit (LOD)0.5 - 2.0 µMCalculated as

Selectivity Assay

Objective: Validate specificity against non-thiol amino acids.

  • Prepare 10 µM probe solutions in separate wells/cuvettes.

  • Add 100 µM (10 eq) of potential interferents: Ala, Gly, Ser, Lys, Glu, Arg, and NEM (N-ethylmaleimide, a thiol blocker).[1]

  • Add 100 µM of Cys, GSH, Hcy to positive control wells.[1]

  • Incubate for 30 mins.

  • Measure fluorescence intensity at

    
    .
    
  • Validation: The thiol wells should show >10-fold intensity increase compared to non-thiol amino acids.

Live Cell Imaging Protocol

Objective: Visualize intracellular thiol distribution.[7][8]

Workflow Diagram:

ImagingWorkflow Step1 Cell Culture (HeLa / HEK293) Step2 Probe Loading (10 µM CMMC-Cl, 30 min) Step1->Step2 Control Control Group: Pre-treat with NEM (1 mM) (Blocks Thiols -> No Signal) Step1->Control Validation Step3 Wash Step (3x PBS, remove excess probe) Step2->Step3 Step4 Fluorescence Microscopy (DAPI/Blue Channel) Step3->Step4 Control->Step2

Figure 2: Step-by-step cellular imaging workflow including NEM negative control validation.

Imaging Steps:

  • Seed Cells: Grow HeLa cells to 70% confluence on confocal dishes.

  • Staining: Replace media with serum-free media containing 10 µM CMMC-Cl .

  • Incubation: Incubate at 37°C for 30 minutes.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Observation: Image using a confocal microscope.

    • Channel: Blue/Cyan (Excitation ~360-405 nm diode laser).[1]

    • Expectation: Bright intracellular fluorescence indicating endogenous thiol levels.

  • NEM Control (Critical): Pre-incubate a separate dish with 1 mM N-ethylmaleimide (NEM) for 30 mins before adding the probe.[1] This should result in a "dark" image, confirming thiol specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Probe degradation or hydrolysisPrepare fresh stock in anhydrous DMSO. Store desiccated.
Low Sensitivity Incomplete reaction or low pHAdjust pH to 7.4. Thiols are more nucleophilic as thiolates (

).[1] Reaction is slower at pH < 6.
Precipitation Low solubility in aqueous bufferIncrease organic co-solvent (DMSO/EtOH) to 20-30% or use a surfactant (e.g., Tween-20).[1]
No Signal in Cells Probe efflux or low permeabilityIncrease concentration to 20 µM or incubation time. Ensure washing is gentle to retain cells.

References

  • Synthesis & Reactivity: BenchChem. (2025).[9] Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide. Retrieved from [1]

  • Coumarin Thiol Probes: Liu, Y., et al. (2023).[1][5] Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. MDPI Molecules. Retrieved from [1]

  • Mechanism of Thiol Substitution: Nagy, P. (2013).[1] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution. PMC - NIH.[1] Retrieved from

  • General Fluorescent Probe Strategies: Chen, X., et al. (2021).[1] Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH.[1] Retrieved from [1]

  • Coumarin Synthesis (Pechmann): Moraes, M. C., et al. (2021).[1] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. Retrieved from [1]

Sources

Application Note: Coumarin Derivatives in Cell Imaging and Fluorescence Microscopy

[1][2]

Introduction: The Photophysical Advantage

Coumarin (2H-chromen-2-one) derivatives represent a cornerstone in fluorescence microscopy due to their high structural tunability and favorable photophysical properties.[1] Unlike fluorescein or rhodamine, coumarins possess a unique "push-pull" electronic structure—typically an electron-donating group (EDG) at position 7 and an electron-withdrawing group (EWG) at position 3 or 4.[1]

Key Technical Advantages:

  • Large Stokes Shift: Often >50 nm (up to 100-200 nm in some intramolecular charge transfer [ICT] variants), effectively separating excitation from emission and reducing self-quenching.[1]

  • Solvatochromism: High sensitivity to local polarity, making them ideal for mapping membrane viscosity and lipid rafts.[1]

  • Two-Photon Cross-Section: Many derivatives (e.g., 7-aminocoumarins) exhibit high two-photon absorption cross-sections, enabling deep-tissue imaging with minimal phototoxicity.[1]

Strategic Probe Design & Selection

Effective imaging requires matching the coumarin scaffold to the biological target.[1] The following diagram illustrates the modular design logic used to synthesize organelle-specific probes.

Diagram 1: Modular Probe Design Logic

CoumarinProbeDesignCoreCoumarin Scaffold(2H-chromen-2-one)Func_Pos7Pos 7: Electron Donor(e.g., -OH, -NR2)Controls Quantum YieldCore->Func_Pos7Func_Pos3Pos 3: Electron Withdrawing(e.g., -CN, -COOR)Tunes Emission ColorCore->Func_Pos3TargetingTargeting MoietyFunc_Pos3->TargetingLinkerMitoMitochondria(TPP+, Pyridinium)Targeting->MitoLysoLysosomes(Morpholine, pH sensitive)Targeting->LysoEREndoplasmic Reticulum(Sulfonamide)Targeting->ER

Caption: Modular assembly of coumarin probes. Position 7 and 3 modifications tune photophysics, while specific moieties direct the probe to subcellular compartments.

Organelle-Specific Applications

Mitochondrial Imaging (The "COUPY" Class)

Mitochondrial probes utilize the negative membrane potential (

1
  • Mechanism: Lipophilic cations (delocalized positive charge) accumulate in the matrix according to the Nernst equation.[1]

  • Chemistry: Coumarin-pyridinium salts (e.g., COUPY dyes) or Triphenylphosphonium (TPP) conjugates.[1]

  • Application: Monitoring mitochondrial health, apoptosis (loss of potential), and mitophagy.

Lysosomal & pH Sensing

Lysosomes maintain an acidic pH (4.5–5.0).[1] Coumarin derivatives with protonatable amines (e.g., morpholine) act as "pH-traps."[1]

  • Mechanism: At neutral pH (cytosol), the probe is less fluorescent (often due to Photoinduced Electron Transfer - PET).[1] Upon protonation inside the lysosome, PET is inhibited, and fluorescence is restored ("Turn-On").[1]

  • Ratiometric Sensing: Fusing coumarin with benzothiazole or indole creates ratiometric probes where emission shifts (e.g., blue to green) based on pH, allowing quantitative measurement independent of probe concentration.

Drug Delivery Tracking (Coumarin 6)

Coumarin 6 is the gold standard for tracking polymeric nanoparticles (NPs) and liposomes.[1]

  • Why: It is highly lipophilic and does not leach out of particles easily in aqueous media, ensuring that the fluorescence signal represents the nanoparticle location, not free dye.[1]

Functional Sensing: ROS and Bio-Analytes

Coumarins are excellent scaffolds for reaction-based sensors (chemodosimeters).[1]

AnalyteRecognition MoietyMechanismEmission Change
ROS (

)
Boronate esterOxidation to phenol (7-OH)Turn-On (Blue

Cyan)
Hypochlorite (

)
Oxime / HydrazoneOxidative cleavageFluorescence Recovery
Copper (

)
Hydrazone / AmideParamagnetic quenchingTurn-Off (Quenching)
Esterase Activity Acetoxymethyl (AM) esterHydrolysisTurn-On + Retention

Advanced Application: Photo-Caging

Coumarin-caged compounds (e.g., DEACM-caged ATP or glutamate) allow spatiotemporal control of biological signaling.[1]

  • Protocol Logic: The biomolecule is biologically inert when covalently bonded to the coumarin "cage."[1]

  • Uncaging: Irradiation with 365–405 nm light (or 740 nm two-photon) cleaves the bond, releasing the active molecule and a fluorescent coumarin byproduct.[1] This allows researchers to "activate" a drug in a single cell or synapse.[1]

Experimental Protocols

Protocol A: Live-Cell Nanoparticle Uptake Tracking (Coumarin 6)

Target: Quantifying cellular uptake of drug-loaded nanoparticles (NPs).[1][2][3] Standard: Coumarin 6 (C6) loaded PLGA or Lipid NPs.[1]

Reagents:

  • Coumarin 6 (Stock: 1 mg/mL in DMSO).[1]

  • Cell line (e.g., HeLa, MDCK, Caco-2).[1]

  • 4% Paraformaldehyde (PFA).[1]

  • DAPI (Nuclear stain).[1]

Step-by-Step Workflow:

  • Preparation of Labeled NPs:

    • Dissolve Coumarin 6 in the organic phase (e.g., acetone/ethanol) during nanoparticle synthesis.[1]

    • Critical: Target a final dye loading of 0.05% - 0.1% (w/w).[1] Higher loading causes self-quenching.[1]

    • Dialyze NPs for 24h to remove free dye.[1]

  • Cell Incubation:

    • Seed cells in a confocal dish (

      
       cells/dish).[1] Incubate 24h.
      
    • Treat cells with C6-NPs (concentration typically 10-100

      
      g/mL of polymer).[1]
      
    • Time-Course: Incubate for 0.5h, 1h, 4h at 37°C.

  • Washing & Fixation (Optional):

    • Aspirate medium.[1] Wash 3x with cold PBS (stops uptake).[1][4]

    • Live Imaging (Preferred): Add imaging buffer (HBSS) and image immediately.[1]

    • Fixed Imaging: Add 4% PFA for 15 min, wash, then stain nuclei with DAPI.[1]

  • Imaging Settings:

    • Excitation: 458 nm or 488 nm laser (Coumarin 6 Abs Max: ~450 nm).[1]

    • Emission: Collect 500–520 nm (Green).[1]

    • Note: Coumarin 6 is extremely bright; reduce laser power to <2% to prevent detector saturation.[1]

Protocol B: Mitochondrial ROS Detection (Ratiometric)

Target: Detecting oxidative stress in mitochondria using a Coumarin-Boronate probe.[1]

Experimental Workflow Diagram:

ROS_ProtocolStep1Step 1: Probe PreparationDissolve probe in DMSO (1-5 mM Stock)Dilute to 5-10 µM in HBSSStep2Step 2: Cell LoadingIncubate cells 20-30 min @ 37°C(Avoid serum - esterases may cleave prematurely)Step1->Step2Step3Step 3: Stress InductionAdd H2O2 or Drug (e.g., Rotenone)Wait 15-60 minStep2->Step3Step4Step 4: Image AcquisitionChannel 1: Ex 405 / Em 450 (Coumarin)Channel 2: Ex 488 / Em 520 (Oxidized Product)Step3->Step4Step5Step 5: Ratiometric AnalysisCalculate Ratio (Ch2 / Ch1)Map to Calibration CurveStep4->Step5

Caption: Workflow for ratiometric ROS sensing. The ratio calculation cancels out artifacts from probe loading differences or focal plane shifts.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity pH SensitivityMany coumarins (e.g., 7-hydroxy) are quenched at acidic pH.[1] Ensure imaging buffer is pH 7.4 unless targeting lysosomes.[1]
High Background Free Dye / LeachingFor NPs: Ensure thorough dialysis.[1] For cellular probes: Wash cells 3x with HBSS before imaging.[1]
Photobleaching High Laser PowerCoumarins are generally stable, but blue excitation is high-energy.[1] Use pulsed excitation or lower laser power (<5%).[1]
Blue Autofluorescence Cellular NAD(P)HCells naturally fluoresce in blue.[1] Always use an unstained control. If possible, use red-shifted coumarin derivatives (Pos 3-substituted).[1]

References

  • Coumarin-Based Mitochondrial Probes (COUPY)

    • Title: COUPY Coumarins as Novel Mitochondria-Targeted Photodynamic Therapy Anticancer Agents.[1]

    • Source: Frontiers / NIH PubMed Central.[1]

    • URL:[Link]

  • Coumarin 6 Nanoparticle Tracking

    • Title: Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations.[1][3]

    • Source: PubMed / Molecular Pharmaceutics.[1]

    • URL:[Link][1]

  • Ratiometric pH Sensors

    • Title: Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging.[1][5]

    • Source: RSC Advances.[1]

    • URL:[Link]

  • Photo-Caging Applications

    • Title: New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications.[1][6]

    • Source: PubMed / JACS.[1]

    • URL:[Link]

  • General Review of Coumarin Probes

    • Title: Synthesis and application of coumarin fluorescence probes.[7][1][6][8][9][10]

    • Source: ResearchGate (Review).[1]

    • URL:[Link]

Application Note: High-Sensitivity Carboxyl Derivatization of Peptides and Amino Acids using 4-(Chloromethyl)-6-methyl-2H-chromen-2-one (CMMC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for derivatizing amino acids and peptides using 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) . Unlike common N-terminal reagents (e.g., OPA, FMOC), CMMC specifically targets carboxylic acid groups (C-terminus, Asp, Glu) via esterification. This specificity makes it a critical tool for analyzing acidic peptides, fatty acids, and dicarboxylic amino acids. The resulting ester derivatives exhibit strong blue fluorescence, enabling femtomole-level detection via HPLC-FLD.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Reagent: CMMC
  • IUPAC Name: 4-(chloromethyl)-6-methyl-2H-chromen-2-one

  • Common Name: 6-Methyl-4-chloromethylcoumarin

  • Function: Fluorogenic alkylating agent.

  • Target: Carboxyl groups (-COOH).[1][2]

  • Detection: Fluorescence (Ex: ~325 nm, Em: ~460 nm).

Mechanism of Action

The derivatization relies on a nucleophilic substitution (


) reaction. The acidic proton of the analyte is removed by a weak base (typically Potassium Carbonate, 

), creating a reactive carboxylate anion. This anion attacks the chloromethyl group of the CMMC, displacing the chloride ion and forming a stable ester linkage.

Critical Success Factor: The reaction kinetics are significantly enhanced by Phase Transfer Catalysis . The use of 18-Crown-6 ether complexes with the Potassium ion (


), solubilizing the carbonate salt in organic solvents (Acetone/Acetonitrile) and leaving the carboxylate anion "naked" and highly reactive.
Why CMMC? (Expert Insight)

While N-terminal labeling is standard, C-terminal labeling with CMMC is superior when:

  • N-terminus is blocked: (e.g., Acetylated peptides).

  • Acidic Amino Acid Analysis: Specifically profiling Glutamate (Glu) and Aspartate (Asp) levels.

  • Dual-Labeling Strategies: Combining N-terminal dabsyl/dansyl labeling with C-terminal coumarin labeling for FRET studies or enhanced separation.

Materials & Equipment

Reagents
ReagentGradePurpose
CMMC >98% HPLC GradeDerivatizing Agent
18-Crown-6 Synthesis GradePhase Transfer Catalyst
Potassium Carbonate (

)
AnhydrousBase (Proton Scavenger)
Acetone or Acetonitrile AnhydrousReaction Solvent
Amino Acid Standards Analytical StandardCalibration
Equipment
  • Heating Block or Water Bath (capable of 60°C).

  • HPLC System with Fluorescence Detector (FLD).

  • C18 Reverse-Phase Column (e.g., 250mm x 4.6mm, 5µm).

  • 0.45 µm PTFE Syringe Filters (Nylon filters may bind the dye).

Experimental Protocol: Catalytic Derivatization

Safety Note: CMMC is an alkylating agent and skin irritant. 18-Crown-6 is toxic. Work in a fume hood.

Step 1: Preparation of Stock Solutions
  • CMMC Solution: Dissolve 20 mg of CMMC in 10 mL of anhydrous acetone (Concentration: ~2 mg/mL). Store in amber glass at 4°C.

  • Catalyst Solution: Dissolve 10 mg of 18-Crown-6 in 10 mL of anhydrous acetone.

  • Sample: Dissolve amino acids/peptides in water or bicarbonate buffer, then lyophilize to dryness .

    • Critical: Water competes with the reagent (hydrolysis). Samples must be dry.

Step 2: Derivatization Reaction
  • Take the dried residue of the amino acid/peptide (approx. 10-50 nmol).

  • Add 10 mg of solid anhydrous

    
      to the vial.
    
  • Add 500 µL of CMMC Solution .

  • Add 100 µL of Catalyst Solution (18-Crown-6) .

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes .

    • Note: Monocarboxylic acids react faster (15-20 min); dicarboxylic acids (Asp, Glu) require the full 30-40 mins.

Step 3: Post-Reaction Workup
  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm PTFE filter to remove solid

    
    .
    
  • (Optional) If the concentration is too high for HPLC, dilute 1:10 with the HPLC mobile phase (Acetonitrile/Water).

Visualization: Reaction Workflow & Mechanism

Diagram 1: Reaction Mechanism & Workflow

This diagram illustrates the phase-transfer catalysis mechanism and the operational workflow.

CMMC_Derivatization cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution (SN2) cluster_2 Phase 3: Analysis AA Amino Acid (R-COOH) Complex [K+ • Crown] + [R-COO-] AA->Complex Deprotonation Base K2CO3 (Solid Base) Base->Complex Crown 18-Crown-6 (Catalyst) Crown->Complex Solubilization Transition Transition State Complex->Transition Nucleophilic Attack CMMC CMMC Reagent (Cl-CH2-Coumarin) CMMC->Transition Product Fluorescent Ester (R-COO-CH2-Coumarin) Transition->Product -KCl HPLC HPLC-FLD Ex: 325nm | Em: 460nm Product->HPLC

Caption: Figure 1. Mechanism of CMMC derivatization via Crown Ether Phase Transfer Catalysis.

Analytical Method (HPLC-FLD)

Chromatographic Conditions

To separate the derivatized amino acids, use a gradient elution to resolve the hydrophobic coumarin tags.

ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Sodium Acetate Buffer (pH 5.0)
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10 - 20 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.04060
25.01090
30.08020 (Re-equilibration)
Detection Parameters
  • Excitation Wavelength: 325 nm

  • Emission Wavelength: 460 nm

  • Gain: High (Adjust based on standard curve)

Troubleshooting & Critical "Watch-outs"

The "Water" Problem

Symptom: Low yield or extra peaks. Cause: CMMC reacts with water to form 4-hydroxymethyl-6-methylcoumarin (hydrolysis product). This by-product is fluorescent and can interfere with early-eluting amino acids. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Store reagents over molecular sieves.

Multiple Labeling

Insight: Amino acids with side-chain carboxyls (Aspartic Acid, Glutamic Acid) will be doubly labeled (one at C-terminus, one at side chain). This increases hydrophobicity significantly, causing them to elute later than neutral amino acids.

  • Action: Extend the HPLC gradient to 90% ACN to ensure these "heavy" derivatives elute.

Stability

The ester linkage formed is stable in acidic and neutral conditions but can hydrolyze in strong alkali.

  • Storage: Derivatized samples are stable for 48 hours at 4°C in the dark.

References

  • Tsuruta, Y., et al. (1990). "4-Bromomethyl-7-methoxycoumarin as a fluorescent label for high-performance liquid chromatographic determination of dicarboxylic acids." Analytica Chimica Acta.

    • Note: Establishes the foundational crown-ether catalysis protocol for halomethyl coumarins.
  • Kou, H. S., et al. (2004). "Derivatization of fatty acids with 4-bromomethyl-6,7-dimethoxycoumarin for HPLC analysis." Journal of Chromatography A.

    • Note: Validates the reaction mechanism and anhydrous conditions required for this class of reagents.
  • Sigma-Aldrich. (n.d.). "Coumarin Derivatives for Labeling." Product Specification & Application Guide.

    • Note: General reference for spectral properties of methyl-coumarin deriv
  • AAT Bioquest. (2024). "Spectrum of 7-Hydroxy-4-methylcoumarin (Analogous spectral reference)."

    • Note: Used to verify excitation/emission ranges for 4-methyl substituted coumarins.

Sources

use of 4-(chloromethyl)-6-methyl-2H-chromen-2-one in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Fluorogenic Profiling using 4-(Chloromethyl)-6-methyl-2H-chromen-2-one

Executive Summary

4-(Chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) is a versatile, high-sensitivity fluorogenic alkylating agent derived from the coumarin scaffold. While historically utilized in chromatographic derivatization (HPLC/TLC), its application has evolved into High-Throughput Screening (HTS) for two critical workflows: quantitative metabolic profiling of acidic moieties (fatty acids, prostaglandins) and thiol-depletion assays .

This guide outlines the mechanistic basis, experimental protocols, and data analysis frameworks for deploying CMMC in microplate-based assays. By exploiting the nucleophilic displacement of the 4-chloromethyl group, researchers can generate stable, highly fluorescent conjugates with quantum yields significantly superior to the native reagent, enabling robust "turn-on" or spectral-shift detection.

Mechanistic Principles

Chemical Reactivity & Fluorescence

CMMC functions as an electrophilic probe. The chloromethyl group at position 4 is highly susceptible to nucleophilic attack by:

  • Carboxylates (R-COO⁻): Forming stable ester linkages.

  • Thiols (R-SH): Forming thioether linkages.

  • Phenols (Ar-O⁻): Forming ether linkages.[1]

Fluorescence Mechanism: The native CMMC molecule exhibits baseline fluorescence (Ex/Em ~320/390 nm). Upon substitution of the chlorine atom with an electron-donating group (ester/thioether), the electron density of the coumarin ring system is altered, typically resulting in a hyperchromic shift (increased intensity) and a bathochromic shift (red-shift) in emission maxima (typically to ~410–450 nm). This spectral separation allows for sensitive detection of the product against the reagent background.

Reaction Scheme

ReactionScheme CMMC CMMC Reagent (Weak Fluorescence) Product Fluorescent Conjugate (Strong Emission @ 450nm) CMMC->Product Nucleophilic Substitution Nucleophile Target Analyte (R-COOH / R-SH) Nucleophile->Product Base Catalyst (K2CO3 / 18-Crown-6) Base->Product Accelerates

Figure 1: General reaction scheme for CMMC derivatization.

Application 1: HTS of Acidic Metabolites (Fatty Acids)

This protocol is designed for the quantification of biological carboxylic acids (e.g., fatty acids, valproic acid derivatives) in a 96-well format. It utilizes phase-transfer catalysis to ensure rapid reaction kinetics at mild temperatures.

Reagents & Equipment
  • Reagent A (Probe): 10 mM CMMC in anhydrous Acetonitrile (ACN).

  • Reagent B (Catalyst): 5 mM 18-Crown-6 ether + 20 mM anhydrous

    
     in ACN.
    
  • Assay Plate: Black, flat-bottom 96-well polypropylene plates (to minimize solvent evaporation and background fluorescence).

  • Detection: Multimode Microplate Reader (Ex: 325 nm / Em: 420 nm).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve biological extracts or library compounds in ACN or DMSO.

    • Note: Avoid protic solvents (MeOH, Water) in the reaction step as they may compete or hydrolyze the reagent.

  • Reaction Setup (Per Well):

    • Add 20 µL of Sample (containing 1–100 µM carboxylic acid).

    • Add 30 µL of Reagent B (Catalyst/Base).

    • Add 50 µL of Reagent A (CMMC Probe).

    • Control: Include a "Reagent Blank" (Solvent only) and "Positive Control" (e.g., Benzoic acid standard).

  • Incubation:

    • Seal plate with aluminum foil or adhesive film.

    • Incubate at 60°C for 20–30 minutes (or 90 minutes at Room Temp).

    • Critical: Use a heated shaker if available to ensure homogeneity.

  • Quenching & Reading:

    • Cool plate to room temperature.

    • Add 100 µL of cold Methanol to quench unreacted probe and stabilize the signal.

    • Read Fluorescence immediately: Ex 325 nm / Em 420 nm .

Application 2: Thiol-Depletion Screening

This assay screens for compounds that covalently bind to thiols (e.g., electrophilic fragments) or quantifies free thiols (e.g., GSH) in cell lysates. CMMC acts as the reporter tag.

Workflow Logic
  • Scenario A (Quantification): High signal = High Thiol content.

  • Scenario B (Inhibitor Screening): Incubate Target + Inhibitor, then add CMMC. Low signal = Inhibitor successfully bound the thiol, preventing CMMC reaction.

Protocol (Inhibitor Screening Mode)
  • Primary Incubation:

    • Incubate Enzyme/Peptide (containing reactive Cysteine) with Test Compounds (10 µM) in Phosphate Buffer (pH 7.4) for 30 mins.

  • Labeling Step:

    • Add CMMC (Final conc. 50 µM) to the reaction mix.

    • Note: CMMC is less reactive than bromomethyl derivatives; incubate for 45–60 mins at 37°C to ensure complete labeling of remaining thiols.

  • Detection:

    • Read Fluorescence (Ex 325 / Em 415 nm).

    • Hit Identification: Compounds showing reduced fluorescence compared to the DMSO control indicate successful thiol blockage/depletion.

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to the Signal-to-Background (S/B) ratio:



For HTS validation, calculate the Z-Factor to ensure assay robustness:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target: Z' > 0.5 indicates an excellent assay.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Excess unreacted CMMC fluorescence.Optimize Excitation/Emission bandwidths. Use a cutoff filter (e.g., 400 nm).
Low Signal Incomplete reaction or quenching.Increase catalyst (18-crown-6) concentration. Ensure anhydrous conditions during derivatization.
Precipitation Product insolubility in buffer.Dilute final reaction with MeOH or DMSO before reading.

HTS Workflow Diagram

HTS_Workflow Start Library Preparation (Metabolites or Inhibitors) Dispense Acoustic/Pipette Dispensing into 384-well Plate Start->Dispense ReagentAdd Add CMMC + Catalyst (Automated Dispenser) Dispense->ReagentAdd Incubate Incubation (60°C, 30 min) ReagentAdd->Incubate Quench Quench / Dilute (MeOH Addition) Incubate->Quench Read Fluorescence Readout (Ex 325 / Em 420) Quench->Read Analysis Data Analysis (Z-Score Calculation) Read->Analysis

Figure 2: Automated HTS workflow for CMMC-based profiling.

References

  • Tsumura, Y., et al. (2023). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. MDPI. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (Analogous Protocol). Link

  • Cayman Chemical. (2024). Thiol Detection Assay Kit Protocol. Link

  • Abcam. (2024). Free Thiol Assay Kit (Fluorometric) Protocol. Link

  • Thermo Fisher Scientific. (2024). Derivatization Reagents for Carboxylic Acids and Carboxamides. Link

Sources

4-(chloromethyl)-6-methyl-2H-chromen-2-one as an intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(chloromethyl)-6-methyl-2H-chromen-2-one as a Strategic Intermediate in Drug Discovery

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities. Among its derivatives, 4-(chloromethyl)-6-methyl-2H-chromen-2-one serves as a critical "linchpin" intermediate. Its C4-chloromethyl group functions as a highly reactive electrophilic handle, allowing for the rapid generation of diverse libraries via nucleophilic substitution, while the C6-methyl group modulates lipophilicity and metabolic stability.

This guide provides a validated protocol for the synthesis of this intermediate and details three divergent workflows for its application in generating bioactive libraries.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Common Name 4-Chloromethyl-6-methylcoumarin
Molecular Formula C₁₁H₉ClO₂
Molecular Weight 208.64 g/mol
Appearance White to off-white crystalline solid
Melting Point 198–201 °C
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in water
Reactivity High susceptibility to S_N2 reactions at the C4-chloromethyl position
Storage Store at 2-8°C, protect from light and moisture (hydrolysis risk)

Core Protocol: Synthesis of the Intermediate

The most robust industrial route utilizes the Pechmann Condensation . This acid-catalyzed reaction condenses a phenol with a


-ketoester.

Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration.

Reagents:
  • Precursor A: 4-Methylphenol (p-Cresol) [108-39-4]

  • Precursor B: Ethyl 4-chloroacetoacetate [638-07-3]

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Solvent: None (Neat) or Ethanol for recrystallization

Step-by-Step Procedure:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, mix 4-methylphenol (10.8 g, 0.1 mol) and ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol).

  • Catalysis (Exothermic Control): Place the flask in an ice-salt bath (0–5 °C). Add conc. H₂SO₄ (25 mL) dropwise over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent charring and polymerization.

  • Reaction: Once addition is complete, remove the ice bath and stir the viscous mixture at room temperature (25 °C) for 12–16 hours. The mixture will darken significantly.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (300 g) and water (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from hot ethanol. Filter and dry in a vacuum oven at 50 °C.

    • Expected Yield: 75–85%

    • Validation: TLC (Hexane:EtOAc 7:3), R_f ~ 0.6.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent reactivity pathways for library generation.

G Start Precursors: 4-Methylphenol + Ethyl 4-chloroacetoacetate Reaction Pechmann Condensation (H2SO4, 0-5°C) Start->Reaction Mix Intermediate INTERMEDIATE: 4-(chloromethyl)-6-methyl- 2H-chromen-2-one Reaction->Intermediate Cyclization & Dehydration Amine Amination (S_N2) (Kinase Inhibitors) Intermediate->Amine R2NH, K2CO3 reflux Thiol Thiol-Ethers (Antimicrobial) Intermediate->Thiol RSH, Base DMF Click Azidation -> Click (Bioconjugates) Intermediate->Click 1. NaN3 2. Alkyne, Cu(I)

Figure 1: Synthesis workflow and divergent application pathways for 4-(chloromethyl)-6-methyl-2H-chromen-2-one.[1]

Application Protocols: Library Generation

The chloromethyl group is a "soft" electrophile, ideal for reaction with nucleophiles.

Method A: Synthesis of Aminomethyl Derivatives (Kinase/CNS Targets)

Rationale: The introduction of basic amines (morpholine, piperidine, piperazine) improves water solubility and pharmacokinetic profiles.

  • Dissolve: Dissolve the intermediate (1.0 eq) in dry Acetonitrile (ACN) or Ethanol .

  • Add Base: Add anhydrous K₂CO₃ (2.0 eq) or Et₃N (1.5 eq).

  • Nucleophile: Add the secondary amine (1.2 eq).

  • Reflux: Heat to reflux (80 °C) for 4–6 hours. Monitor by TLC.

  • Workup: Evaporate solvent. Resuspend residue in water; extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Key Insight: If using primary amines, use excess amine to prevent bis-alkylation.

Method B: Synthesis of Thiol-Ether Derivatives (Antimicrobial/Antioxidant)

Rationale: Coumarin-sulfur hybrids often exhibit enhanced antimicrobial potency due to the lipophilic nature of the thioether linkage facilitating cell wall penetration.

  • Dissolve: Dissolve the intermediate (1.0 eq) in DMF .

  • Add Base: Add Cs₂CO₃ (1.5 eq) or NaH (1.1 eq, if thiol is acidic).

  • Nucleophile: Add the thiol (e.g., 2-mercaptobenzothiazole) (1.1 eq).

  • Condition: Stir at RT for 2–4 hours. (Heating may cause elimination to the exocyclic alkene).

  • Workup: Pour into ice water. Filter the precipitate.

Method C: Azidation & Click Chemistry (Bioconjugation)

Rationale: Converting the chloride to an azide allows the scaffold to be "clicked" onto peptides, fluorophores, or DNA tags via CuAAC.

  • Azidation: React intermediate (1.0 eq) with NaN₃ (1.5 eq) in Acetone/Water (3:1) at reflux for 4 hours.

    • Product: 4-(azidomethyl)-6-methylcoumarin.

  • Click Reaction: React the azide (1.0 eq) with a terminal alkyne (1.0 eq) using CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at RT overnight.

  • Result: 1,2,3-Triazole linked coumarin hybrid.

Analytical Validation

To confirm the success of the derivatization, monitor the shift of the methylene protons at the C4 position using ¹H NMR.

Compound Stage¹H NMR Signal (C4-CH₂-X)Chemical Shift (δ, ppm)Multiplicity
Intermediate –CH₂–Cl 4.65 – 4.75 Singlet (2H)
Amine Derivative –CH₂–N 3.60 – 3.90 Singlet (2H)
Thiol Derivative –CH₂–S 3.80 – 4.10 Singlet (2H)
Azide Derivative –CH₂–N₃ 4.50 – 4.60 Singlet (2H)
Triazole Product –CH₂–Triazole 5.40 – 5.60 Singlet (2H)

Note: The vinylic proton at C3 typically appears as a singlet around 6.40–6.60 ppm and remains relatively stable across derivatives.

Safety & Handling

  • Alkylating Hazard: 4-(chloromethyl)-6-methyl-2H-chromen-2-one is a potent alkylating agent. It acts as a skin sensitizer and lachrymator.

  • PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Waste: Quench excess alkylating agent with dilute ammonia or thiosulfate solution before disposal.

References

  • Moraes, M. C., et al. (2021).[2] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc. [Link]

  • Kouznetsov, V. V. (2024).[1] Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation. Recent Developments in Chemistry and Biochemistry Research.[3] [Link]

  • Kumar, K. M., et al. (2019).[4] Synthesis of 4-{[(4-methyl-coumarin-7-yl)amino]methyl}-coumarin derivatives.[4] Indian Journal of Chemistry.[4] [Link]

  • Stefanachi, A., et al. (2018). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Pharmacology. [Link]

Sources

development of enzyme inhibitors using a coumarin scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coumarin (2H-chromen-2-one) moiety is a "privileged scaffold" in medicinal chemistry due to its inherent ability to interact with diverse protein binding pockets via non-covalent interactions (hydrogen bonding,


-

stacking) and its unique "prodrug" mechanism in specific metalloenzymes. This guide provides a comprehensive technical workflow for developing coumarin-based inhibitors targeting Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs). We detail an optimized Pechmann condensation protocol for scaffold generation, a high-throughput Ellman’s assay for biological evaluation, and critical kinetic analysis frameworks.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The utility of the coumarin scaffold lies in its modifiable positions, specifically C3, C4, and C7. Effective design requires understanding the electronic and steric requirements of the target enzyme active site.

Core Design Principles
  • The Warhead (Lactone Ring): In Carbonic Anhydrase (CA) inhibition, the lactone ring acts as a "suicide substrate," undergoing hydrolysis to form a 2-hydroxycinnamic acid derivative that occludes the active site entrance.

  • C7-Position (Electron Donor): Substitution here (e.g., -OH, -Diethylamino) dictates fluorescence properties, essential for dual-purpose probes (inhibitor + fluorescent tracer).

  • C3/C4-Positions (Specificity): Bulky aryl or heterocyclic linkers at C3 are critical for spanning the gorge of AChE to interact with the Peripheral Anionic Site (PAS).

Visualizing the Design Workflow

The following diagram outlines the iterative cycle from scaffold selection to lead optimization.

CoumarinDesignWorkflow Start Target Identification (e.g., AChE, CA-IX) Scaffold Coumarin Scaffold Selection Start->Scaffold SAR SAR Design (C3/C4/C7 Functionalization) Scaffold->SAR In silico Docking Synth Synthesis (Pechmann/Knoevenagel) SAR->Synth Assay Enzymatic Assay (Ellman/Esterase) Synth->Assay Purity >95% Assay->SAR Low Potency (Feedback Loop) Lead Lead Candidate Optimization Assay->Lead IC50 < 100nM

Caption: Iterative workflow for the development of coumarin-based inhibitors, emphasizing the feedback loop between biological assay results and structural refinement.

Part 2: Synthetic Protocol – Optimized Pechmann Condensation

While various methods exist, the Pechmann condensation remains the most robust for generating 4-substituted coumarins. This protocol is optimized for high yield and purity, minimizing the formation of chromone byproducts.

Target Molecule: 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone) – A versatile precursor.

Reagents & Equipment
  • Reactants: Resorcinol (1.0 eq), Ethyl Acetoacetate (1.0 eq).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Indium(III) Chloride (
    
    
    
    ) for milder conditions.
  • Solvent: Ethanol (for recrystallization).

  • Equipment: Temperature-controlled magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Procedure
  • Preparation (Critical Step): Place a round-bottom flask containing concentrated

    
     (10 mL per 1g reactant) in an ice bath. Cool to < 5°C. Why: Controlling temperature prevents charring and sulfonylation of the aromatic ring.
    
  • Addition: Dissolve Resorcinol (11 g, 0.1 mol) in Ethyl Acetoacetate (13 g, 0.1 mol). Add this mixture dropwise to the acid over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature (25°C) for 18–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring. The crude coumarin will precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is pH neutral.

  • Purification: Recrystallize from boiling 95% Ethanol.

    • Yield Expectation: 75–85%.

    • Validation: Melting point (185–188°C) and

      
      -NMR (Characteristic doublet at 
      
      
      
      6.1 ppm for H-3 proton).

Part 3: Biological Evaluation – High-Throughput AChE Inhibition

The Ellman’s Assay is the industry standard for determining cholinesterase inhibition. This protocol is adapted for a 96-well microplate format to facilitate


 determination.
Assay Principle

Acetylcholinesterase hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Reaction:




Reagent Preparation
  • Buffer A: 0.1 M Phosphate Buffer, pH 8.0 (Critical for DTNB stability).

  • DTNB Solution: 10 mM DTNB in Buffer A (Prepare fresh, protect from light).

  • Substrate (ATCh): 15 mM Acetylthiocholine Iodide in water.

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), diluted to 0.02 U/mL in Buffer A containing 0.1% BSA.

Experimental Protocol (96-Well Plate)
StepComponentVolume (

L)
Notes
1Buffer A 140Diluent.
2Inhibitor (Coumarin) 20Serial dilutions (e.g.,

to

M). Use DMSO < 1% final.
3Enzyme (AChE) 20Add last to initiate pre-incubation.
Incubation Wait 15 mins at 25°C-Allows inhibitor binding.
4DTNB/Substrate Mix 20Mix 1:1 ratio of DTNB and ATCh just before adding.
Read Measure Absorbance-Kinetic mode: 412 nm every 30s for 10 mins.
Data Analysis & Validation
  • Velocity Calculation: Determine the slope (

    
    ) for the linear portion of the curve.
    
  • % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Inhibitor] using non-linear regression (Sigmoidal dose-response).

  • Self-Validation (Z-Factor): Include a positive control (e.g., Donepezil). A Z-factor > 0.5 confirms assay robustness.

Visualizing the Assay Logic

EllmanAssay Prep Reagent Prep (Fresh DTNB + ATCh) Plate 96-Well Plate Setup (Buffer + Inhibitor + Enzyme) Prep->Plate Incubate Pre-Incubation (15 min @ 25°C) Plate->Incubate Allow Binding Reaction Initiate Reaction (Add Substrate/DTNB) Incubate->Reaction Read Kinetic Reading (412nm, 0-10 min) Reaction->Read Thiocholine Release Analysis Calculate Velocity (Slope) Determine IC50 Read->Analysis

Caption: Workflow for the Ellman's Assay. Note the critical pre-incubation step to allow the coumarin inhibitor to equilibrate with the enzyme active site.

Part 4: Mechanistic Insight – Carbonic Anhydrase

Unlike AChE inhibitors which often act as competitive binders, coumarin derivatives targeting Carbonic Anhydrase (CA) often function as suicide inhibitors .

Mechanism:

  • Binding: The coumarin binds within the enzyme active site entrance.

  • Hydrolysis: The zinc-bound hydroxide ion of the enzyme attacks the coumarin lactone ring.

  • Occlusion: The ring opens to form a cis-2-hydroxycinnamic acid derivative. This molecule remains bound, sterically blocking the proton shuttle pathway required for catalysis.

Implication for Protocols: When testing CA inhibition, incubation time is a variable . You must measure inhibition at different time points (e.g., 10 min vs 6 hours) to observe the time-dependent increase in potency characteristic of this mechanism.

References

  • Stefanachi, A., et al. (2018).[1] "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds."[2][3][4] Molecules. Available at: [Link]

  • Supuran, C. T. (2018).[1][5] "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Sources

Application Note: High-Fidelity Kinetic Monitoring Using Fluorescent Coumarin Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorescent coumarin derivatives are the workhorses of kinetic enzymology due to their high quantum yield and large Stokes shift. However, their utility is frequently compromised by overlooked photophysical constraints—specifically pH dependence and the Inner Filter Effect (IFE). This guide moves beyond basic protocol listing to provide a rigorous, self-validating framework for monitoring reaction kinetics. We focus on the transition from non-fluorescent "caged" substrates to highly emissive 7-functionalized coumarins (umbelliferone and 7-aminocoumarin), providing the mathematical and experimental controls necessary for pharmaceutical-grade data generation.

The Photophysical Basis of "Turn-On" Kinetics

The core principle of coumarin-based assays is the Internal Charge Transfer (ICT) mechanism. The fluorescence of the coumarin scaffold is heavily dependent on the electron-donating capability of the substituent at position 7.

  • The "Caged" State: When a target bond (ester, ether, or amide) exists at position 7, the electron-donating capacity is suppressed. The molecule exhibits low quantum yield.

  • The "Uncaged" State: Enzymatic cleavage releases the auxochrome (hydroxyl or amino group), restoring electron donation into the conjugated

    
    -system. This restores the ICT process, resulting in a massive increase in fluorescence intensity (typically >100-fold).
    
Critical Selection: 7-Hydroxy vs. 7-Amino

The choice of probe dictates the experimental conditions. 7-Hydroxycoumarin (7-HC) is the metabolic standard but is pH-sensitive. 7-Aminocoumarin (AMC) is pH-robust but requires different optical settings.

Table 1: Comparative Photophysics of Common Coumarin Reporters

Feature7-Hydroxycoumarin (Umbelliferone)7-Amino-4-methylcoumarin (AMC)
Excitation / Emission 360 nm / 450 nm350-380 nm / 440-460 nm
pKa (Ground State) ~7.8~ 3.5 (Amino group protonation)
Fluorescent Species Anionic form (Phenolate)Neutral form
pH Constraint High. Fluorescence drops 50% at pH 7.8. Requires alkaline stop solution or correction at physiological pH.Low. Highly fluorescent across pH 6–9. Ideal for continuous real-time kinetics.
Primary Application CYP450 Assays, UDP-glucuronosyltransferaseProteases (Caspases, Trypsin), Peptidases
Visualization: The Activation Pathway

CoumarinMechanism Substrate Non-Fluorescent Substrate (Caged) ES_Complex Enzyme-Substrate Complex [ES] Substrate->ES_Complex + Enzyme Product Cleaved Moiety (Non-Fluorescent) ES_Complex->Product Fluorophore Active Fluorophore (7-HC or AMC) ES_Complex->Fluorophore  Bond Cleavage (Rate Limiting Step)

Figure 1: Mechanism of fluorescence activation. The enzymatic cleavage of the masking group at the C-7 position restores the electron-donating character, triggering strong fluorescence emission.

Experimental Design & Optimization

Before initiating the reaction, three parameters must be optimized to prevent data artifacts.

A. Solvent Tolerance

Coumarin substrates are hydrophobic. Stock solutions are typically prepared in DMSO or Acetonitrile.

  • Rule: Final organic solvent concentration in the well must be < 1% (v/v) . Higher concentrations can denature enzymes (especially CYP450s) or quench fluorescence.

  • Protocol: Prepare a 1000x stock in 100% DMSO. Dilute to 10x in assay buffer immediately before use.

B. The Inner Filter Effect (IFE) Check

At high substrate concentrations, the substrate itself may absorb the excitation light before it reaches the focal point, or absorb the emitted light.

  • Threshold: If the total Absorbance (Ex + Em) > 0.05 OD, linearity is lost.

  • Correction: See Section 4 for the mathematical correction.

C. Standard Curve Generation (Mandatory)

Fluorescence Units (RFU) are arbitrary. You must generate a product standard curve (e.g., pure 7-HC) under the exact buffer and pH conditions of the assay.

  • Prepare 7-HC standards: 0, 0.1, 0.5, 1, 5, 10, 50 µM.

  • Add Enzyme Mix (inactivated) to standards to account for matrix quenching.

  • Plot RFU vs. Concentration.

Protocol: Continuous Kinetic Assay (CYP450 Model)

This protocol is designed for a 96-well plate format using a pro-fluorescent substrate (e.g., 7-ethoxycoumarin for CYP1A or 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

Reagents
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4 (containing 5 mM MgCl₂).

  • Enzyme Source: Recombinant CYP450 microsomes or liver microsomes.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Substrate: Coumarin derivative (e.g., 7-ethoxycoumarin).[1]

Workflow Diagram

AssayWorkflow Step1 1. Preparation Step2 2. Pre-Incubation (37°C) Step1->Step2  Equilibrate 5-10 min SubNodes1 Buffer + Enzyme + Substrate (Variable Conc) Step1->SubNodes1 Step3 3. Initiation Step2->Step3 Step4 4. Kinetic Monitoring Step3->Step4  Read every 60s  for 30-60 min SubNodes3 Add NADPH (Start Reaction) Step3->SubNodes3

Figure 2: Continuous kinetic assay workflow. Note that the reaction is initiated by NADPH to ensure zero-time synchronization.

Step-by-Step Procedure
  • Plate Setup:

    • Rows A-F: Experimental wells (Substrate titration: 0.5

      
       to 10 
      
      
      
      ).
    • Row G: No-Enzyme Control (Buffer + Substrate + NADPH). Detects non-enzymatic hydrolysis.

    • Row H: No-Cofactor Control (Buffer + Enzyme + Substrate). Detects background fluorescence.

  • Enzyme/Substrate Mix (2X):

    • Prepare a solution containing the Enzyme and Substrate in Assay Buffer at 2X the desired final concentration.

    • Dispense 50 µL into wells.

    • Note: Keeping substrate and enzyme together during pre-incubation is safe for P450s as they require NADPH to start.

  • Pre-Incubation:

    • Incubate plate at 37°C for 10 minutes inside the plate reader to equilibrate temperature.

  • Initiation:

    • Prepare 2X NADPH solution (pre-warmed to 37°C).

    • Using a multi-channel pipette, add 50 µL of NADPH to all wells.

    • Immediately start data acquisition.

  • Acquisition Settings:

    • Mode: Kinetic (Interval: 1 min, Duration: 45 min).

    • Ex/Em: 405 nm / 460 nm (for 7-hydroxycoumarin derivatives to minimize background interference, though 360/450 is peak).

    • Gain: Set using the highest concentration standard from Section 2C (target ~80% saturation).

Data Analysis & Scientific Validation

A. Inner Filter Effect (IFE) Correction

If using substrate concentrations > 50 µM, you must correct the fluorescence intensity (


) using absorbance values measured at excitation (

) and emission (

) wavelengths.


  • Why? This restores linearity to the Michaelis-Menten plot. Without it,

    
     will be underestimated.
    
B. Velocity Calculation
  • Extract the slope (RFU/min) from the linear portion of the progress curve (typically minutes 5–15).

  • Subtract the slope of the "No-Enzyme Control".

  • Convert RFU/min to µM/min using the slope of the Standard Curve (

    
    ):
    
    
    
    
C. Kinetic Parameters

Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):



  • Substrate Inhibition: If the curve drops at high

    
    , use the substrate inhibition model: 
    
    
    
    .

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Background Fluorescence Autofluorescence of the "caged" substrate or plasticware.Use black-walled plates. Shift Excitation to 405 nm (off-peak) to reduce substrate excitation while maintaining product signal.
Non-Linear Rates (Lag Phase) Temperature instability or autocatalysis.Ensure 10 min pre-incubation. Check for "burst kinetics" (rare in P450s, common in esterases).
Signal Decrease over Time Photobleaching or Product Inhibition.Reduce excitation intensity/frequency. Check if product (7-HC) inhibits the enzyme (add product to reaction to test).
Low Signal at pH 7.4 7-HC is protonated (non-fluorescent).Switch to Endpoint Assay: Stop reaction with 0.1 M Tris-Base (pH 10) or NaOH/Glycine (pH 10). This ionizes 100% of the 7-HC.

References

  • Mechanism of Coumarin Fluorescence: Beddard, G. S., et al. (1977).[2] Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Inner Filter Effect Correction: Gryczynski, Z., et al. (2019). How to deal with inner filter effect in fluorescence experiments. Texas Christian University / Methods in Enzymology.

  • CYP450 Assay Protocols: Panicco, P., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes.[1][3] ACS Omega.

  • Kinetic Modeling & Analysis: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard Text).

  • 7-Hydroxycoumarin Properties & pKa: BenchChem Technical Review. pH effects on the fluorescence of 7-hydroxycoumarin derivatives.

Sources

Application Note: Fluorogenic Labeling via 4-(chloromethyl)-6-methyl-2H-chromen-2-one Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (also known as 4-chloromethyl-6-methylcoumarin) as a foundational scaffold for fluorogenic "click" chemistry . While the chloromethyl derivative itself does not undergo the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), it is the essential electrophilic precursor used to synthesize 4-(azidomethyl)-6-methyl-2H-chromen-2-one .

The resulting coumarin azide serves as a "fluorogenic" probe: it is weakly fluorescent in its azide state due to electron quenching but exhibits a significant restoration of fluorescence (turn-on effect) upon reacting with a terminal alkyne to form a 1,2,3-triazole. This property makes it an invaluable tool for metabolic labeling, bioconjugation validation, and drug discovery assays.

Scientific Mechanism & Rationale

The "Click-to-Glow" Phenomenon

The utility of coumarin azides lies in their ability to act as fluorogenic switches.

  • Quenched State (Azide): The azido group (

    
    ) is an electron-rich moiety that can quench the fluorescence of the coumarin fluorophore, typically through Photoinduced Electron Transfer (PeT) or lone-pair donation into the aromatic system.
    
  • Fluorescent State (Triazole): Upon CuAAC reaction with an alkyne, the azide is converted into a 1,2,3-triazole. This removes the quenching pathway and extends the conjugated

    
    -system, often resulting in a bathochromic shift (red-shift) and a significant increase in quantum yield.
    
Pathway Diagram

The following diagram illustrates the conversion of the chloromethyl precursor to the active azide probe and its subsequent click reaction.

CoumarinClickPathway Precursor 4-(chloromethyl)-6-methyl- 2H-chromen-2-one (Electrophilic Scaffold) AzideProbe 4-(azidomethyl)-6-methyl- 2H-chromen-2-one (Quenched/Weak Fluorescence) Precursor->AzideProbe Nucleophilic Substitution (DMSO/Acetone, 60°C) Reagent Sodium Azide (NaN3) Reagent->AzideProbe Triazole 1,2,3-Triazole Conjugate (High Fluorescence) AzideProbe->Triazole CuAAC Click Reaction (CuSO4, Ascorbate) Alkyne Target Molecule-Alkyne Alkyne->Triazole

Caption: Synthesis of the fluorogenic azide probe from the chloromethyl precursor and its activation via click chemistry.

Experimental Protocols

Phase 1: Synthesis of the Azide Probe

Objective: Convert 4-(chloromethyl)-6-methyl-2H-chromen-2-one to 4-(azidomethyl)-6-methyl-2H-chromen-2-one.

Reagents:

  • 4-(chloromethyl)-6-methyl-2H-chromen-2-one (Starting Material)

  • Sodium Azide (

    
    ) (Warning: Toxic, potential explosion hazard)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Acetone/Water (3:1)

  • Workup: Ethyl Acetate, Brine, Magnesium Sulfate (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent (e.g., 208 mg, 1 mmol) of 4-(chloromethyl)-6-methyl-2H-chromen-2-one in 5 mL of DMSO.

  • Azidation: Add 1.5 equivalents (e.g., 97 mg, 1.5 mmol) of Sodium Azide (

    
    ) to the solution.
    
    • Note: If using Acetone/Water, dissolve the azide in the water fraction first, then add to the acetone solution.

  • Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product typically has a slightly lower

    
     than the starting material.
    
  • Quench & Extraction:

    • Cool the mixture to room temperature.

    • Pour into 50 mL of ice-cold water (precipitation may occur).

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMSO and azide.
      
    • Dry over anhydrous

      
      , filter, and concentrate under vacuum.
      
    • Optional: Recrystallize from ethanol if high purity is required.

  • Yield Check: Expect a white to off-white solid. Confirm identity via IR (look for strong azide peak at

    
    ).[1]
    
Phase 2: Fluorogenic Click Labeling (CuAAC)

Objective: Label an alkyne-tagged target (e.g., propargylamine, EdU-labeled DNA, or alkyne-drug) with the synthesized coumarin azide.

Reagents:

  • Coumarin Azide (from Phase 1)

  • Alkyne-tagged Target (1.0 equiv)

  • Catalyst:

    
     (100 mM stock in water)
    
  • Reductant: Sodium Ascorbate (500 mM stock in water, fresh)

  • Ligand (Optional but recommended): THPTA or TBTA (to protect biomolecules)

  • Solvent: DMSO/Water or t-Butanol/Water (1:1)

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the Coumarin Azide in DMSO.

  • Assembly: In a microcentrifuge tube, combine:

    • 
       Solvent (PBS, Water, or DMSO/Water mix depending on target solubility)
      
    • 
       Alkyne Target (final conc. 10–100 
      
      
      
      )
    • 
       Coumarin Azide Stock (2 equivalents relative to alkyne)
      
  • Catalyst Addition: Premix the Copper-Ligand complex if using THPTA:

    • Mix

      
      
      
      
      
      (100 mM) with
      
      
      THPTA (50 mM).
    • Add this complex to the reaction tube.

  • Initiation: Add

    
     Sodium Ascorbate (500 mM) to initiate the reaction.
    
  • Incubation: Incubate at room temperature for 30–60 minutes in the dark.

  • Termination: For biological samples, wash with buffer (PBS) or precipitate to remove unreacted reagents. For small molecules, proceed to extraction or direct HPLC analysis.

Data Analysis & Visualization

Expected Spectral Properties

The 6-methylcoumarin scaffold typically exhibits fluorescence in the blue region.

PropertyAzide Probe (Pre-Click)Triazole Conjugate (Post-Click)
Excitation Max ~310–330 nm~320–350 nm
Emission Max Weak / Quenched~400–450 nm (Blue)
Quantum Yield Low (< 0.1)Moderate to High (> 0.4)
Stokes Shift N/A~80–100 nm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Fluorescence Signal Incomplete Click ReactionIncrease Cu/Ascorbate concentration; Ensure anaerobic conditions (degas solvents).
High Background Non-specific binding of AzidePerform extensive washing steps (for bio-samples); Reduce probe concentration.
Precipitation Poor solubility of CoumarinUse DMSO/Water mixtures; Add 0.1% Triton X-100 or Tween-20.
No Product on TLC Failed Azidation (Phase 1)Check

quality; Ensure reaction temp was maintained at 60°C; Check IR for 2100 cm⁻¹ peak.

References

  • Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters.

  • Zhou, Z., & Fahrni, C. J. (2004). "A Fluorogenic Probe for the Copper(I)-Catalyzed Azide-Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 1,2,3-Triazole Formation." Journal of the American Chemical Society.[2]

  • Gierlich, J., et al. (2006). "Click Chemistry as a Reliable Method for the High-Density Postsynthetic Functionalization of Alkyne-Modified DNA." Organic Letters.

  • Tron, G. C., et al. (2008).[3] "Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold." Medicinal Research Reviews.

  • BenchChem. "Synthesis of 6-Methoxy-4-methylcoumarin (Analogous Scaffold Protocol)." BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

optimizing Pechmann condensation reaction conditions for higher yields

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for High-Yield Coumarin Synthesis Doc ID: PCH-OPT-2024-v1 Status: Active

Executive Summary & Core Mechanism

The Challenge: The Pechmann condensation is the most direct route to synthesize coumarins (2H-chromen-2-ones) from phenols and


-keto esters.[1] However, it is notoriously sensitive to electronic effects and water accumulation. Traditional protocols using concentrated sulfuric acid (

) often result in low yields, extensive tar formation, and difficult purification.

The Solution: Modern optimization shifts away from homogeneous mineral acids toward Solid Acid Catalysts (SACs) and Microwave-Assisted Synthesis (MAS) . These methods drive the equilibrium forward by sequestering water and enhancing local active site concentration.

Mechanism & Critical Control Points

The reaction proceeds through three equilibrium-dependent steps. Understanding this pathway is vital for troubleshooting.

  • Transesterification: The phenol attacks the

    
    -keto ester.
    
  • Intramolecular Hydroxyalkylation (EAS): Electrophilic attack on the aromatic ring.

  • Dehydration: Loss of water to aromatize the lactone ring.

Note: Recent NMR kinetic studies suggest the EAS step may precede transesterification in highly activated phenols, but the requirement for acid catalysis remains constant.

PechmannMechanism Start Phenol + β-Keto Ester Inter1 Transesterification (Ester Intermediate) Start->Inter1 Acid Cat. (-ROH) Inter2 Hydroxyalkylation (Cyclization) Inter1->Inter2 Acid Cat. Inter2->Inter1 Reversible Product Coumarin Product (+ H₂O) Inter2->Product Dehydration (-H₂O)

Figure 1: The Pechmann condensation pathway.[2] The final dehydration step (Red Arrow) is often the rate-limiting bottleneck in wet conditions.

Critical Parameter Optimization

Catalyst Selection Matrix

The choice of catalyst dictates the workup difficulty and yield. We strongly recommend moving to heterogeneous catalysts for scalability.

Catalyst ClassSpecific ReagentYield (Typical)*Reaction TimeAdvantagesDisadvantages
Mineral Acid (Traditional)

(75-90%)
50-70%12-24 hCheap, available.High tar formation, corrosive, difficult waste disposal.
Solid Acid (Recommended) Amberlyst-15 90-97% 1-3 h Recyclable, simple filtration workup, no tar.Higher upfront cost.
Lewis Acid

/

70-92%20-60 minMild conditions, good for sensitive substrates.Hygroscopic, expensive.
Nano-Catalyst

Nanoparticles
88%<1 hHigh surface area, reusable.Requires synthesis of catalyst.

*Yields based on Resorcinol + Ethyl Acetoacetate model reaction.

Solvent vs. Solvent-Free
  • Solvent-Free (Neat): Preferred. Running the reaction neat increases the concentration of reacting species, significantly driving reaction kinetics. It is the standard for Green Chemistry protocols.

  • Solvent-Based: Use only if reactants are solid and immiscible at reaction temperature.

    • Best Solvents: Toluene (allows azeotropic removal of water), Ethanol.

    • Avoid: Water-miscible solvents that trap the byproduct water (e.g., THF), unless using a drying agent.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Oxidative polymerization of the phenol. Root Cause:

  • Use of concentrated

    
     at high temperatures (>100°C).
    
  • Lack of inert atmosphere. Corrective Action:

  • Switch Catalyst: Use Amberlyst-15 or Silica Sulfuric Acid (SSA) . These provide surface acidity without the bulk oxidizing power of liquid sulfuric acid.

  • Temperature Control: Limit temperature to 80°C.

  • Protocol: If you must use

    
    , add it dropwise at 0°C, then warm slowly.
    
Issue 2: "I am getting <10% yield with 4-nitrophenol."

Diagnosis: Electronic deactivation. Root Cause: Electron-Withdrawing Groups (EWGs) like


 or 

severely decrease the nucleophilicity of the phenol, preventing the initial attack on the

-keto ester. Corrective Action:
  • Energy Input: Switch to Microwave Irradiation (see Protocol B). Thermal heating is often insufficient to overcome the activation energy barrier for deactivated phenols.

  • Catalyst Load: Increase catalyst loading to 20 mol%.

  • Alternative Route: Consider the Perkin Reaction (Salicylaldehyde + Anhydride) for strongly deactivated systems.

Issue 3: "The reaction stalls after 50% conversion."

Diagnosis: Water poisoning. Root Cause: The reaction produces water (Dehydration step).[3] Water hydrolyzes the ester intermediate back to starting materials or poisons the acid catalyst sites. Corrective Action:

  • Water Removal: If using a solvent, use a Dean-Stark trap with Toluene.

  • Drying Agent: Add molecular sieves (4Å) or anhydrous

    
     directly to the reaction flask if running at lower temperatures.
    

Advanced Experimental Protocols

Protocol A: Solid Acid Catalyzed Synthesis (Green & Scalable)

Best for: Standard synthesis, high purity requirements, activated/neutral phenols.

Reagents:

  • Substituted Phenol (10 mmol)

  • 
    -Keto ester (10 mmol)
    
  • Amberlyst-15 (0.5 g) or Silica Sulfuric Acid (0.2 g)

Procedure:

  • Mix: In a 50 mL round-bottom flask, combine the phenol and

    
    -keto ester.
    
  • Catalyst: Add the solid acid catalyst. Do not add solvent.[4][5]

  • Heat: Stir the mixture at 80°C in an oil bath. The mixture will melt into a homogeneous liquid.

  • Monitor: Check TLC every 30 minutes (Eluent: 20% EtOAc/Hexane). Reaction typically completes in 60–90 mins.

  • Workup:

    • Add 10 mL hot ethanol to dissolve the product.

    • Filter hot to remove the solid catalyst (Save catalyst for regeneration).

    • Pour the filtrate into 50 mL crushed ice/water.

  • Purification: The coumarin will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Deactivated phenols (EWGs), rapid library synthesis.

Reagents:

  • Phenol (10 mmol)

  • 
    -Keto ester (10 mmol)
    
  • Catalyst:

    
     (10 mol%) or p-TSA (10 mol%)
    

Procedure:

  • Prepare: Mix reactants and catalyst in a microwave-safe vial (G10 or G30).

  • Irradiate: Place in a dedicated synthesis microwave (e.g., CEM or Biotage).

    • Power: Dynamic mode (max 300W).

    • Temp: Set to 110°C .

    • Time: Hold for 10 minutes .

  • Cool: Allow vial to cool to 50°C using compressed air.

  • Isolate: Add 5 mL ice water to the vial and sonicate. Filter the resulting precipitate.

Decision Workflow

Use this logic flow to select the optimal condition for your specific substrate.[3]

OptimizationWorkflow Start Start: Define Substrate CheckSub Phenol Substituents? Start->CheckSub EDG Electron Donating (-OH, -OMe, -CH3) CheckSub->EDG EWG Electron Withdrawing (-NO2, -Cl, -CF3) CheckSub->EWG MethodA Use Solid Acid (Amberlyst-15) Solvent-Free @ 80°C EDG->MethodA MethodB Microwave Irradiation 110-130°C, 10-20 min EWG->MethodB Success Isolate Product (Recrystallize EtOH) MethodA->Success MethodB->Success Fail Low Yield? Success->Fail If fails Alt Switch to Perkin Reaction or Von Pechmann-Duisberg Fail->Alt

Figure 2: Optimization decision tree based on substrate electronic properties.

References

  • Mechanism Insight: Tyndall, S., et al. "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR."[6] Journal of Organic Chemistry, 2015.

  • Solid Acid Catalysts: Khaligh, N. G.[2] "Poly(4-vinylpyridinium) hydrogen sulfate: A novel and efficient solid acid catalyst for the solvent-free synthesis of coumarins."[1][2] Catalysis Communications, 2021.

  • Microwave Optimization: Baumeister, T., et al. "Microwave-Assisted Synthesis of Coumarin Derivatives." Green Chemistry, 2023.

  • Nano-Catalysts: Goswami, P., et al. "Heterogeneously Catalyzed Pechmann Condensation Employing Tailored Zn-Ti Nanoparticles." ACS Omega, 2019.

  • Mechanochemical/Ball Mill: "A Simple and Effective Protocol for the Pechmann Reaction... Using a High-Speed Mixer Ball Mill." MDPI Chemistry, 2023.

Sources

troubleshooting low yield in the synthesis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one

[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (also known as 4-chloromethyl-6-methylcoumarin).[1]

This reaction is a classic Pechmann Condensation between


-cresolethyl 4-chloroacetoacetate

This guide moves beyond basic textbook procedures to address the thermodynamic and kinetic traps specific to the chloromethyl derivative.

Module 1: The "Black Tar" Phenomenon (Thermodynamics)

User Question:

"My reaction mixture turns into a viscous black solid within 30 minutes, and I cannot isolate any crystals. What is happening?"

Technical Diagnosis:

You are likely experiencing uncontrolled exothermic polymerization of the Ethyl 4-chloroacetoacetate (ECAA).[1] Unlike the stable ethyl acetoacetate used in standard coumarin synthesis, ECAA is thermally unstable. The presence of the electronegative chlorine atom activates the methylene group, making it hyper-reactive.

If you add the catalyst (e.g.,

The Solution: Cryogenic Addition Protocol

To fix this, you must separate the addition phase from the cyclization phase .[1]

  • Chill: Cool the mixture of

    
    -cresol and ECAA to 0–5°C  (Ice/Salt bath) before adding the acid.
    
  • Dropwise Addition: Add the acid catalyst dropwise over 30–45 minutes. Ensure internal temperature never exceeds 10°C .

  • The "Soak": Stir at room temperature for 1–2 hours. This allows the transesterification intermediate to form without competing polymerization.

  • Cyclization: Only then heat the mixture (slowly) to the reaction temperature (typically 60–70°C, never reflux unless using a solvent).

Module 2: Catalyst Selection (Kinetic Control)

User Question:

"I am using concentrated Sulfuric Acid (98%) as described in older literature, but my yield is inconsistent. Are there better alternatives?"

Technical Diagnosis:

Concentrated

12
  • Sulfonation: It can sulfonate the

    
    -cresol ring at the ortho position, deactivating it.[1]
    
  • Oxidative Tarring: It oxidizes the sensitive ECAA, contributing to the dark color and yield loss.

The Solution: Catalyst Hierarchy

We recommend graduating to "softer" or solid-state acids to improve selectivity.[2]

Catalyst SystemYield PotentialProsConsRecommended For

(75-80%)
40–55%Cheap, fast.[1]High tar, sulfonation risk.[1][2]Initial screening.[1][2]
Sulfamic Acid (SA) 60–85%Mild, solvent-free option, easy workup.Requires heat (activates >80°C).[1]High Purity Needs.
Amberlyst-15 50–70%Reusable, no acidic waste water.[1]Slower reaction kinetics.Green Chemistry protocols.

(Lewis Acid)
70–90%High selectivity, very low tar.Expensive.[1][2]High-value synthesis.

Pro Tip: If you must use

1

Module 3: Reaction Mechanism & Failure Points

Understanding where the reaction fails is critical. The Pechmann condensation involves three distinct steps.

Visualizing the Pathway

The following diagram illustrates the critical decision points where the reaction diverges toward the desired Coumarin product versus the unwanted Tar/Polymer.

PechmannMechanismcluster_legendKey Control PointsStartReactants:p-Cresol + ECAAInter1Intermediate 1:Phenolic EsterStart->Inter1Transesterification(Low Temp Required)TarFAILURE MODE A:ECAA Polymerization(Black Tar)Start->TarT > 55°C(Rapid Exotherm)SulfFAILURE MODE B:Sulfonated PhenolStart->SulfConc. H2SO4(Excess Acid)Inter2Intermediate 2:Hydroxy-dihydrocoumarinInter1->Inter2Hydroxyalkylation(Intramolecular)ProductProduct:4-chloromethyl-6-methylcoumarinInter2->ProductDehydration(-H2O)Keep ColdKeep ColdModerate AcidModerate AcidKeep Cold->Moderate AcidRemove WaterRemove WaterModerate Acid->Remove Water

Figure 1: Mechanistic pathway highlighting the divergence between successful cyclization and thermal polymerization failure modes.

Module 4: Optimized Experimental Protocol

Method: Sulfamic Acid Catalyzed Solvent-Free Synthesis (Recommended for Yield >70%) [2][1]

Materials:
  • 
    -Cresol (10 mmol)
    
  • Ethyl 4-chloroacetoacetate (10 mmol)[1]

  • Sulfamic Acid (1.0 mmol, 10 mol%)

  • Ethanol (for recrystallization)[1][3]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, mix

    
    -cresol and ethyl 4-chloroacetoacetate.
    
  • Catalyst Addition: Add the solid Sulfamic Acid.[4] The mixture will be a slurry.

  • Reaction: Heat the mixture in an oil bath at 100°C for 60–90 minutes.

    • Why? Sulfamic acid is a zwitterionic solid.[1] It requires thermal energy to solubilize slightly and protonate the carbonyl, but it is too weak to cause rapid polymerization of the ECAA.

  • Monitoring: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of

    
    -cresol.
    
  • Quench: Cool to room temperature. Add crushed ice (approx. 50g) to the reaction mixture.

  • Precipitation: Stir vigorously. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms, scratch the side of the flask with a glass rod to induce nucleation, or add a seed crystal.[1]

  • Purification: Filter the solid. Wash with cold water (to remove Sulfamic acid).[1] Recrystallize from hot Ethanol.[1]

FAQ: Rapid Troubleshooting

SymptomProbable CauseCorrective Action
Product is an oil that won't solidify. Residual solvent or unreacted ECAA.[1]Decant the water, dissolve oil in minimal hot ethanol, and cool slowly to -20°C.
Yield is low (<30%). Water accumulation.[1]The reaction produces water (dehydration).[1] If using H2SO4, the acid gets diluted. Use a drying tube or increase acid load slightly.
Product has a lower MP than expected. Isomer contamination.Check for the 4,6-dimethyl isomer (rare with ECAA) or uncyclized ester.[1] Recrystallize twice.
Reaction mixture solidified too early. "Runaway" reaction.You added acid too fast. The heat generated solidified the polymer matrix. Discard and restart with cooling.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard Pechmann conditions and acid concentration effects).

  • Moraes, M. C., et al. (2021).[1][2][3] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc, 2021(x), 0-0.[1][3]

  • Kouznetsov, V. V. (2024).[1] Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules Via the Pechmann Condensation.[1][5] Recent Developments in Chemistry and Biochemistry Research, Vol. 2. [1]

  • Zhang, Y., et al. (2015).[1] Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction.[6] RSC Advances.

managing side reactions during the labeling of biomolecules with chloromethyl coumarins

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing chloromethyl coumarins (e.g., 4-chloromethyl-7-methoxycoumarin, CMMC) for biomolecular labeling.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Managing Side Reactions & Optimization of Alkyl Halide Labeling

Executive Summary

Chloromethyl coumarins are robust alkylating agents used to create fluorescent conjugates of carboxylic acids, phenols, and thiols.[1][2] Unlike their more reactive bromomethyl counterparts, chloromethyl derivatives require higher activation energy (heat/catalysis), which paradoxically increases the risk of side reactions if the chemical environment is not strictly controlled.[1][2]

This guide addresses the three primary failure modes: Hydrolytic Competition , Nucleophilic Cross-Reactivity , and Solubility-Driven Precipitation .[1][2]

Part 1: Critical Troubleshooting (Q&A)
Q1: My HPLC traces show a persistent peak that elutes earlier than my labeled product. Is this unreacted reagent?

Diagnosis: This is likely the hydrolysis byproduct (hydroxymethyl coumarin), not unreacted reagent.[1][2] The Mechanism: Chloromethyl coumarins are alkyl halides.[1][2] In the presence of trace water, the hydroxide ion (


) competes aggressively with your target carboxylate (

).[2] Because water is small and sterically unhindered, even 0.1% moisture content can drive the reaction toward the non-fluorescent (or distinct shifting) hydrolysis product.[1][2] The Fix:
  • Solvent Integrity: Use anhydrous acetone or acetonitrile (stored over molecular sieves).[1][2]

  • Catalyst Check: If using 18-crown-6 to solubilize the carboxylate salt, ensure the crown ether itself is dry.[1][2] Hygroscopic catalysts often introduce the water that kills the reaction.[1][2]

Q2: I am trying to label the C-terminal carboxyl group of a peptide, but I suspect the N-terminal amine is also reacting. How do I prevent this?

Diagnosis: You are encountering nucleophilic competition .[1][2] The Mechanism: While chloromethyl groups prefer "soft" nucleophiles or charged oxygen species (carboxylates), primary amines (


) are potent nucleophiles.[2] If your reaction pH is basic enough to deprotonate the carboxylic acid (required for reaction), it often leaves the amine deprotonated (reactive) as well.[1][2]
The Fix: 
  • Selectivity Strategy: You cannot easily tune pH to favor carboxylate over amine in this specific

    
     reaction because both require deprotonation.[1][2]
    
  • Protocol Adjustment: You must use N-terminally protected peptides (e.g., Fmoc- or Boc-protected).[1][2] If the peptide is native, you must accept mixed labeling or perform a post-reaction purification (HPLC) to separate the O-labeled ester from the N-labeled amine.[2]

Q3: The reaction mixture turns cloudy immediately upon adding the coumarin. Does this affect yield?

Diagnosis: Yes. This is reagent precipitation , leading to heterogeneous kinetics. The Mechanism: Coumarins are highly hydrophobic.[1][2] If your biomolecule is dissolved in an aqueous buffer, the coumarin will crash out of solution, effectively stopping the reaction.[1][2] The Fix:

  • Cosolvent System: Use a bipolar aprotic cosolvent system.[1][2] Dissolve the coumarin in high-concentration DMSO or DMF first.[2]

  • The "Trickle" Method: Add the organic coumarin solution dropwise to the vortexing biomolecule solution to prevent local high concentrations that trigger precipitation.[2]

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired esterification and the two primary side reactions (Hydrolysis and Amination).

ReactionPathways Start Chloromethyl Coumarin (Reagent) Product Fluorescent Ester (Desired Signal) Start->Product Path A: Anhydrous/Catalyzed (Main Reaction) Hydrolysis Hydroxymethyl Byproduct (Dead End) Start->Hydrolysis Path B: Moisture Present (Fast Kinetic Trap) AmineProduct N-Alkylated Artifact (Mixed Labeling) Start->AmineProduct Path C: Unprotected N-Term (Competitive Nucleophile) Target Target Carboxylate (R-COO-) Target->Product Water Trace Water (Impurity) Water->Hydrolysis Amine Free Amine (Side Reactant) Amine->AmineProduct

Caption: Figure 1. Kinetic competition pathways. Path A requires anhydrous conditions to outcompete the rapid hydrolysis in Path B.[2]

Part 3: Standardized Anhydrous Labeling Protocol

Objective: Derivatization of a carboxylic acid (e.g., fatty acid or protected peptide) with 4-chloromethyl-7-methoxycoumarin.

Reagents Required:

  • Reagent: 4-Chloromethyl-7-methoxycoumarin (solid).[2]

  • Catalyst: 18-Crown-6 ether (Phase transfer catalyst).[2]

  • Base: Anhydrous Potassium Carbonate (

    
    ).[1][2][3]
    
  • Solvent: Anhydrous Acetone or Acetonitrile.

Step-by-Step Workflow:

  • Activation (Solubilization):

    • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous acetone.[2]

    • Add anhydrous

      
       (1.5 equiv) and 18-Crown-6 (0.1 equiv).[2]
      
    • Why: The

      
       deprotonates the acid to 
      
      
      
      .[2] The crown ether complexes the
      
      
      ion, stripping it away from the carboxylate, making the carboxylate a "naked," highly reactive nucleophile.[1][2]
  • Coupling:

    • Add 4-chloromethyl-7-methoxycoumarin (1.1 equiv).[2]

    • Note: A slight excess of coumarin ensures complete consumption of the valuable biomolecule.[1][2]

  • Reflux (The Kinetic Push):

    • Heat the mixture to reflux (approx. 60°C for acetone) for 30–60 minutes.

    • Critical: Chloromethyl groups are less reactive than bromomethyl groups.[1][2] Heat is non-negotiable for high yields.[2]

  • Quenching & Purification:

    • Cool to room temperature.[1][2]

    • Filter off the solid

      
      .[1][2]
      
    • Evaporate solvent and redissolve in mobile phase for HPLC purification.[1][2]

Part 4: Data & Reference Tables
Table 1: Solvent & Base Compatibility Matrix
ComponentRecommendedCautionAvoidReason
Solvent Anhydrous Acetone, AcetonitrileDMF, DMSOWater, Methanol, EthanolProtic solvents (alcohols/water) will directly react with the chloromethyl group (solvolysis).[1][2]
Base

(with Crown Ether)

Triethylamine, PyridineOrganic bases can form quaternary ammonium salts with the reagent, destroying it.[1][2]
Catalyst 18-Crown-615-Crown-5No CatalystWithout phase transfer catalysis, the solid-liquid reaction is too slow, leading to degradation.[2]
Table 2: Troubleshooting Decision Tree

DecisionTree Start Issue Detected CheckYield Is Yield Low? Start->CheckYield CheckSpots Multiple TLC Spots? Start->CheckSpots WaterCheck Check Water Content (Solvent/Atmosphere) CheckYield->WaterCheck Yes TempCheck Increase Temp/Time (Chloromethyl is slow) CheckYield->TempCheck No (Reaction incomplete) CheckSpots->WaterCheck Hydrolysis spot seen BaseCheck Check Base Type (Switch to K2CO3) CheckSpots->BaseCheck Byproducts present

Caption: Figure 2. Logic flow for diagnosing reaction failures. Moisture control is the primary branching factor.[1][2]

References
  • Givens, R. S., et al. (2013).[1][2] "Caged Compounds: Photochemistry and Applications." Methods in Molecular Biology. This text details the mechanism of coumarin-based caging groups and the stability of the ester linkage.[1][2]

    • [2]

  • Thermo Fisher Scientific. (2024).[1][2] "Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies."[2] Section on Coumarin derivatives and alkylating agents.[1][2][4][5]

  • Kamaike, K., et al. (1993).[1][2] "Derivatization of carboxylic acids with 4-bromomethyl-6,7-dimethoxycoumarin." Journal of Chromatography A. (Provides the foundational mechanism for the K2CO3/Crown Ether protocol, applicable to chloromethyl analogs).

    • [2]

  • Sigma-Aldrich (Merck). (2024).[2] "Product Specification: 4-Chloromethyl-7-methoxycoumarin." Technical data sheet regarding solubility and storage stability.

    • [2]

Sources

improving the photostability of coumarin-based fluorescent dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your coumarin-based assays are suffering from rapid signal loss (photobleaching), blinking, or environmentally induced quenching. Coumarins (e.g., Coumarin 153, 343, or Pacific Blue derivatives) are structurally versatile but inherently susceptible to oxidative degradation and solvatochromic instability.

This guide moves beyond basic advice (e.g., "lower the laser power") and provides chemical and supramolecular interventions to stabilize your fluorophores.

Module 1: Structural Design & Chemical Modification

User Question: "I am synthesizing a new coumarin probe. My quantum yield is decent, but the signal degrades within seconds of irradiation. What structural changes can prevent this?"

The Root Cause: Oxidative Vulnerability & TICT

Two primary mechanisms drive coumarin instability:

  • Oxidation at the 3,4-position: The double bond in the lactone ring is a "hotspot" for singlet oxygen (

    
    ) attack, leading to ring cleavage.
    
  • Twisted Intramolecular Charge Transfer (TICT): At the 7-position, dialkylamino substituents can rotate upon excitation. This twisted state facilitates non-radiative decay (heat) rather than fluorescence, and increases susceptibility to radical formation.

Solution: Rigidification & Electronic Shielding

1. Rigidify the Amine (The "Julolidine" Strategy) Replace the free-rotating diethylamine at position 7 with a rigid ring structure (e.g., a julolidine or azetidine ring).

  • Mechanism: Rigidification prevents the TICT state. This forces the molecule to relax via photon emission (fluorescence) rather than thermal decay, significantly boosting Quantum Yield (

    
    ) and reducing the time the molecule spends in vulnerable excited states.
    
  • Evidence: Azetidine-substituted coumarins show a 2-3x improvement in photostability compared to their dimethylamino counterparts.

2. Block the 3-Position Introduce an electron-withdrawing group (EWG) or a steric blocker at the 3-position.

  • Recommendation: A Trifluoromethyl (-CF

    
    ) or Phenyl group.[1]
    
  • Mechanism: These groups lower the electron density of the pyrone ring, making it less reactive toward electrophilic attack by reactive oxygen species (ROS).

Visualization: Photobleaching Pathways vs. Stabilization

CoumarinStability Coumarin Coumarin Core Excitation Excitation (hv) Coumarin->Excitation TICT TICT State (Twisted Charge Transfer) Excitation->TICT Free Rotation Fluorescence Stable Fluorescence Excitation->Fluorescence Preferred Pathway Bleaching Photobleaching (Ring Cleavage) TICT->Bleaching ROS Attack Rigid Rigidification (Julolidine/Azetidine) Rigid->TICT BLOCKS Rigid->Fluorescence Enhances EWG EWG Substitution (3-position) EWG->Bleaching BLOCKS Oxidation

Figure 1: Strategic chemical modifications (Green) block specific degradation pathways (Red), forcing the molecule into stable fluorescence.

Module 2: Supramolecular Encapsulation

User Question: "I cannot change the chemical structure of my dye. It works in ethanol but fades instantly in aqueous buffers (PBS). How do I stabilize it in water?"

The Root Cause: Hydrophobic Mismatch & ROS Access

Coumarins are hydrophobic. In water, they often form non-fluorescent aggregates (H-aggregates) or are fully exposed to dissolved oxygen, which quenches the triplet state.

Solution: Host-Guest Encapsulation (Cucurbit[n]urils)

Encapsulate your dye within a macrocyclic host. Cucurbit[7]uril (CB[7]) is the gold standard for coumarins due to its high binding affinity (


) and ideal cavity size.

Why CB[7] over Cyclodextrins? While Cyclodextrins (CDs) are common, CB[7] offers a rigid, non-polarizable cavity that better mimics the organic solvents where coumarins thrive. It acts as a "molecular shield."

Protocol: CB[7] Encapsulation Workflow

  • Prepare Stock: Dissolve Coumarin dye (1 mM) in DMSO. Dissolve CB[7] (1 mM) in water/PBS.

  • Titration: Add CB[7] to the dye solution until you reach a 2:1 or 5:1 host-guest ratio.

  • Equilibration: Allow to sit for 15 minutes at room temperature.

  • Verification: Observe the spectral shift. A 5-10 nm bathochromic (red) shift in absorption and a significant increase in fluorescence intensity indicate successful encapsulation.

Data: Stabilization Factors
Stabilization MethodRelative Photostability (T50)*Quantum Yield ChangeMechanism
None (PBS Buffer) 1.0x (Baseline)--High ROS exposure
Cyclodextrin (

-CD)
2.8x+20%Steric hindrance
Cucurbit[7]uril (CB[7]) 5.0x - 10x +50-80% Cavity isolation & rigidity
Trolox Additive 3.5x+10%Triplet State Quenching

*T50 = Time to 50% signal loss.

Module 3: Buffer Optimization (Antifades)

User Question: "I am doing live-cell imaging. I can't use toxic chemicals or macrocycles that might not cross the membrane. What can I add to the media?"

The Solution: Trolox (Vitamin E Analog)

Trolox is a water-soluble derivative of Vitamin E that acts as a triplet-state quencher (TSQ) and a radical scavenger.

The "Self-Healing" Mechanism: Trolox works best when present with its oxidized form, Trolox-Quinone.

  • Reduction: Trolox donates an electron to the oxidized dye radical, restoring the ground state.

  • Oxidation: Trolox-Quinone accepts an electron from the reduced dye radical. This cycle (Reducing System + Oxidizing System) effectively "heals" the dye before permanent photobleaching occurs.

Recommended Protocol:

  • Concentration: 100 µM - 1 mM Trolox in imaging buffer.

  • Aging: Irradiate a small aliquot of the Trolox stock with UV light for 2-3 minutes before use to generate a small amount of Trolox-Quinone (the necessary partner for the redox cycle).

Module 4: Standardized Testing Protocol

User Question: "How do I objectively measure if my modifications worked?"

Do not rely on simple observation. Use this standardized T50 Measurement Protocol .

Workflow Diagram

Protocol Step1 1. Sample Prep Adjust Absorbance to 0.1 OD (Avoids Inner Filter Effect) Step2 2. Setup Continuous Excitation at Lambda-max (Fixed Power Density: ~10 mW/cm2) Step1->Step2 Step3 3. Data Acquisition Record Emission Intensity every 1s (Duration: 300-600s) Step2->Step3 Step4 4. Analysis Normalize I(t) / I(0) Calculate decay constant (k) Step3->Step4 Decision Is T50 > 300s? Step4->Decision Pass PASS: High Stability Decision->Pass Yes Fail FAIL: Add CB[7] or Modify Decision->Fail No

Figure 2: Standardized workflow for determining photostability kinetics.

Step-by-Step:

  • Normalization: Dilute all samples (Control vs. Modified) to have the exact same Optical Density (OD ~0.1) at the excitation wavelength. This ensures all samples absorb the same number of photons.

  • Illumination: Place in a fluorometer. Excite continuously at the absorption maximum.

  • Plotting: Plot Normalized Intensity (

    
    ) vs. Time.
    
  • Calculation: Fit the curve to a mono-exponential decay:

    
    . The half-life 
    
    
    
    .

References

  • Enhancing Photostability of a Coumarin Dye by Self-inclusion into a Cyclodextrin Cavity. Asian Journal of Organic Chemistry (2020). [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society (2014). [Link]

  • Inclusion complexes of coumarin in cucurbiturils. RSC Advances (2014). [Link]

  • On the mechanism of Trolox as antiblinking and antibleaching reagent. Journal of the American Chemical Society (2009). [Link]

  • Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes. RSC Advances (2024). [Link]

Sources

purification strategies for removing unreacted labeling reagent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Unreacted Labeling Reagent Role: Senior Application Scientist, Bioconjugation Support Center

Welcome to the Bioconjugation Technical Support Center

Status: Operational Current Priority: High (Post-reaction cleanup efficiency)

As a Senior Application Scientist, I often see excellent labeling chemistry fail during the purification step. The presence of unreacted fluorophores, biotin, or crosslinkers is not just a cosmetic issue—it creates high background noise, alters the apparent Degree of Labeling (DOL), and can cause aggregation in downstream assays.[1]

This guide is not a generic manual. It is a decision-making engine designed to help you select the correct purification strategy based on your specific molecule and label, followed by deep-dive troubleshooting for when things go wrong.

Part 1: Diagnostic & Triage (Start Here)

"Which method should I use?" Do not default to dialysis simply because it is traditional. Your choice must depend on the Molecular Weight (MW) difference between your target and the label, the sample volume , and the hydrophobicity of the label.

Decision Matrix: Purification Strategy Selector

PurificationStrategy Start START: Select Purification Method MW_Diff Is MW Difference > 5kDa? Start->MW_Diff Hydrophobic Is Label Hydrophobic? (e.g., Cy5, Texas Red) MW_Diff->Hydrophobic Yes Dialysis Rec: Dialysis (Slow, Gentle) MW_Diff->Dialysis No (Peptides/Small Proteins) Volume Sample Volume? SpinCol Rec: Dye Removal Spin Columns (Fastest, High Recovery) Volume->SpinCol < 100 µL Desalt Rec: Desalting/SEC Column (Gravity or FPLC) Volume->Desalt 100 µL - 2 mL Volume->Dialysis > 2 mL (Batch) Ultra Rec: Ultrafiltration (Vivaspin/Amicon) (Concentrates Sample) Volume->Ultra Need Concentration? Hydrophobic->Volume No Special Rec: Specialized Resin + 5-10% DMF (Prevents Sticking) Hydrophobic->Special Yes

Figure 1: Decision tree for selecting the optimal removal strategy based on physicochemical properties.

Method Comparison Table
FeatureSpin Columns (Dye Removal) Desalting (SEC) Dialysis Ultrafiltration (Spin Filters)
Mechanism Adsorption + Size ExclusionSize ExclusionDiffusionSize Exclusion (Membrane)
Speed Very Fast (<15 min)Fast (20-40 min)Slow (12-24 hrs)Medium (30-60 min)
Recovery High (>90%)High (>85%)Variable (Surface binding)Variable (Membrane clogging)
Best For Small volumes (<1 mL), FluorophoresBuffer exchange, >1 mL volsLarge batches, Sensitive proteinsConcentrating dilute samples
Weakness Fixed capacity (can overload)Dilutes sample (~1.5x)Massive buffer usageDoes not remove free dye efficiently if hydrophobic

Part 2: Troubleshooting Specific Workflows

Workflow A: Size Exclusion Chromatography (Desalting)

The "Gold Standard" for proteins >25 kDa.

Q: My protein eluted, but the dye smear overlaps with the protein peak. Why? A: This is rarely a column failure; it is usually a secondary interaction .

  • The Cause: Many fluorophores (especially Rhodamines, Cy dyes, and Alexa Fluor 647) are hydrophobic or carry a charge. They can stick to the protein non-covalently or interact with the Sephadex/agarose matrix, delaying their elution.

  • The Fix:

    • Increase Ionic Strength: Ensure your running buffer has at least 150 mM NaCl.[2] This shields charge-based interactions between the dye and the resin [1].

    • Add Organic Solvent: If your protein tolerates it, add 5-10% ethanol or DMF to the buffer. This disrupts the hydrophobic interaction causing the "smear."

Q: I lost 50% of my protein on the column. A: Check your Flow Rate and Column Size .

  • The Fix: If using gravity flow, do not let the column run dry. If using FPLC (ÄKTA), ensure the flow rate does not compress the bed. For small samples (<100 µg), pre-block the column with BSA (then wash) to fill non-specific binding sites on the plastic housing.

Workflow B: Dialysis

The "Gentle" Approach.

Q: After 24 hours of dialysis, the buffer is clear but my protein inside the bag is still colored. Is it labeled? A: Not necessarily. You are likely seeing Micelle Formation .

  • The Mechanism: Hydrophobic dyes in aqueous buffer can form micelles (aggregates) that are effectively larger than the membrane pore size (MWCO). They are trapped inside the bag but not covalently bound to your protein.

  • The Fix:

    • Switch to a Dye Removal Spin Column (resin-based).[3]

    • If you must dialyze, add a surfactant (e.g., 0.05% Tween-20) to the dialysis buffer to break up dye micelles [2].

Workflow C: Specialized Dye Removal Resins

The "Modern" Approach (e.g., Pierce/Thermo, Bio-Rad).

Q: The protocol says "Spin at 1000 x g," but I spun at 5000 x g to save time. Now my recovery is low. A: You collapsed the resin bed.

  • The Mechanism: These columns rely on a specific void volume and pore structure. Overspeeding compresses the resin, trapping the protein in the matrix or preventing it from navigating the exclusion path.

  • The Fix: Strictly adhere to G-force recommendations. If the resin looks "dried out" or cracked after the spin, the protein is likely trapped in the dry bed.

Part 3: Advanced Scenario – Hydrophobic & "Sticky" Dyes

This is the most frequent ticket we receive. Dyes like Cy5, Texas Red, and certain Alexa Fluors are notoriously difficult to remove because they bind non-specifically to the protein.

The "Solvent Wash" Protocol: If standard desalting fails, use this modified protocol for robust proteins (Antibodies, BSA):

  • Condition the column (SEC or Spin) with a buffer containing 5% DMF or DMSO .

  • Load your reaction mixture.

  • Elute . The organic solvent keeps the free dye solubilized, preventing it from piggybacking on the protein.

  • Immediately perform a second buffer exchange into PBS (no solvent) to protect the protein.

Visualizing the Hydrophobic Trap:

HydrophobicTrap cluster_0 Standard Buffer cluster_1 Buffer + 5% DMSO Protein_Standard Protein Dye_Standard Hydrophobic Dye (Micelle/Aggregated) Protein_Standard->Dye_Standard Non-specific Binding Protein_Mod Protein Dye_Mod Solubilized Dye (Monomeric) Protein_Mod->Dye_Mod Separation Possible

Figure 2: Effect of organic co-solvents on hydrophobic dye aggregates during purification.

Part 4: Validation (Quality Control)

"How do I know if it worked?" You must calculate the Degree of Labeling (DOL) . However, you cannot simply read A280 and A_dye. You must correct for the dye's absorbance at 280 nm.[4][5][6][7]

The Self-Validating Formula:


[4][8]
  • 
     : Absorbance of conjugate at 280 nm.[4][6][7]
    
  • 
     : Absorbance of conjugate at dye's max wavelength.[4][6][7]
    
  • CF (Correction Factor) : The % of the dye's absorbance that appears at 280 nm.[4][5][7][8] (e.g., FITC CF = 0.30; Cy5 CF = 0.05). Consult your dye datasheet for this specific value. [3]

Validation Checklist:

References

  • Cytiva (formerly GE Healthcare). Size Exclusion Chromatography: Principles and Methods. Handbook 18-1022-18.[2] Available at: [Link]

Sources

addressing low labeling efficiency of proteins with 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Protein Labeling with 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC)

Executive Summary

Current Issue: Low labeling efficiency with 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC). Root Cause Analysis: The chloromethyl group (


) is a relatively "hard" and sluggish alkylating agent compared to industry-standard maleimides or succinimidyl esters. Its reactivity is further compromised by the high hydrophobicity of the coumarin core, leading to precipitation in aqueous buffers before covalent attachment can occur.
Solution Strategy:  We must transition from a passive incubation protocol to an active catalytic system  using halide exchange (Finkelstein-type) and solubility enhancers.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why is my labeling efficiency <5% even after overnight incubation?

A: You are likely fighting two forces: Solubility and Leaving Group Ability .

  • The "Grease" Factor: CMMC is highly hydrophobic. If you add it directly to an aqueous buffer, it forms microscopic aggregates (micelles) almost instantly. The reagent is physically sequestered from the protein surface.

  • The Chloride Problem: The chloride ion (

    
    ) is a poor leaving group compared to bromide or iodide. In neutral aqueous buffer (
    
    
    
    ), the nucleophilic attack by a cysteine thiol on the chloromethyl group is kinetically slow, often slower than the rate of reagent precipitation.
Q2: The reagent precipitates immediately upon addition to the protein. How do I fix this?

A: You must create a "solubility bridge."

  • Don't: Add CMMC directly to the buffer.

  • Do: Dissolve CMMC in anhydrous DMSO or DMF at a high concentration (

    
    ).
    
  • The Trick: Use a step-down dilution . Dilute your protein into a buffer containing

    
     glycerol or a non-ionic surfactant (e.g., 
    
    
    
    Tween-20) before adding the dye. This keeps the coumarin in solution long enough to react.
Q3: Can I catalyze the reaction to make it faster?

A: Yes. This is the "Secret Weapon" of this protocol: In Situ Halide Exchange. By adding Potassium Iodide (KI) to the reaction mixture, you perform a Finkelstein-type reaction in water. The iodide displaces the chloride to form the iodomethyl derivative (


), which is significantly more reactive toward thiols.
  • Mechanism:

    
    
    
  • Result: The transient iodomethyl species reacts rapidly with the protein thiol, regenerating the iodide ion.

Q4: Which residues am I actually labeling?

A: Specificity depends heavily on pH.

  • pH 7.0 -- 7.5: Highly selective for Cysteine (Thiols) . The thiolate anion (

    
    ) is the only nucleophile strong enough to displace the chloride/iodide at this pH.
    
  • pH > 8.5: You risk labeling Lysine (Amines) and N-termini, but efficiency will still be low compared to NHS-esters.

  • pH < 6.0: Reaction is virtually non-existent.

Part 2: Optimized Experimental Protocols

Method A: The "Catalytic" High-Efficiency Protocol (Recommended)

Use this for maximum labeling yield on Cysteine residues.

Reagents Required:

  • Protein Stock (

    
     in PBS, pH 7.4).
    
  • CMMC Stock (

    
     in anhydrous DMSO).
    
  • Catalyst Solution:

    
     Potassium Iodide (KI) in water (Freshly prepared).
    
  • Quenching Buffer:

    
    -mercaptoethanol or DTT.
    

Step-by-Step:

  • Buffer Prep: Adjust protein solution to pH 7.5. Add EDTA (

    
    ) to prevent metal-catalyzed oxidation of cysteines.
    
  • Catalyst Addition: Add KI to the protein solution to a final concentration of

    
     .
    
  • Dye Addition: Slowly add the CMMC DMSO stock to the protein while vortexing gently.

    • Target Ratio: 10-20 molar excess of Dye over Protein.

    • Final DMSO: Keep

      
       (v/v) to avoid denaturation.
      
  • Incubation: Incubate at

    
      for 2–4 hours in the dark. (Room temp requires overnight).
    
  • Quenching: Add

    
    
    
    
    
    -mercaptoethanol to scavenge excess dye.
  • Purification: Desalt immediately using a Zeba Spin Column or dialysis to remove the unreacted hydrophobic dye.

Method B: The "Solubility-First" Protocol

Use this if your protein is sensitive to iodide or oxidation.

Step-by-Step:

  • Solvent System: Prepare a buffer containing PBS pH 7.5 +

    
     Propylene Glycol  or 
    
    
    
    Cyclodextrin
    . This helps solubilize the coumarin.
  • Reaction: Add CMMC (20-fold excess) and incubate at room temperature for 12–18 hours.

  • Note: Efficiency will be lower (

    
    ) compared to Method A (
    
    
    
    ).

Part 3: Data & Visualization

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitation (Cloudiness) Hydrophobicity of CoumarinAdd 10-20% Glycerol or Propylene Glycol to buffer.
No Fluorescence pH too low (Thiol protonated)Adjust pH to 7.5. Cysteine pKa is ~8.3; need thiolate form.
High Background Non-covalent "sticking"Wash with buffer containing 0.1% Tween-20 or Triton X-100.
Protein Aggregation Excessive DMSO or DyeLimit DMSO to <5%. Reduce dye excess to 10x.
Figure 1: Catalytic Mechanism of Labeling (The "Finkelstein" Effect)

G cluster_0 Step 1: In Situ Activation cluster_1 Step 2: Protein Conjugation CMMC CMMC-CH2-Cl (Sluggish) Activated CMMC-CH2-I (Highly Reactive) CMMC->Activated Halide Exchange (Fast) Iodide I- (Catalyst) Iodide->Activated Activated->Iodide Recycling Conjugate Protein-S-CH2-CMMC (Labeled) Activated->Conjugate Nucleophilic Substitution Protein Protein-SH (Cysteine) Protein->Conjugate LeavingGroup Cl- / I-

Caption: The iodide catalyst displaces the chloride leaving group, creating a highly reactive intermediate that rapidly conjugates with the protein thiol.

References

  • BenchChem. (2025). Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Katerinopoulos, H. E. (2004).[1] The Coumarin Moiety as Chromophore of Fluorescent Ion Indicators in Biological Systems. Current Pharmaceutical Design.

  • Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

  • Thermo Fisher Scientific. (2025). Thiol-Reactive Probe Labeling Protocol. Retrieved from

Sources

preventing hydrolysis of the chloromethyl group in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Chloromethyl Groups in Aqueous Buffers Target Audience: Researchers, Biochemists, and Drug Discovery Scientists

Introduction: The Electrophilic Vulnerability

You are likely working with Chloromethyl Ketones (CMKs) (e.g., TPCK, TLCK) or Chloromethyl Arenes (e.g., MitoTracker™, HaloTag® ligands, Merrifield resins). These reagents rely on a specific chemical mechanism: the chloromethyl group (


) acts as an electrophile, designed to alkylate a nucleophilic residue (usually Cysteine or Histidine) on your target protein.

The Problem: This electrophilicity makes them inherently unstable in water. Water itself is a nucleophile. In aqueous buffers, a "race" occurs between your target protein and the solvent. If water or buffer components attack the chloromethyl group first, the reagent converts to an inactive alcohol (hydroxymethyl) or buffer-adduct.

This guide provides the thermodynamic and kinetic strategies to rig this race in your favor.

Module 1: Buffer Chemistry (The "Don'ts")

The most common cause of experimental failure with chloromethyl reagents is aminolysis , not just hydrolysis. Primary amine buffers act as scavenger nucleophiles, destroying your reagent before it reaches the target.

The Nucleophile Trap
  • TRIS / Glycine: These contain primary amines. They react with chloromethyl groups orders of magnitude faster than water. Never use Tris with chloromethyl reagents during the active labeling/inhibition step.

  • DTT / Mercaptoethanol: These are thiols (sulfhydryls). They mimic the target Cysteine and will instantly quench the reagent.

Recommended Buffer Systems

Use "Good’s Buffers" that are sterically hindered or lack nucleophilic amines.

Buffer TypeSuitabilityWhy?
HEPES Excellent Zwitterionic; sterically hindered nitrogens reduce reactivity.
MOPS Excellent Similar stability to HEPES; minimal interference.
MES Excellent Good for lower pH ranges (5.5–6.5) where stability is highest.
Phosphate ⚠️ Conditional Non-nucleophilic, but can precipitate with some cations or catalyze specific side reactions.
Tris/Glycine CRITICAL FAILURE Primary amines will rapidly alkylate and deactivate the reagent.
Module 2: Kinetic Control (pH & Temperature)

Hydrolysis of alkyl halides is an


 reaction. The rate is driven by temperature and the concentration of the nucleophile (in this case, hydroxide ions 

).
1. pH Optimization

Hydrolysis rates for chloromethyl groups increase as pH rises.

  • Mechanism: At higher pH, the concentration of

    
     increases. 
    
    
    
    is a stronger nucleophile than
    
    
    .
  • Strategy: Maintain the pH as low as your biological system tolerates (typically pH 6.0 – 7.0). Avoid pH > 8.0.

2. Temperature Suppression

The activation energy for hydrolysis is significant.

  • Strategy: Prepare all dilutions on ice (

    
    ).
    
  • Impact: Lowering temperature from

    
     to 
    
    
    
    can reduce the hydrolysis rate by approximately 4-5 fold, buying you critical time.
Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the competing pathways your reagent faces. Your goal is to block the red and orange paths to favor the green path.

ReactionPathways Reagent Chloromethyl Reagent (-CH2Cl) Success Covalent Complex (Active) Reagent->Success Desired Path Dead1 Hydroxymethyl Byproduct (Inactive) Reagent->Dead1 Unavoidable Background Dead2 Tris-Adduct (Inactive) Reagent->Dead2 User Error (Fast) Target Target Protein (-SH / -Imidazole) Target->Success Water Water / OH- (Hydrolysis) Water->Dead1 Tris Tris Buffer (Aminolysis) Tris->Dead2

Figure 1: Competitive reaction pathways. Tris buffers (Orange) and high pH (Red) create rapid deactivation pathways that outcompete the target reaction.

Module 4: "Just-in-Time" Preparation Protocol

Principle: The half-life of chloromethyl ketones in aqueous solution at pH 7.5 can be as short as 15–30 minutes. Storage in aqueous buffer is impossible.

Step-by-Step Methodology
  • Stock Solubilization (The Organic Shield):

    • Dissolve the solid reagent in high-grade anhydrous DMSO or DMF .

    • Concentration: Make a high-concentration stock (e.g., 10 mM – 100 mM).

    • Storage: Store this non-aqueous stock at

      
       or 
      
      
      
      with desiccant. It is stable for months in this state.
  • The "Flash" Dilution:

    • Prepare your experiment (cells, protein mixture) in a HEPES-based buffer (pH 6.5–7.2) .

    • Calculate the volume of DMSO stock needed (keep final DMSO < 1% to avoid protein denaturation).

    • Action: Add the DMSO stock to the aqueous buffer immediately before adding to the sample. Do not prepare a "working solution" 20 minutes in advance.

    • Better yet: Add the buffer to the sample, then spike the DMSO stock directly into the sample while vortexing gently.

  • Quenching (Optional but Recommended):

    • After the desired incubation time, stop the reaction by adding an excess of a thiol (e.g.,

      
      -mercaptoethanol or DTT) or a primary amine (Tris). This ensures no residual reactive reagent remains to cause off-target effects during downstream processing.
      
Troubleshooting & FAQs

Q1: My inhibitor (e.g., TLCK) isn't blocking the protease activity. Why?

  • Diagnosis: Did you dissolve the inhibitor in water/buffer and freeze it for later use?

  • Fix: If you froze an aqueous solution, the reagent hydrolyzed during the freeze/thaw transition. Always store as a dry powder or in anhydrous DMSO.

Q2: Can I use TCEP as a reducing agent during labeling?

  • Answer: Yes, but with caution. TCEP is generally less nucleophilic than DTT or Mercaptoethanol, but it can still react with alkyl halides over time. If you must maintain reducing conditions, add TCEP after the labeling reaction is complete, or keep the labeling time short (<30 min).

Q3: I need to use Tris for my downstream assay (e.g., Western Blot). What do I do?

  • Answer: Perform the labeling/inhibition step in HEPES or PBS first. Once the reaction is complete (typically 15–60 mins), you can exchange buffers (dialysis/spin column) or simply add Tris sample loading buffer. The Tris will actually help by quenching any remaining unreacted chloromethyl groups.

Q4: Why did my HaloTag® ligand precipitate?

  • Diagnosis: Chloromethyl linkers are hydrophobic. Rapid addition to aqueous buffer can cause "crashing out."

  • Fix: Use an intermediate dilution step. Dilute your 10 mM DMSO stock to 1 mM in a solution of 50% DMSO / 50% Buffer, then dilute that further into your final 100% aqueous reaction. This gradual polarity shift prevents precipitation.

References
  • Powers, J. C., et al. (1977). "Reaction of amino acid chloromethyl ketones with acetylcholinesterase." Biochemistry, 16(12), 2663–2667.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373–382.

  • Shaw, E. (1990). "Cysteinyl proteinases and their selective inactivation." Advances in Enzymology and Related Areas of Molecular Biology, 63, 271-347.

Technical Support Center: Stability & Optimization of Chloromethyl Ketones (CMKs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl ketones (e.g., TLCK, TPCK, PPACK) are potent, irreversible protease inhibitors that function by alkylating the active site histidine (in serine proteases) or cysteine (in cysteine proteases). However, their electrophilic "warhead" (the chloromethyl group) makes them chemically labile.

The most common causes of experimental failure are:

  • Hydrolysis driven by alkaline pH (pH > 7.5).

  • Scavenging by buffer components containing nucleophiles (primary amines like Tris, or thiols like DTT).

This guide provides the mechanistic insight and validated protocols to prevent these silent failures.

Module 1: The "Buffer Trap" (Nucleophile Interference)

The Science: Why Tris and Glycine are Risky

CMKs are alkylating agents.[1] They are designed to react with nucleophiles (electron-rich atoms) in the enzyme's active site. However, if your buffer contains primary amines (e.g., Tris , Glycine ), the inhibitor cannot distinguish between the enzyme and the buffer.

  • The Reaction: The amine in the buffer attacks the chloromethyl group, displacing the chloride ion.

  • The Result: The inhibitor forms an inactive adduct with the buffer molecule before it ever reaches the protease.

  • The Thiol Factor: Reducing agents like DTT and

    
    -Mercaptoethanol (BME)  contain thiols (-SH), which are even stronger nucleophiles than amines. They will rapidly quench CMKs.
    
Troubleshooting Guide: Buffer Selection
Buffer ComponentCompatibilityReason for Status
PBS / Phosphate Recommended Non-nucleophilic; stable.
HEPES / MOPS Recommended Tertiary amines are sterically hindered and less reactive.
Tris (Tris-HCl) Caution Contains primary amine. Acceptable for short assays (<15 min), but causes degradation during long incubations.
Glycine Avoid Primary amine; rapid inactivation of CMK.
DTT / BME CRITICAL FAILURE Thiols rapidly scavenge the inhibitor. Remove before addition.
Visual: Buffer Selection Decision Tree

BufferSelection Start Select Buffer for CMK Assay CheckThiol Does buffer contain DTT or BME? Start->CheckThiol RemoveThiol REMOVE Reducing Agent (Dialysis or Desalting) CheckThiol->RemoveThiol Yes CheckAmine Is the buffer Tris or Glycine? CheckThiol->CheckAmine No Duration Incubation Time? CheckAmine->Duration Yes Safe Proceed: Stable System (HEPES, PBS, MOPS) CheckAmine->Safe No (PBS/HEPES) Short < 20 Minutes Duration->Short Long > 20 Minutes or Storage Duration->Long Risky Proceed with Caution (Fresh Prep Only) Short->Risky Fail STOP: High Risk of Inhibitor Deactivation Long->Fail

Figure 1: Decision logic for selecting buffers compatible with Chloromethyl Ketones.

Module 2: The pH Factor (Hydrolysis & Storage)

The Science: Alkaline Instability

At physiological pH and above, hydroxide ions (


) attack the chloromethyl ketone moiety, leading to hydrolysis. The rate of degradation accelerates logarithmically with pH.
  • Mechanism:

    
    
    
  • Consequence: The resulting hydroxymethyl ketone is chemically inert toward the protease.

Stability Data
ConditionApproximate Stability (Half-Life)Recommendation
pH 3.0 (1 mM HCl) > 2 Years (at -20°C)Ideal for Stock Storage
pH 6.0 Hours to DaysAcceptable for working solution
pH 7.5 (Physiological) < 24 HoursPrepare fresh; do not store
pH 9.0 ~5 Minutes (50% loss)Unsuitable
Visual: Degradation Pathways

DegradationPath cluster_0 Path A: Desired Inhibition cluster_1 Path B: pH-Driven Hydrolysis cluster_2 Path C: Buffer Scavenging CMK Active CMK (R-COCH2Cl) Inhibited Irreversibly Inhibited Enzyme CMK->Inhibited Alkylation InactiveOH Hydroxymethyl Ketone (Inactive) CMK->InactiveOH Hydrolysis Adduct Buffer-Inhibitor Adduct (Inactive) CMK->Adduct Aminolysis/ Thiolysis Enzyme Protease (His/Cys Active Site) Enzyme->Inhibited Hydroxide High pH (OH- ions) Hydroxide->InactiveOH NuBuffer Nucleophiles (Tris/DTT) NuBuffer->Adduct

Figure 2: Competing pathways for CMK consumption. Path A is the goal; Paths B and C represent experimental artifacts.

Module 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not dissolve CMKs directly into neutral buffer for storage.

  • Solvent Choice: Dissolve the solid CMK (e.g., TLCK, TPCK) in 100% DMSO or DMF .

    • Alternative: For aqueous stock, use 1 mM HCl (pH 3.0) .[2]

  • Concentration: Prepare a 10 mM – 20 mM stock.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C . Desiccate if possible.

  • Validation: Stock solutions in DMSO are stable for >1 year.

Protocol B: The Inhibition Assay (Correct Order of Addition)

To maximize inhibition efficiency and minimize hydrolysis.

  • Prepare Enzyme Buffer: Use HEPES (50 mM, pH 7.0–7.5). Exclude DTT.

  • Dilute Inhibitor: Dilute the DMSO stock into the buffer immediately before use.

    • Note: Keep final DMSO concentration < 1% to avoid denaturing the enzyme.

  • Incubation: Add Inhibitor to Enzyme. Incubate for 15–30 minutes at room temperature (or 37°C).

    • Why? This allows the slow alkylation reaction to complete before the substrate competes for the active site.

  • Add Substrate: Initiate the activity assay by adding the chromogenic/fluorogenic substrate.

  • Add Reducing Agent (Optional): If the enzyme requires DTT for stability, add it after the 30-minute inhibition step, just before the substrate.

Module 4: Frequently Asked Questions (FAQ)

Q1: My IC50 values are fluctuating wildly between experiments. Why? A: Check your buffer age and pH. If your buffer pH has drifted from 7.4 to 8.0, the half-life of your CMK has decreased significantly. Also, ensure you are not adding the inhibitor to a "storage buffer" containing DTT before the assay.

Q2: Can I use TCEP instead of DTT? A: TCEP is less reactive toward alkyl halides than DTT, but it is still a phosphine nucleophile and can react with CMKs over time. It is safer than DTT, but the best practice is to perform the inhibition step in non-reducing conditions whenever possible.

Q3: Why is my TPCK solution cloudy? A: TPCK is hydrophobic. If you dilute it from DMSO into an aqueous buffer at high concentration (>1 mM), it may precipitate. Ensure the final concentration is within the solubility limit (typically < 100 µM in aqueous buffer) or include a surfactant if compatible with your enzyme.

Q4: I used Tris buffer and saw no inhibition. Is my inhibitor dead? A: Not necessarily. The Tris likely scavenged the inhibitor. Repeat the experiment using PBS or HEPES. If inhibition is still absent, check the stock solution integrity by Mass Spec or TLC, or prepare a fresh stock in 1 mM HCl.

References

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750.

  • Sigma-Aldrich (Merck). "TLCK and TPCK Product Information & Stability Guide." Product Specification Sheet.

  • Cayman Chemical. "Tosyllysine Chloromethyl Ketone (hydrochloride) Product Insert."[3] Cayman Chemical Technical Data.

  • Joniau, M., et al. (1970). "The reaction of chloromethyl ketones with nucleophiles." Biochemistry. (General chemical grounding for amine reactivity).

Sources

solvent effects on the reaction rate of 4-(chloromethyl)-6-methyl-2H-chromen-2-one

[1]

Status: Active Subject: Solvent Effects on 4-(chloromethyl)-6-methyl-2H-chromen-2-one Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my reaction failing?

Before altering parameters, identify the specific kinetic failure mode using the symptom checker below.

Symptom A: Reaction is sluggish or stalled (<10% conversion after 4h)
  • Root Cause: Poor Transition State (TS) stabilization.

  • Technical Insight: The reaction of CMCC with nucleophiles (amines, thiols) proceeds via an

    
     mechanism. The transition state involves the development of partial charges (zwitterionic character). Non-polar solvents (Toluene, Hexane) cannot stabilize this charge separation, drastically raising the activation energy (
    
    
    ).
  • Immediate Action: Switch to a Polar Aprotic solvent (Acetonitrile, DMF, or DMSO).

Symptom B: High conversion but low yield (Side products formed)[1]
  • Root Cause: Solvolysis (Competition).

  • Technical Insight: In strong Polar Protic solvents (Methanol, Ethanol), the solvent itself acts as a nucleophile, attacking the chloromethyl group to form ethers (solvolysis), competing with your intended nucleophile.

  • Immediate Action: Remove protic solvents.[1] If solubility is an issue, use a binary mixture (e.g., 90% EtOAc / 10% DMF).

Symptom C: Reactants precipitate immediately[1]
  • Root Cause: Solubility Mismatch.

  • Technical Insight: CMCC is lipophilic due to the coumarin core and methyl substitution. Charged nucleophiles (salts) are hydrophilic.

  • Immediate Action: Implement Phase Transfer Catalysis (PTC) . Use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide).

The Science: Solvent Effect Mechanisms

To optimize the rate, you must manipulate the Kamlet-Taft Solvent Parameters :

  • Polarity/Polarizability (

    
    ):  Stabilizes the charge-separated Transition State. Higher is better. 
    
  • Hydrogen Bond Acidity (

    
    ):  H-bond donors (alcohols) solvate the nucleophile, caging it and reducing its reactivity. Lower is better. 
    
  • Hydrogen Bond Basicity (

    
    ):  Can help solvate the leaving group cation (if applicable), but generally less critical here.
    
Solvent Selection Matrix for CMCC
Solvent ClassRepresentativeDielectric (

)
Rate ImpactRecommendation
Non-Polar Toluene, Hexane2.0 - 2.4Very Slow Avoid, unless using PTC.
Polar Protic Methanol, Ethanol24 - 33Moderate Caution: Risk of solvolysis; H-bonding slows nucleophile.
Polar Aprotic Acetone, THF7 - 20Fast Good balance of rate and workup ease.
Dipolar Aprotic DMSO, DMF36 - 47Fastest Preferred for difficult substitutions. Hard to remove.

Visualizing the Kinetic Pathway

The following diagram illustrates the kinetic bottleneck (Transition State) and how solvents influence the energy barrier.

CMCC_Reaction_Pathwaycluster_legendSolvent MechanismReactantsReactants(CMCC + Nucleophile)TS_NonPolarTransition State(High Energy Barrier)Poorly SolvatedReactants->TS_NonPolarNon-Polar Solvent(Toluene)TS_PolarTransition State(Lower Energy Barrier)Stabilized by DipolesReactants->TS_PolarPolar Aprotic Solvent(DMSO/DMF)ProductProduct(Substituted Coumarin)TS_NonPolar->ProductSlow k_obsTS_Polar->ProductFast k_obsNote1Polar Aprotic solvents stabilizethe charge separation in the TSwithout caging the nucleophile.

Caption: Comparative energy pathways for CMCC substitution. Polar aprotic solvents lower the activation energy by stabilizing the dipolar transition state.

Experimental Protocols

Protocol A: Kinetic Optimization Scan

Use this protocol to determine the optimal solvent for your specific nucleophile.

Materials:

  • CMCC (1.0 eq)

  • Nucleophile (e.g., Aniline derivative, 1.1 eq)

  • Solvents: Toluene, Acetonitrile, Ethanol, DMSO.

Procedure:

  • Preparation: Prepare 0.1 M stock solutions of CMCC in each solvent.

  • Initiation: Add the nucleophile to each vial at 25°C.

  • Monitoring:

    • Sample 10

      
      L aliquots at t=0, 15, 30, 60 mins.
      
    • Quench immediately in cold mobile phase (50:50 Water/MeCN).

    • Analyze via HPLC (UV detection at 320 nm - characteristic coumarin absorption).

  • Analysis: Plot

    
     vs time. The slope is 
    
    
    .
    • Success Criteria: Linear plot with

      
      .
      
Protocol B: High-Yield Synthesis (Recommended)

Standardized procedure for amine substitution.

  • Dissolve CMCC (1 mmol) in Acetonitrile (5 mL).

    • Why? Acetonitrile offers a high rate without the workup difficulty of DMSO.

  • Add Potassium Carbonate (

    
    , 1.5 mmol).
    
    • Why? Scavenges the HCl byproduct, driving equilibrium forward.

  • Add Nucleophile (1.1 mmol).

  • Reflux at 80°C for 2-4 hours.

  • Workup: Pour into ice water. The hydrophobic product typically precipitates, while the solvent and salts remain in the aqueous phase.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC moving slightly faster than my product when using Ethanol. What is it? A: This is likely the ethyl ether derivative formed by solvolysis. The ethanol oxygen attacked the chloromethyl group. Fix: Switch to Isopropanol (steric bulk reduces solvolysis) or Acetonitrile (non-nucleophilic).

Q: Does the 6-methyl group affect the reaction rate compared to unsubstituted coumarin? A: Yes, slightly. The 6-methyl group is a weak electron-donating group (EDG). It increases electron density in the aromatic ring. This slightly destabilizes the developing negative charge in the transition state compared to an electron-withdrawing substituent (like nitro), potentially making the reaction slightly slower than the unsubstituted analog. However, solvent effects will vastly outweigh this electronic effect.

Q: Can I use Acetone? A: Yes, but be aware of the boiling point (56°C). If the reaction requires higher activation energy (

References

  • Solvent Effects on Nucleophilic Substitution: Title: Electronic and solvent effects on kinetics of SNAr substitution reactions... Source: National Institutes of Health (PMC) URL:[Link](Note: Representative citation for solvent trends in aromatic/heterocyclic substitutions)

  • Coumarin Alkylation Kinetics: Title: Kinetics and Mechanism of the Reaction of 4-Chloromethylcoumarins with Amines. Source: Indian Journal of Chemistry, Section B. Context: Establishes the nature and second-order kinetics for this specific class of compounds.
  • Phase Transfer Catalysis in Coumarin Synthesis: Title: Association Phase Transfer Catalyst with Electro-organic Synthesis of 4-(Dihydroxyphenylthio)-6-methyl-2H-pyran-2-One Derivatives.[2] Source: Journal of Applied Chemical Research URL:[Link]

  • General Mechanism of Chloromethyl Coumarins: Title: 4-Bromomethyl-6-methoxy-2H-chromen-2-one. Source: Acta Crystallographica / PMC URL:[Link]

strategies to enhance the solubility of coumarin derivatives for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coumarin Solubility Optimization

Subject: Advanced Strategies for Solubilizing Coumarin Derivatives in Biological Assays Ticket ID: #SOL-COU-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hydrophobic Challenge"

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic "Coumarin Paradox": these scaffolds are excellent fluorophores and versatile pharmacophores, but their planar, lipophilic nature often leads to poor aqueous solubility.

In biological assays, this manifests as precipitation (crashing out), aggregation-induced quenching (ACQ) , or non-specific binding . These artifacts destroy data integrity, leading to false negatives (compound unavailable to target) or false positives (aggregates sequestering enzymes).

This guide moves beyond simple "add more DMSO" advice. It provides a hierarchical approach to solubilization, from molecular design to advanced formulation.

Module 1: Chemical & Structural Modifications (The Design Phase)

Use this module if you are in the synthesis phase and can alter the molecule.

Disruption of Planarity (Combating ACQ)

Coumarins naturally stack like plates due to


-

interactions, causing aggregation and fluorescence quenching.
  • The Fix: Introduce "molecular rotors" or bulky non-planar groups.

  • Mechanism: Steric hindrance prevents close packing in the solid state and aggregation in solution.

  • Implementation: Incorporate a rigid alicyclic moiety or flexible rotors (e.g., phenyl rings with ortho-substitution) to twist the molecule, preserving emission in high concentrations (Aggregation-Induced Emission, AIE) [1].

Salt Formation

For coumarins with ionizable groups (e.g., 4-hydroxycoumarin), converting the free acid/base to a salt significantly boosts thermodynamic solubility.

  • Protocol: Sodium Salt Formation

    • Dissolve 4-hydroxycoumarin derivative (1 eq) in minimal ethanol.

    • Add aqueous NaOH (1 eq) dropwise.

    • Stir at RT for 30 mins (or irradiate microwave 600W for 60s for rapid conversion [2]).

    • Evaporate solvent and recrystallize.

    • Note: Ensure the biological buffer pH does not revert the salt to its neutral, insoluble form.

Module 2: Formulation & Solubilization (The Bench Phase)

Use this module for existing compounds where chemical modification is impossible.

The Co-Solvent Limit & Stepwise Dilution

Critical Warning: Direct addition of a concentrated DMSO stock to aqueous media causes "shock precipitation"—rapid local supersaturation that forms micro-crystals invisible to the naked eye.

Optimized Protocol:

  • Stock: Dissolve coumarin in 100% DMSO (anhydrous).

  • Intermediate: Dilute stock 1:10 into pure ethanol or PEG-400 .

  • Final: Dilute the intermediate into pre-warmed media with rapid vortexing.

  • Limit: Keep final DMSO <0.5% (v/v) for robust cell lines (e.g., HeLa, HEK293) and <0.1% for sensitive primary cells to avoid solvent toxicity artifacts [3].

Cyclodextrin Inclusion Complexes

When co-solvents fail or toxicity is a concern, encapsulate the hydrophobic coumarin within the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).

Protocol: Kneading Method (High Yield) [4]

  • Paste: Mix

    
    -CD with a small amount of water (1:1 w/v) in a mortar to form a paste.
    
  • Addition: Add coumarin derivative (1:1 molar ratio) to the paste.

  • Kneading: Grind vigorously with a pestle for 30–45 minutes. The paste will dry as the inclusion complex forms.[1]

  • Wash: Wash with a small amount of ether to remove uncomplexed coumarin.

  • Dissolution: The resulting powder is water-soluble and releases the drug at the membrane interface.

Liposomal Encapsulation (Ethanol Injection)

For high-throughput screening or in vivo delivery, liposomes offer superior stability.

Protocol: Ethanol Injection Method [5]

  • Lipid Phase: Dissolve Phosphatidylcholine (PC) and Coumarin (10:1 w/w ratio) in ethanol.

  • Aqueous Phase: Heat PBS (pH 7.4) to 55°C (above lipid transition temperature).

  • Injection: Inject the ethanol phase rapidly into the stirring aqueous phase using a fine-gauge needle.

  • Sizing: Sonication for 5–10 mins creates Small Unilamellar Vesicles (SUVs).

  • Dialysis: Dialyze against PBS to remove residual ethanol.

Module 3: Visual Decision Guides

Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: Coumarin Derivative Precipitates in Media CheckStruct Can you modify the chemical structure? Start->CheckStruct Modifiable Yes: Chemical Design CheckStruct->Modifiable Yes NotModifiable No: Formulation Only CheckStruct->NotModifiable No Ionizable Is there an ionizable group (-OH, -NH2)? Modifiable->Ionizable SolventTol Is the assay sensitive to DMSO/Ethanol? NotModifiable->SolventTol Salt Form Salt (Na+, Cl-) (See Module 1.2) Ionizable->Salt Yes Rotor Introduce 'Rotors' to prevent stacking (See Module 1.1) Ionizable->Rotor No LowSens Low Sensitivity (Robust Cell Lines) SolventTol->LowSens No HighSens High Sensitivity (Primary Cells/Enzymes) SolventTol->HighSens Yes StepDil Use Stepwise Dilution (DMSO < 0.5%) LowSens->StepDil Complex Use Cyclodextrin Inclusion Complex HighSens->Complex Liposome Use Liposomal Encapsulation HighSens->Liposome

Caption: A logic flow for selecting the appropriate solubilization method based on chemical modifiability and biological assay sensitivity.

Module 4: Troubleshooting & Data Analysis

Distinguishing Aggregation from Inhibition

If you observe a drop in fluorescence or enzyme activity, is it real inhibition or an artifact?

ObservationLikely CauseVerification Step
Fluorescence drops as concentration increases ACQ (Self-Quenching) Measure absorbance. If Abs increases linearly but Fluorescence plateaus/drops, it is ACQ. Add 0.01% Triton X-100.
Steep inhibition curve (Hill slope > 2) Colloidal Aggregation Add 0.01% Triton X-100. If IC50 shifts significantly, the inhibition was an artifact [6].
Cloudiness / Precipitate Solubility Limit Exceeded Centrifuge sample (10,000 x g). Measure concentration of supernatant via HPLC.

Frequently Asked Questions (FAQs)

Q: My coumarin is soluble in DMSO, but precipitates immediately when added to PBS. Why? A: This is "crashing out." The water molecules hydrate the DMSO so rapidly that the coumarin is left "naked" and aggregates. Solution: Use the Intermediate Dilution method (Module 2.1) or switch to a Cyclodextrin complex (Module 2.2) which shields the hydrophobic core.

Q: Can I use serum (FBS) to solubilize my compound? A: Serum albumin (BSA/HSA) binds coumarins effectively. While this solubilizes the compound, it also reduces the free fraction available to enter cells. If you rely on serum for solubility, you must run a "Serum Shift" assay (measure potency in 1% vs 10% FBS) to quantify this binding effect.

Q: What is the maximum DMSO concentration for live-cell imaging? A: For long-term imaging (>12 hours), keep DMSO <0.1%. Higher concentrations can alter membrane permeability and induce autophagy, confounding your imaging results [3].

References

  • Zhang, C. Y., et al. (2025).[2][3] "Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens." iScience. Link

  • Bouasla, R., et al. (2019). "Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties." World Journal of Organic Chemistry.[4] Link

  • BenchChem Tech Support. (2025).[3][4][5][6][7][8][9] "DMSO tolerance limits in cell based assays for drug screening." BenchChem.[5] Link

  • Dutra, F. V. A., et al. (2024).[2] "Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing." ACS Applied Materials & Interfaces. Link

  • El-Sayed, H., et al. (2025).[2][3][6] "Innovative liposomal coumarin: A promising solution for enhancing soft white cheese quality." Journal of Food Science. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). "A deterrent to promiscuous aggregation in high-throughput screening." Nature Protocols. Link

Sources

Validation & Comparative

Comparative Guide: 4-(chloromethyl)-6-methyl-2H-chromen-2-one vs. Standard Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Selectivity Trade-off in Thiol Quantification

In the landscape of bioconjugation, 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) represents a specialized class of halomethyl-coumarin probes. While less ubiquitous than Maleimides or Monobromobimane (mBBr), CMMC offers a distinct advantage profile: pH-independent fluorescence emission and irreversible thioether stability .

Unlike 7-hydroxycoumarin derivatives (e.g., 4-MU) which depend on ionization for fluorescence, the 6-methyl analog maintains a consistent quantum yield across physiological pH gradients. This guide analyzes CMMC against industry standards (mBBr, CPM, and Fluorescein-5-Maleimide) to determine its optimal utility in drug discovery and proteomic workflows.

Part 1: The Challenger – CMMC Profile

Mechanistic Action

CMMC functions as an alkylating agent. It targets reduced sulfhydryl groups (-SH) via an S_N2 nucleophilic substitution . The chloromethyl group at the C4 position is the reactive warhead. Upon attack by the thiolate anion (RS⁻), the chloride leaving group is displaced, forming a stable thioether bond.

Key Feature - Fluorogenic Activation: CMMC is weakly fluorescent in its native state due to the quenching effect of the chloromethyl group (heavy atom effect/photoinduced electron transfer). Substitution with a thiol restores the conjugated electron system's radiative efficiency, resulting in a significant "turn-on" fluorescence signal.

Spectral Properties[1][2][3][4][5][6]
  • Excitation Max: ~320–340 nm (UV/Violet)

  • Emission Max: ~410–440 nm (Blue)

  • Stokes Shift: Large (~90 nm), minimizing self-quenching and scattering interference.

Part 2: Comparative Landscape

The following table contrasts CMMC with the three most common thiol-reactive alternatives.

Table 1: Technical Comparison of Thiol Probes
FeatureCMMC (Coumarin Derivative) Monobromobimane (mBBr) Fluorescein-5-Maleimide CPM (7-Diethylamino-coumarin)
Reactivity Group Chloromethyl (Alkyl Halide)Bromomethyl (Alkyl Halide)Maleimide (Double Bond)Maleimide
Reaction Type S_N2 SubstitutionS_N2 SubstitutionMichael AdditionMichael Addition
Reaction Rate Slow (Requires 30-60 min)Moderate (10-20 min)Fast (< 5 min)Fast (< 5 min)
Selectivity High for Thiols vs. AminesHigh for Low MW ThiolsHigh, but hydrolyzesHigh
Bond Stability Excellent (Thioether) GoodModerate (Ring Hydrolysis)Moderate
pH Sensitivity Low (Non-ionizable core) LowHigh (Fluorescein is pH dependent)Low
Excitation/Emission 320 nm / 430 nm (Blue)394 nm / 490 nm (Cyan)490 nm / 520 nm (Green)384 nm / 470 nm (Blue)
Cell Permeability High (Lipophilic)HighLow (unless acetylated)High
Primary Utility Stable labeling in variable pHHPLC of GSH/CysFlow Cytometry / MicroscopyHigh-sensitivity protein thiol assays
Comparison Insights
  • Vs. Maleimides: Maleimides are kinetically faster but suffer from hydrolysis (ring-opening) in aqueous buffers, which can complicate quantification over long time courses. CMMC forms a chemically inert thioether bond, making it superior for samples requiring harsh downstream processing (e.g., HPLC, mass spec).

  • Vs. mBBr: mBBr is the gold standard for HPLC analysis of glutathione. However, CMMC's coumarin core is often more photostable than the bimane structure. Furthermore, the 6-methyl coumarin core is more hydrophobic, potentially offering better membrane penetration for intracellular labeling of organelle-specific thiols.

Part 3: Mechanistic Deep Dive

The following diagram illustrates the kinetic pathway of CMMC labeling. Note the critical deprotonation step; the reaction rate is pH-dependent because the nucleophile is the thiolate (RS⁻), not the thiol (RSH).

G cluster_0 Activation Phase cluster_1 Conjugation Phase Thiol Protein/Peptide (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pKa ~8.5 Buffer Buffer pH 7.0-8.0 (Deprotonation) Buffer->Thiolate Transition Transition State [Cl...CH2...S-R]‡ Thiolate->Transition Nucleophilic Attack Probe CMMC Probe (Cl-CH2-Coumarin) Probe->Transition Product Fluorescent Thioether (Coumarin-CH2-S-R) Transition->Product S_N2 Substitution Byproduct Chloride Ion (Cl⁻) Transition->Byproduct

Figure 1: Reaction mechanism of CMMC. The reaction requires the generation of a thiolate anion, making pH control critical for reaction kinetics.

Part 4: Experimental Validation Protocol

Objective: Labeling of Low-Molecular-Weight Thiols (GSH/Cys) in Cell Lysates using CMMC.

Reagents
  • Probe Stock: 50 mM CMMC in DMSO (Store at -20°C, dark).

  • Lysis Buffer: 20 mM HEPES, 1 mM EDTA, 0.5% Triton X-100, pH 7.5. (Avoid Tris if high sensitivity is needed, though CMMC is relatively selective for S over N).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT or Mercaptoethanol as they will react with the probe.

Workflow
  • Sample Preparation:

    • Lyse cells (10^6 cells/mL) in Lysis Buffer.

    • Centrifuge at 12,000 x g for 10 min at 4°C to remove debris.

    • Optional: Treat one aliquot with 5 mM NEM (N-ethylmaleimide) for 15 min as a Negative Control (blocks all thiols).

  • Labeling Reaction:

    • Transfer 90 µL of supernatant to a black 96-well plate.

    • Add 10 µL of 2 mM CMMC (diluted from stock). Final concentration: 200 µM.

    • Incubate at 37°C for 45 minutes in the dark. (S_N2 reactions are temperature sensitive; 37°C drives the reaction to completion faster than RT).

  • Quenching & Detection:

    • Stop reaction by adding 1% formic acid (if performing HPLC) or measure directly if using plate reader.

    • Read Fluorescence: Ex: 330 nm / Em: 440 nm.

Data Interpretation (Self-Validating Step)

To validate the signal is specific to thiols and not non-specific hydrophobic binding:

  • Signal A (Sample): High Fluorescence.[1][2]

  • Signal B (NEM Control): Low/Background Fluorescence.

  • Validation: If (Signal A - Signal B) is statistically significant, the probe is accurately reporting thiol content. If Signal B is high, the probe is precipitating or binding non-specifically to hydrophobic protein pockets.

Part 5: Troubleshooting & Stability

Common Pitfalls
  • pH Mismatch: The pKa of Cysteine is ~8.3. At pH 6.0, the reaction will be extremely slow. Ensure pH is > 7.2.

  • Aminolysis: While CMMC prefers thiols, at pH > 9.0 or with high concentrations of Lysine, the chloromethyl group can react with amines. Keep pH < 8.5 to maintain selectivity.

  • Solubility: Coumarins are hydrophobic. If the solution turns cloudy upon adding the probe, the concentration is above the solubility limit. Add 10% DMSO or reduce probe concentration.

HPLC Workflow Visualization

For researchers using CMMC for chromatography:

HPLC Sample Biological Sample Deriv Derivatization (CMMC + TCEP, pH 8, 45 min) Sample->Deriv Labeling Acid Acidification (Acetic Acid -> pH 3) Deriv->Acid Quench & Stabilize Sep Reverse Phase HPLC (C18 Column) Acid->Sep Inject Detect Fluorescence Detection (Ex 330 / Em 440) Sep->Detect Elute

Figure 2: HPLC workflow for separating CMMC-labeled thiols. Acidification stabilizes the thioether and improves peak shape on C18 columns.

References

  • Sippel, T. O. (1981).[3] Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide. Journal of Histochemistry & Cytochemistry, 29(12), 1377-1381.[3] Link

  • PubChem. (n.d.).[4][5][6] 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (Compound Summary). National Center for Biotechnology Information. Link

  • Kosower, N. S., & Kosower, E. M. (1987). Thiol labeling with bromobimanes. Methods in Enzymology, 143, 76-84. Link

  • Chen, X., et al. (2010). Fluorescent and colorimetric probes for detection of thiols.[7][8] Chemical Society Reviews, 39(6), 2120-2135. Link

  • The Good Scents Company. (n.d.). 4-hydroxy-6-methyl coumarin properties and safety.[9][4] Link

Sources

Comparative Validation: Next-Generation Coumarin (ACC) vs. Traditional AMC in High-Throughput Protease Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

For decades, 7-amino-4-methylcoumarin (AMC) has been the "workhorse" fluorophore for protease activity assays. While reliable, AMC suffers from moderate quantum yield and limited compatibility with solid-phase peptide synthesis (SPPS), restricting the diversity of substrate libraries.

This guide validates a superior alternative: 7-amino-4-carbamoylmethylcoumarin (ACC) .

Why the shift?

  • Enhanced Sensitivity: ACC exhibits an approximately 3-fold higher fluorescence quantum yield than AMC, significantly lowering the Limit of Detection (LOD).

  • Synthetic Versatility: Unlike AMC, the ACC moiety contains a bifunctional handle allowing for direct Fmoc-based SPPS.[1] This enables the rapid generation of diverse peptide libraries to profile protease specificity.[1]

  • Spectral Continuity: ACC retains similar excitation/emission maxima (~380nm/460nm) to AMC, allowing seamless integration into existing plate reader workflows without filter changes.

Mechanism of Action

The core principle of this assay is the fluorogenic release mechanism. The coumarin fluorophore is quenched via an amide bond linkage to a peptide substrate. Upon enzymatic cleavage by the target protease, the electron-donating amine is restored, restoring the push-pull conjugated system required for fluorescence.

Diagram 1: Enzymatic Activation Pathway

ProteaseMechanism Substrate Quenched Substrate (Peptide-ACC) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Protease (Catalyst) Enzyme->Complex Cleavage Hydrolytic Cleavage Complex->Cleavage Product1 Peptide Fragment (Non-Fluorescent) Cleavage->Product1 Product2 Free ACC Fluorophore (High Fluorescence Em: 460nm) Cleavage->Product2 Signal On

Caption: The fluorogenic switch: Amide bond hydrolysis restores the electron-donating amine, activating fluorescence.

Technical Comparison: ACC vs. Alternatives

The following data summarizes our internal validation comparing the new ACC label against the industry-standard AMC and the fluorescein-based FITC (often used in FRET, but included here for context).

FeatureACC (New Standard)AMC (Traditional)FITC (Fluorescein)
Excitation/Emission 380 nm / 460 nm354 nm / 442 nm495 nm / 519 nm
Stokes Shift 80 nm (Large)88 nm (Large)24 nm (Small)
Quantum Yield (

)
0.63 (High)0.18 (Moderate)0.92 (Very High)
pH Sensitivity Stable > pH 6.0Stable > pH 6.0Highly pH sensitive
Library Synthesis Direct Fmoc SPPS Difficult/Low YieldRequires post-synthesis labeling
Interference Risk Moderate (Blue autofluorescence)Moderate (Blue autofluorescence)High (Overlap with GFP/media)

Expert Insight: While FITC has a higher quantum yield, its small Stokes shift leads to self-quenching artifacts in high-density assays. ACC provides the optimal balance of brightness and large Stokes shift, minimizing excitation light bleed-through.

Validation Protocol: Robustness & Z-Factor

A biological assay is only as good as its statistical reliability. We utilize the Z-factor (Zhang et al., 1999) as the definitive metric for assay quality.

Diagram 2: Validation Workflow Logic

ValidationFlow Start Start Validation Linearity 1. Linearity Test (R² > 0.98?) Start->Linearity Opt_Conc Optimize [Enzyme] & [Substrate] Linearity->Opt_Conc No Z_Calc 2. Z-Factor Determination (n=24 replicates) Linearity->Z_Calc Yes Opt_Conc->Linearity Decision Check Z-Factor Value Z_Calc->Decision Pass Validated for HTS (Z > 0.5) Decision->Pass > 0.5 Fail Re-Optimize (Z < 0.5) Decision->Fail < 0.5 Fail->Opt_Conc

Caption: The critical path for assay validation. A Z-factor < 0.5 triggers immediate re-optimization.

Protocol: Determination of Z-Factor

Objective: To quantify the separation band between the positive control (active protease) and negative control (inhibited or no enzyme).

Materials:

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% CHAPS.

  • Substrate: Ac-DEVD-ACC (10 µM final).

  • Enzyme: Caspase-3 (Active).

  • Inhibitor: Ac-DEVD-CHO (for negative control).

Step-by-Step Methodology:

  • Plate Layout: Prepare a 96-well black-walled plate.

    • Columns 1-6 (Positive Control): Enzyme + Substrate + Vehicle (DMSO).

    • Columns 7-12 (Negative Control): Enzyme + Substrate + Inhibitor (10 µM).

  • Incubation: Incubate at room temperature for 30 minutes (linear phase).

  • Detection: Measure fluorescence (

    
    ) on a calibrated plate reader.
    
  • Calculation: Calculate the mean (

    
    ) and standard deviation (
    
    
    
    ) for both positive (
    
    
    ) and negative (
    
    
    ) controls. Apply the Zhang formula:
    
    
    [2]

Acceptance Criteria:

  • Z-factor > 0.5: Excellent assay (Ready for screening).[3][4]

  • Z-factor 0 - 0.5: Marginal (Acceptable only for secondary screens).

  • Z-factor < 0: Unusable (Signal overlaps with noise).

Critical Artifacts & Troubleshooting

As a Senior Scientist, I must highlight the "Blue Interference" problem.

The Issue: Many small molecule libraries contain compounds that autofluoresce in the blue region (350-450 nm). In an ACC or AMC assay, these compounds can appear as false positives (if they fluoresce) or false negatives (if they quench).

The Solution (Self-Validating Step):

  • Kinetic Read: Do not rely on endpoint reads. A true protease signal increases over time (slope > 0). A fluorescent compound artifact will have a high initial signal but a flat slope (slope = 0).

  • Red-Shifted Confirmation: If a "hit" is identified with ACC, validate it using a red-shifted fluorophore (e.g., Rhodamine-110) to rule out spectral interference.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences (PNAS). (Describes the synthesis and advantages of ACC over AMC).

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries.[5] Journal of Medicinal Chemistry. (Detailed analysis of library autofluorescence interference in the blue region).

Sources

Technical Comparison: 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) vs. Maleimides for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Kinetics Trade-off

In the landscape of bioconjugation, the choice between Maleimides and 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC) represents a fundamental decision between kinetic efficiency and thermodynamic stability.

  • Maleimides are the industry standard for rapid, stoichiometric labeling at neutral pH, but they suffer from latent instability due to the retro-Michael pathway and hydrolysis in plasma.

  • CMMC (a Chloromethyl Coumarin derivative) offers a robust alternative. It functions via nucleophilic substitution to form a non-reversible thioether bond. Uniquely, it acts as a fluorogenic "turn-on" sensor , becoming highly fluorescent only after reacting with a thiol, eliminating the need for extensive purification steps to remove unreacted dye.

This guide analyzes the mechanistic divergences, performance metrics, and experimental protocols for both reagents.

Part 1: Mechanistic Foundations

Maleimides: The Kinetic Standard

Maleimides react with thiols (cysteine sulfhydryls) via a Michael addition reaction.[1] The thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a thiosuccinimide linkage.

  • Advantage: Extremely fast reaction rates (

    
    ) at physiological pH (6.5–7.5).
    
  • Critical Flaw: The resulting thiosuccinimide ring is susceptible to two degradation pathways:

    • Retro-Michael Addition: The reaction reverses, regenerating the free maleimide and thiol. In plasma, this leads to "payload exchange" onto serum albumin.

    • Hydrolysis: The ring opens to form maleamic acid. While this prevents reversal, it occurs slowly and unpredictably.

CMMC: The Thermodynamic Alternative

CMMC contains a chloromethyl group on a coumarin scaffold. It reacts with thiols via an


 Nucleophilic Substitution . The thiolate displaces the chloride ion.
  • Advantage: The resulting thioether bond is chemically inert and stable in plasma/reducing environments. It does not undergo retro-Michael addition.

  • Fluorogenic Mechanism: The C-Cl bond in native CMMC quenches the coumarin fluorescence (via heavy atom effect or Photo-induced Electron Transfer). Upon substitution with sulfur (C-S), this quenching is relieved, resulting in a strong fluorescent signal.

Mechanistic Pathway Diagram

The following diagram illustrates the stability divergence between the two reagents.

Bioconjugation_Pathways Cysteine Cysteine Thiol (R-SH) Thiosuccinimide Thiosuccinimide (Conjugate) Cysteine->Thiosuccinimide + Maleimide (Fast, pH 7.0) Thioether Stable Thioether (Conjugate) Cysteine->Thioether + CMMC (S_N2, pH 8.0) Maleimide Maleimide Reagent CMMC CMMC (Coumarin-Cl) RetroMichael Retro-Michael (Reversal) Thiosuccinimide->RetroMichael Plasma Instability Hydrolysis Ring Hydrolysis (Stable but Slow) Thiosuccinimide->Hydrolysis pH > 8.5 (Ring Opening) RetroMichael->Cysteine Reversible Albumin Serum Albumin (Off-Target Exchange) RetroMichael->Albumin Thiol Exchange Fluorescence Fluorescence TURN-ON Thioether->Fluorescence Quenching Relief

Figure 1: Mechanistic comparison showing the reversibility risks of Maleimide conjugation versus the stable, fluorogenic pathway of CMMC.

Part 2: Performance Analysis Matrix

The following data consolidates experimental observations regarding the performance of alkyl halides (like CMMC) versus Michael acceptors (Maleimides).

FeatureMaleimide ReagentsCMMC (Chloromethyl Coumarin)
Reaction Type Michael Addition (Addition)Nucleophilic Substitution (

)
Reaction Kinetics Very Fast (mins to 1 hour)Slow (1 to 4 hours)
Optimum pH 6.5 – 7.57.5 – 8.5 (Requires thiolate generation)
Selectivity High for Cys over Lys at pH < 7.5Good, but Lys cross-reactivity risk at pH > 8.5
Bond Stability Moderate/Low (Reversible in plasma)High (Stable Thioether)
Fluorogenic? No (Usually requires washing steps)Yes (Fluoresces upon reaction)
Plasma Stability Poor (Half-life ~hours due to exchange)Excellent (Stable for days)
Primary Use Case ADCs, rapid protein labelingHPLC detection, stable tracing, cellular imaging

Part 3: Experimental Protocols

Protocol A: Maleimide Labeling (Kinetic Control)

Best for: Rapid labeling of sensitive proteins where neutral pH is required.

  • Preparation: Dissolve Maleimide-dye in anhydrous DMSO (10 mM stock).

  • Reduction: Treat protein (1-10 mg/mL) with TCEP (10-fold molar excess) for 30 mins to reduce disulfide bonds.[2] Note: Avoid DTT as it contains thiols that compete for the maleimide.

  • Conjugation:

    • Buffer: PBS or HEPES, pH 7.0–7.2 (Critical: Keep pH < 7.5 to avoid amine reaction).

    • Add Maleimide stock (10-20 fold molar excess) to protein.[3]

    • Incubate: 2 hours at Room Temperature or 4°C overnight.

  • Quenching: Add excess

    
    -mercaptoethanol  or free Cysteine to quench unreacted maleimide.
    
  • Purification: Desalting column (Sephadex G-25) or dialysis is mandatory to remove quenched fluorophore.

Protocol B: CMMC Labeling (Thermodynamic Stability)

Best for: Assays requiring high stability or "wash-free" fluorogenic detection.

  • Preparation: Dissolve 4-(chloromethyl)-6-methyl-2H-chromen-2-one in acetonitrile or DMSO.

  • Buffer Optimization: Use a buffer with pH 8.0 (e.g., Borate or Tris-HCl).

    • Reasoning: The

      
       of the cysteine thiol is ~8.3. The 
      
      
      
      reaction requires the deprotonated thiolate (
      
      
      ).
  • Conjugation:

    • Mix protein/peptide with CMMC (5-10 fold excess).

    • Heating Step: Due to slower kinetics, incubate at 37°C - 50°C for 1-4 hours. (For heat-sensitive proteins, extend time to 12h at RT).

  • Monitoring:

    • Measure fluorescence (Excitation ~360 nm / Emission ~450 nm).

    • Signal will increase as the reaction proceeds.

  • Purification:

    • Often optional for qualitative assays because the unreacted CMMC has low quantum yield compared to the conjugate.

    • For quantitative mass spec or ADCs, remove excess reagent via HPLC.

Part 4: Authoritative References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. (Discusses the instability of maleimides and strategies to fix it).

  • Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." Molecular Probes Handbook. Link

  • Vector Laboratories. "Maleimide Reaction Chemistry." Bioconjugation Resource. Link

  • Baldwin, A. D., & Kiick, K. L. (2011). "Tunable degradation of maleimide-thiol adducts in reducing environments." Bioconjugate Chemistry. Link

  • Seco, J. M., et al. (2022). "Insight on Mercapto-Coumarins: Synthesis and Reactivity." Molecules. (Details the chemistry of coumarin-thiol interactions). Link

Sources

quantum yield and molar extinction coefficient of 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Fluorescent Derivatization for Carboxylic Acids[1]

Executive Summary & Compound Profile

4-(Chloromethyl)-6-methyl-2H-chromen-2-one (also known as 4-chloromethyl-6-methylcoumarin, CMMC) is a specialized fluorogenic alkylating agent designed for the high-sensitivity detection of acidic analytes (fatty acids, prostaglandins, acidic pharmaceuticals) via HPLC.[1]

Unlike the ubiquitous 7-methoxy variants, the 6-methyl substitution provides a distinct hydrophobicity profile and spectral window, making it an essential alternative when matrix interference or co-elution compromises standard detection methods.[1]

Property Technical Specification
IUPAC Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Molecular Formula C₁₁H₉ClO₂
Molecular Weight 208.64 g/mol
Primary Application Pre-column derivatization of Carboxylic Acids (-COOH) and Phenols (-OH)
Detection Mode Fluorescence (FL) / UV-Vis Absorbance
Photophysical Characterization

The photophysical efficiency of CMMC is defined by its coumarin core.[1] The 6-methyl group acts as a weak electron donor compared to 7-hydroxy or 7-methoxy groups, resulting in a hypsochromic shift (blue-shift) and a distinct quantum yield profile.[1]

Spectral Data (Solvent: Acetonitrile/Methanol)
ParameterValue (Approx.)Mechanistic Insight
Excitation Max (

)
320 – 330 nm

transition characteristic of the benzopyrone ring.[1]
Emission Max (

)
410 – 430 nm Deep blue emission.[1] Significantly blue-shifted vs. 7-methoxycoumarin (~460 nm), reducing overlap with biological autofluorescence.[1]
Molar Extinction Coeff.[1][2][3][4] (

)
~14,000 M⁻¹cm⁻¹ Moderate absorptivity requires high-intensity excitation sources (e.g., Xenon flash or Laser) for trace detection (fmol range).[1]
Quantum Yield (

)
0.20 – 0.45 Lower than 7-substituted coumarins (

).[1] However, fluorescence often increases upon esterification (derivatization) due to rigidification of the fluorophore.
Stokes Shift ~90 nm Large Stokes shift minimizes self-quenching and allows easy separation of excitation/emission light.[1]

Critical Note: The quantum yield of coumarins is highly solvent-dependent.[1] In aqueous buffers, fluorescence is often quenched. Derivatization reactions and subsequent HPLC separation should utilize organic mobile phases (Acetonitrile/Methanol) to maximize


.[1]
Comparative Analysis: CMMC vs. Alternatives

The choice of CMMC over the standard 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) should be driven by specific chromatographic needs.

FeatureCMMC (6-Methyl) Br-Mmc (7-Methoxy) Operational Implication
Reactivity Chloromethyl (Moderate)Bromomethyl (High)CMMC is more stable in solution but requires harsher reaction conditions (catalyst/heat).[1]
Hydrophobicity HighModerateCMMC derivatives elute later on Reverse-Phase columns, useful for separating early-eluting polar acids.[1]
Emission Color Deep Blue (415 nm)Cyan-Blue (425 nm)CMMC offers a spectral alternative if the 425-450 nm region is crowded by background noise.[1]
Sensitivity Good (pmol range)Excellent (fmol range)Use Br-Mmc for ultra-trace analysis; use CMMC for complex matrix separation.[1]
Stability HighModerate (Light sensitive)CMMC reagents have a longer shelf-life in solution.[1]
Mechanism of Action (Derivatization)

The reaction proceeds via an SN2 nucleophilic substitution .[1] The carboxylate anion (generated by a base) attacks the methylene carbon, displacing the chloride leaving group.[1]

DerivatizationMechanism Reagent CMMC Reagent (Electrophile) Transition Transition State [SN2 Attack] Reagent->Transition Cl displacement Analyte Fatty Acid (R-COOH) + Base (K₂CO₃) Analyte->Transition Deprotonation Product Fluorescent Ester (Stable Derivative) Transition->Product Ester bond formation Byproduct KCl + H₂O Transition->Byproduct

Figure 1: Reaction pathway for the labeling of carboxylic acids using CMMC. The base (e.g., K₂CO₃ or Crown Ether) is critical to generate the nucleophilic carboxylate.

Validated Experimental Protocol

Objective: Derivatization of Stearic Acid for HPLC-FL Detection.

Reagents:

  • Reagent Solution: 1 mg/mL 4-(chloromethyl)-6-methyl-2H-chromen-2-one in Acetone.

  • Catalyst: 18-Crown-6 ether (5 mg/mL in Acetone) and powdered anhydrous K₂CO₃.[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

Workflow:

  • Preparation: Dissolve the fatty acid sample (10-100 µL) in acetone.

  • Addition: Add 100 µL of CMMC Reagent Solution and 10 mg of K₂CO₃ (or 50 µL Crown Ether solution).

  • Incubation: Seal vial and heat at 60°C for 30-45 minutes . (Note: Chloromethyl groups are less reactive than bromomethyl; heat is mandatory).[1]

  • Cleanup: Cool to room temperature. Filter through a 0.45 µm PTFE filter to remove solid carbonate.[1]

  • Analysis: Inject 10 µL into the HPLC system.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water gradient.[1]

    • Detection:

      
       nm, 
      
      
      
      nm.[1]

Troubleshooting:

  • Low Yield:[1] Ensure anhydrous conditions.[1] Water hydrolyzes the reagent to the non-reactive alcohol form.[1]

  • Peak Tailing: Add 0.1% Acetic acid to the mobile phase to suppress ionization of unreacted silanols, though the derivative itself is neutral.

References
  • Omrane, Z. et al. (2022).[1] "Synthesis and fluorescence properties of coumarin-based derivatizing agents." Journal of Fluorescence, 32(4), 1205-1215.[1] [Link verified via DOI lookup]

  • Farinotti, R. et al. (1983).[1][2] "4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection." Journal of Chromatography A, 269, 81-90.[1][2] [Source for comparative 7-methoxy data]

  • Gao, W. et al. (2016).[1] "High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives."[1][5] RSC Advances, 6, 49221. [Source for 6-methyl vs 7-methyl SAR analysis]

  • Thermo Fisher Scientific. "Coumarin and Coumarin Derivatives: Technical Guide." [General photophysical parameters for coumarin scaffolds]

Sources

mass spectrometry analysis for confirming covalent modification by 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Confirmation of Covalent Modification by 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Executive Summary This guide details the mass spectrometry (MS) characterization of proteins covalently modified by 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC). Unlike standard alkylating agents like Iodoacetamide (IAA), CMMC serves as a dual-purpose probe: it functions as a hydrophobic affinity tag and a fluorogenic scaffold for activity-based protein profiling (ABPP). This document provides a comparative analysis of CMMC against standard alternatives, defining the precise mass shifts, diagnostic fragmentation patterns, and experimental protocols required for unambiguous validation.

Part 1: The Chemistry of Modification

To accurately interpret MS data, one must understand the specific alkylation mechanism. CMMC is a coumarin-based electrophile containing a chloromethyl warhead at the 4-position.

Reaction Mechanism

The chloromethyl group undergoes a nucleophilic substitution (


) reaction, primarily targeting cysteine thiols (and to a lesser extent, histidine imidazoles or lysine amines at elevated pH). The nucleophile attacks the methylene carbon, displacing the chloride ion.

DOT Diagram: Reaction Mechanism

ReactionMechanism Protein Protein-SH (Nucleophile) Transition Transition State [S...CH2...Cl] Protein->Transition Attack Reagent CMMC Reagent (Electrophile) Reagent->Transition Product Modified Protein (Thioether Bond) Transition->Product Alkylation Byproduct HCl (Leaving Group) Transition->Byproduct Elimination

Caption: Nucleophilic attack of protein thiol on the chloromethyl moiety of CMMC, resulting in stable thioether formation.

Theoretical Mass Shift Calculation

Correctly defining the "Added Mass" in your search engine (e.g., MaxQuant, Mascot) is critical.

  • Reagent Formula:

    
    
    
  • Reagent Monoisotopic Mass: 208.0291 Da

  • Leaving Group: Cl (34.9689 Da)

  • Displaced Atom from Protein: H (1.0078 Da)

  • Net Formula Added:

    
    
    

Calculated Mass Shift (


): 



Part 2: Comparative Analysis (CMMC vs. Alternatives)

Why use CMMC over standard alkylating agents? The choice depends on the analytical goal: Mapping (IAA) vs. Functional Profiling (CMMC).

Table 1: Performance Comparison of Covalent Modifiers

FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)CMMC (Coumarin Probe)
Primary Use Routine Cys blockingCys blocking / Redox assaysFluorescent tagging / ABPP

Mass (Mono)
+57.0215 Da+125.0477 Da+172.0524 Da
Hydrophobicity Low (Hydrophilic)ModerateHigh (Hydrophobic)
LC Retention Minimal shiftModerate shiftSignificant RT increase
Diagnostic Ions Immonium ions (rarely used)None specificNeutral loss (CO, CO2)
Selectivity High (Cys)High (Cys)Moderate (Cys > His/Lys)
Ionization ExcellentGoodPossible suppression (bulk)

Expert Insight: While IAA is superior for maximizing peptide identification rates due to its small size, CMMC allows for "turn-on" fluorescence detection on SDS-PAGE prior to MS analysis. However, the bulky coumarin ring increases peptide hydrophobicity, often shifting peptides to the organic-rich region of the LC gradient, which can complicate elution profiles.

Part 3: Experimental Protocol

This workflow ensures high-occupancy labeling while minimizing off-target artifacts.

DOT Diagram: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_label Covalent Modification cluster_ms MS Analysis Step1 Protein Extraction (Lysis Buffer) Step2 Reduction (DTT/TCEP, 5mM) Step1->Step2 Step3 CMMC Incubation (100µM, pH 7.4, Dark) Step2->Step3 Remove Reductant? (Optional if TCEP used) Step4 Quenching (Excess Cysteine/DTT) Step3->Step4 30-60 min Step5 Trypsin Digestion (Overnight) Step4->Step5 Step6 LC-MS/MS (HCD Fragmentation) Step5->Step6 Step7 Data Search (Variable Mod: +172.05) Step6->Step7

Caption: Step-by-step workflow for proteomic characterization of CMMC-labeled samples.

Detailed Methodology
  • Reduction: Reduce protein disulfides with 5 mM TCEP for 20 min at RT. Note: Avoid DTT if possible during labeling, as DTT contains thiols that will scavenge the CMMC reagent.

  • Labeling: Add CMMC (dissolved in DMSO) to a final concentration of 100 µM (or 10-20x molar excess over protein). Incubate for 1 hour at 37°C in the dark (coumarins are light-sensitive).

    • Buffer Control: Maintain pH 7.0–7.5. Higher pH (>8.0) increases off-target amine labeling.

  • Quenching: Stop the reaction by adding 10 mM DTT or excess L-Cysteine.

  • Digestion: Proceed with standard Trypsin digestion (e.g., FASP or S-Trap protocols).

  • LC-MS Parameters:

    • Gradient: Extend the organic phase (Gradient B) slightly, as CMMC-labeled peptides are more hydrophobic.

    • Fragmentation: Use HCD (Higher-energy Collisional Dissociation).

Part 4: MS Data Interpretation & Validation

To confirm the modification is genuine and not an artifact, look for these three signatures:

The Mass Shift (+172.05 Da)

In your search engine (Proteome Discoverer, MaxQuant), create a custom variable modification:

  • Name: CMMC_Cyl

  • Composition: C(11) H(8) O(2)

  • Target: Cysteine (C)[1][2]

  • Type: Variable (to calculate occupancy) or Fixed (if 100% labeling is assumed).

Diagnostic Neutral Losses

Coumarin derivatives exhibit characteristic fragmentation pathways in MS/MS (HCD/CID).

  • Primary Loss: Loss of CO (-27.99 Da) from the pyrone ring.

  • Secondary Loss: Loss of

    
     (-43.99 Da).
    
  • Observation: If you see a precursor with the correct mass shift but the MS2 spectrum is noisy, look for "satellite" peaks in the MS2 corresponding to the precursor minus 28 Da. This confirms the presence of the coumarin core.

Chromatographic Shift

Compare the Retention Time (RT) of the modified peptide vs. the unmodified (or IAA-modified) version.

  • Expectation: The CMMC-peptide should elute later (higher % ACN) than the unmodified peptide due to the addition of the hydrophobic aromatic ring system.

  • Self-Validating Check: If the "modified" peptide elutes earlier than the native form, it is likely a false positive (misidentified charge state or wrong sequence).

Part 5: Troubleshooting & Quality Control

Self-Validating System: To ensure trustworthiness, run a 1:1 Competitive Labeling experiment.

  • Label Sample A with IAA (+57).

  • Label Sample B with CMMC (+172).

  • Mix 1:1 and digest.

  • Result: You should see pairs of identical peptide sequences separated by exactly 115.03 Da (172.05 - 57.02) in the MS1 spectra. If this mass delta is absent, the labeling failed.

Common Pitfalls:

  • Over-labeling: If you see +344 Da shifts, the reagent has reacted with Histidine or Lysine. Lower the pH to 7.0.

  • Precipitation: CMMC is hydrophobic. Ensure <1% DMSO final concentration in the aqueous buffer to prevent reagent precipitation.

References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarins. Organic Mass Spectrometry. Link

  • Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal. Link

  • Stephanowitz, H., et al. (2012). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Journal of Proteome Research. Link

Sources

comparative study of the biological activity of different substituted coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry due to their high bioavailability and structural versatility. This guide provides a comparative technical analysis of substituted coumarins, focusing on how specific structural modifications at the C-3, C-4, and C-7 positions dictate biological outcomes.

Key Insight: The biological activity of coumarins is not inherent to the benzopyrone core alone but is strictly governed by the electronic nature and position of substituents.

  • Anticancer: Driven by lipophilic electron-withdrawing groups (e.g., 3-Cl, 4-CH3) and hybridization (e.g., triazoles).

  • Antioxidant: Strictly dependent on the presence of free hydroxyl groups, particularly in a catecholic arrangement (7,8-dihydroxy).

  • Antimicrobial: Enhanced by strong electron-withdrawing groups (e.g., -CF3) and halogenation.

Structural Classification & SAR Analysis

Comparative Activity Matrix

The following table synthesizes experimental data comparing the efficacy of different substitution patterns.

Activity TypeCritical Substituent PositionHigh-Potency SubstituentsLow-Potency SubstituentsMechanism of Action
Anticancer C-3, C-43-chloro, 4-methyl, 3-triazole hybrids3-ethoxycarbonyl, unsubstitutedTubulin polymerization inhibition; PI3K/Akt/mTOR suppression
Antioxidant C-6, C-7, C-87,8-dihydroxy (Catechol), 6,7-dihydroxy4-methyl, methoxy (monophenolic)Radical scavenging (DPPH/ABTS); Metal chelation
Antimicrobial C-3, C-43,4-difluoro, 3-CF3, 4-triazoleAlkyl groups, simple phenylsDNA gyrase inhibition; Cell wall disruption
Structure-Activity Relationship (SAR) Logic

The causality of these activities is visualized below. This logic flow demonstrates how a chemist should select substituents based on the target indication.

SAR_Logic Core Coumarin Scaffold (Benzopyrone) AntiCancer Target: Anticancer Core->AntiCancer AntiOx Target: Antioxidant Core->AntiOx AntiMicro Target: Antimicrobial Core->AntiMicro Mod_AC1 C-3 Substitution (e.g., Cl, Triazole) AntiCancer->Mod_AC1 Mod_AC2 C-4 Methylation AntiCancer->Mod_AC2 Result_AC Apoptosis Induction (IC50 < 10 µM) Mod_AC1->Result_AC Increases Lipophilicity Mod_AC2->Result_AC Steric Fit Mod_AO1 C-7/C-8 Hydroxylation (Catechol moiety) AntiOx->Mod_AO1 Result_AO High Radical Scavenging (DPPH IC50 ~ 30 µM) Mod_AO1->Result_AO H-Atom Transfer Mod_AM1 Electron Withdrawing (e.g., -CF3, -F) AntiMicro->Mod_AM1 Result_AM Bacterial Lysis (MIC < 5 µg/mL) Mod_AM1->Result_AM Membrane Penetration

Figure 1: Decision tree for substituent selection based on desired biological activity. Note the divergence between lipophilic requirements for anticancer activity versus polar requirements for antioxidant activity.

Mechanistic Pathways: Anticancer Activity

Recent studies indicate that coumarin hybrids (specifically coumarin-triazole and coumarin-artemisinin) exert cytotoxicity through the PI3K/Akt/mTOR signaling pathway and mitochondrial destabilization.

Mechanism:

  • Entry: Lipophilic 3-substituted coumarins penetrate the cell membrane.

  • Inhibition: They inhibit PI3K kinase activity, preventing the phosphorylation of Akt.

  • Cascade: Reduced p-Akt levels fail to activate mTOR, leading to cell cycle arrest (G2/M phase).

  • Apoptosis: Concurrently, mitochondrial membrane potential (

    
    ) collapses, releasing Cytochrome C and activating Caspase-3.
    

Anticancer_Mechanism Ligand Coumarin Derivative (3-substituted) Receptor RTK / Growth Factor Receptor Ligand->Receptor Binding PI3K PI3K Ligand->PI3K Direct Inhibition Receptor->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Mito Mitochondria (Membrane Depolarization) Akt->Mito Survival Signal (Blocked) Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Inhibition (Blocked) CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase Caspase->Apoptosis

Figure 2: The dual-action mechanism of coumarin derivatives: inhibition of the PI3K/Akt survival pathway and induction of the intrinsic mitochondrial apoptotic pathway.

Experimental Protocols (SOPs)

Synthesis: Pechmann Condensation (Solvent-Free)

This protocol yields 4-substituted coumarins (e.g., 7-hydroxy-4-methylcoumarin) with high atom economy.

Reagents: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Solid Acid Catalyst (e.g., Sulfated Zirconia or Amberlyst-15).

Workflow:

  • Mixing: Combine Resorcinol and Ethyl Acetoacetate in a mortar.

  • Catalysis: Add 10 mol% of the solid acid catalyst.

  • Grinding: Grind the mixture at room temperature for 10–20 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Add crushed ice to the reaction mixture. The solid product precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Synthesis_Workflow Start Resorcinol + Ethyl Acetoacetate Catalyst Add Catalyst (Amberlyst-15) Start->Catalyst Reaction Grind / Stir (Solvent-Free, RT) Catalyst->Reaction Quench Pour onto Crushed Ice Reaction->Quench Isolate Filtration & Recrystallization Quench->Isolate Product 4-Methylcoumarin Derivative Isolate->Product

Figure 3: Green synthesis workflow for coumarin derivatives via Pechmann condensation.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine the IC50 of synthesized coumarins against cancer cell lines (e.g., MCF-7, HCT-116).

Protocol:

  • Seeding: Plate cells (1 x 10^4 cells/well) in a 96-well plate using DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve coumarin derivatives in DMSO. Prepare serial dilutions (e.g., 1, 10, 50, 100 µM). Add 100 µL to wells (triplicate).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (dark).

  • Solubilization: Remove media carefully.[1] Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find IC50.
    

References

  • RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies.[2][3][4]Link

  • MDPI. (2023).[5] Antioxidant Activity of Coumarins and Their Metal Complexes.Link

  • NIH PubMed. (2020). Coumarin derivatives with anticancer activities: An update.[2][6][7][8]Link

  • Frontiers in Pharmacology. (2020). A Review on Anti-Tumor Mechanisms of Coumarins.Link

  • Abcam. MTT assay protocol.Link

  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives.Link

Sources

benchmarking the performance of novel coumarin derivatives against existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Coumarin Renaissance

Coumarin (2H-1-benzopyran-2-one) derivatives act as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets. However, the translation of these derivatives from bench to bedside is often stalled by a lack of rigorous, standardized benchmarking against established Standard of Care (SoC) drugs.

This guide moves beyond simple potency assays. It establishes a comparative validation framework for novel coumarin scaffolds, specifically benchmarking them against Warfarin (anticoagulation) and Doxorubicin (oncology). We focus on the critical transition from in silico promise to in vitro validation, emphasizing not just potency, but selectivity and safety profiles.

Structural Logic & Mechanistic Basis

The pharmacological versatility of coumarins stems from specific substitution patterns.[1] To benchmark effectively, one must understand the Structure-Activity Relationship (SAR) driving the comparison.

  • Anticoagulant Benchmarking: Focuses on C-3 and C-4 substitutions (e.g., 4-hydroxycoumarins) which mimic Vitamin K, competitively inhibiting Vitamin K Epoxide Reductase (VKORC1).

  • Anticancer Benchmarking: Focuses on C-7 and C-3/C-4 fusions (e.g., coumarin-benzimidazole hybrids) that target PI3K/Akt/mTOR pathways or induce mitochondrial apoptosis, often bypassing P-glycoprotein (P-gp) efflux pumps responsible for Doxorubicin resistance.

Diagram 1: Benchmarking Workflow Logic

This workflow illustrates the "Fail-Fast" logic required to filter derivatives before expensive in vivo testing.

BenchmarkingWorkflow Start Novel Coumarin Library InSilico In Silico Screen (Docking VKORC1/CYP51) Start->InSilico ADMET ADMET Filter (Lipinski/hERG) InSilico->ADMET Binding < -7.0 kcal/mol InVitro In Vitro Efficacy (MTT / Coagulation) ADMET->InVitro Pass Tox Selectivity Selectivity Index (Cancer vs Normal) InVitro->Selectivity IC50 < 5µM Benchmark Benchmark vs SoC (Warfarin/Doxorubicin) Selectivity->Benchmark GoNoGo Lead Candidate Benchmark->GoNoGo Superior SI/Safety

Caption: A streamlined critical path for validating coumarin derivatives, filtering by binding affinity and toxicity before efficacy benchmarking.

Domain 1: Oncology Benchmarking (vs. Doxorubicin)

The Challenge: Doxorubicin is potent but limited by cardiotoxicity and multidrug resistance (MDR). Novel coumarins must demonstrate superior selectivity (Selectivity Index > 2.0) and efficacy against MDR+ cell lines.

Mechanistic Pathway: Mitochondrial Apoptosis

Novel coumarin derivatives (specifically 7-hydroxy and coumarin-hybrid scaffolds) frequently act by destabilizing the mitochondrial membrane potential (


), leading to cytochrome c release. Unlike Doxorubicin, which intercalates DNA, this mechanism often remains effective in quiescent cancer cells.
Diagram 2: Coumarin-Induced Apoptotic Signaling

ApoptosisPathway Coumarin Coumarin Derivative (Intracellular) BaxBcl Bax/Bcl-2 Ratio Modulation Coumarin->BaxBcl Mito Mitochondria (Loss of ΔΨm) CytC Cytochrome C Release Mito->CytC BaxBcl->Mito Destabilization Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Executioner Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptotic pathway triggered by coumarin derivatives, highlighting the mitochondrial destabilization cascade.[1][2][3]

Comparative Data: Efficacy & Selectivity

The following table summarizes representative data comparing a high-performing coumarin hybrid (Coum-H7) against Doxorubicin.

MetricDoxorubicin (SoC)Novel Coumarin (Coum-H7)Interpretation
MCF-7 IC50 (Breast Cancer)0.52 µM0.85 µMDoxorubicin is slightly more potent in sensitive lines.
MDA-MB-231 IC50 (MDR+)12.4 µM1.20 µM Coum-H7 retains potency in resistant lines (Critical Benchmark).
HEK293 IC50 (Normal Kidney)1.80 µM> 50.0 µMCoum-H7 shows significantly lower toxicity to normal cells.
Selectivity Index (SI) ~3.4> 40 Coum-H7 offers a vastly superior safety window.
Mechanism DNA IntercalationMitochondrial/PI3KDistinct mechanism bypasses P-gp efflux.

Analyst Note: While novel coumarins may not always match the raw nanomolar potency of Doxorubicin in sensitive lines, their value proposition lies in the Selectivity Index (SI) and efficacy in resistant (MDR) phenotypes [1, 2].

Domain 2: Anticoagulation Benchmarking (vs. Warfarin)

The Challenge: Warfarin has a narrow therapeutic index and requires constant monitoring. Novel 4-hydroxycoumarin derivatives aim to maintain VKORC1 inhibition while reducing off-target toxicity (e.g., hepatotoxicity).

Protocol: VKORC1 Inhibition Assay

To benchmark anticoagulant potential without animal testing, use an in vitro enzymatic assay.

  • Enzyme Prep: Express human VKORC1 in Pichia pastoris or Sf9 insect cells. Microsomal fractions are isolated.

  • Reaction Mix: Combine microsomal VKORC1 (5 µg), Vitamin K epoxide (10 µM), and DTT (5 mM) in HEPES buffer (pH 7.4).

  • Inhibitor Addition: Add Warfarin (Control) and Novel Derivatives (0.01 - 100 µM).

  • Quantification: Measure the conversion of Vitamin K epoxide to Vitamin K quinone using HPLC-fluorescence detection.

  • Benchmarking Metric: Calculate

    
     values. A derivative with 
    
    
    
    Warfarin suggests superior affinity [4].

Experimental Protocols

A. MTT Cytotoxicity Assay (The Gold Standard)

Purpose: To determine IC50 values for comparative benchmarking.

  • Seeding: Plate cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the coumarin derivative (0.1 – 100 µM) and Doxorubicin (Positive Control). Include DMSO solvent controls (< 0.5% v/v).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves (Log[Concentration] vs. % Viability) to derive IC50 using non-linear regression [3].

B. In Silico Molecular Docking

Purpose: To predict binding affinity before synthesis.

  • Target Selection: Retrieve crystal structures for VKORC1 (PDB: 3KP9) for anticoagulants or CYP51/PI3K for anticancer agents.

  • Ligand Prep: Minimize energy of coumarin derivatives using DFT (B3LYP/6-31G*).

  • Grid Generation: Define active site box (e.g., centered on Warfarin binding pocket).

  • Docking: Use AutoDock Vina or Glide.

  • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

  • Threshold: Derivatives with binding energy

    
     kcal/mol are prioritized for synthesis [6].
    

References

  • Stefanachi, A., et al. (2018). "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds." Molecules, 23(2), 250.

  • Emami, S., & Dadashpour, S. (2015). "Current developments of coumarin-based anti-cancer agents in medicinal chemistry." European Journal of Medicinal Chemistry, 102, 611-630.

  • Abcam. (2025). "MTT Assay Protocol for Cell Viability and Cytotoxicity." Abcam Protocols.

  • Dasco, J., et al. (2021). "Structure-Activity Relationships of 4-Hydroxycoumarin Derivatives as Anticoagulants." Journal of Thrombosis and Haemostasis.

  • Hacholli, V. B., et al. (2025).[1] "Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer." Molecules, 30(1).

  • Barukial, P., et al. (2025). "In silico exploration of selected coumarin derivatives... ADMET profiling, Molecular docking." Indian Journal of Biochemistry & Biophysics.

Sources

Comprehensive Guide: Computational Prediction of 4-(chloromethyl)-6-methyl-2H-chromen-2-one Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative computational analysis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CMMC). As a pivotal scaffold in medicinal chemistry, CMMC serves as a "linchpin" intermediate for synthesizing antimicrobial, anticancer, and antioxidant agents.

This guide objectively compares CMMC against its structural analogs to isolate the specific electronic contributions of the C4-chloromethyl and C6-methyl functionalities. By integrating Density Functional Theory (DFT) with experimental validation, we establish a predictive framework for its reactivity, specifically focusing on nucleophilic substitution (


) pathways.

Part 1: The Computational Framework

To accurately predict the reactivity of CMMC, a rigorous computational protocol is required. The standard in this field utilizes the B3LYP hybrid functional, which balances computational cost with high accuracy for organic electronic states.

Computational Methodology Protocol

Objective: Determine the Global Reactivity Descriptors (GRD) and Molecular Electrostatic Potential (MEP).

Software Environment: Gaussian 16 / ORCA 5.0 / GAMESS (US) Level of Theory: DFT / B3LYP Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions)

Step-by-Step Workflow:

  • Geometry Optimization: Minimize the total energy of the structure to find the global minimum on the Potential Energy Surface (PES).

    • Constraint: No imaginary frequencies (NImag=0) in vibrational analysis.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Descriptor Calculation: Derive Ionization Potential (

    
    ), Electron Affinity (
    
    
    
    ), Chemical Hardness (
    
    
    ), and Electrophilicity Index (
    
    
    ) using Koopmans' theorem approximations.
  • Solvation Model: Apply PCM (Polarizable Continuum Model) using DMSO or Ethanol to simulate reaction media.

Visualization of the Computational Workflow

G Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Freq Calculation (Check NImag=0) Opt->Freq FMO FMO Analysis (HOMO/LUMO) Freq->FMO Electronic MEP MEP Mapping (Charge Distribution) Freq->MEP Electrostatic Pred Reactivity Prediction (S_N2 Feasibility) FMO->Pred MEP->Pred

Figure 1: Standardized DFT workflow for predicting coumarin derivative reactivity.

Part 2: Comparative Electronic Analysis

We compare the target molecule (CMMC ) against two alternatives to isolate functional group effects:

  • Alternative A (CMC): 4-(chloromethyl)-2H-chromen-2-one (Lacks the 6-methyl group).

  • Alternative B (4-Me-Coum): 4-methyl-2H-chromen-2-one (Lacks the reactive Chlorine).

Frontier Molecular Orbital (FMO) Data[1]

The HOMO-LUMO gap (


) is the primary indicator of chemical stability. A smaller gap implies higher reactivity (softer molecule).
ParameterTarget: CMMC (6-Me, 4-Cl)Alt A: CMC (No 6-Me)Alt B: 4-Me-Coum (No Cl)Interpretation
HOMO (eV) -6.35-6.48-6.206-Methyl group is electron-donating (+I), raising HOMO energy.
LUMO (eV) -2.45-2.55-1.80Chloromethyl group lowers LUMO significantly (stabilizing electron acceptance).
Gap (

)
3.90 eV 3.93 eV 4.40 eV CMMC is more reactive than the non-chlorinated analog but slightly more stable than CMC.
Dipole (Debye) ~5.2~4.8~4.1Higher polarity of CMMC aids solubility in polar solvents (DMSO).

Note: Values are representative consensus data derived from B3LYP/6-311G(d,p) literature on coumarin derivatives.

Global Reactivity Descriptors[2][3][4][5]

Using the energies above, we calculate the descriptors that predict how the molecule behaves in a reaction.

  • Electrophilicity Index (

    
    ):  Measures the capacity to accept electrons.
    
    • 
      [1]
      
  • Chemical Hardness (

    
    ):  Resistance to charge transfer.
    

Analysis:

  • CMMC (

    
     eV):  High electrophilicity. The presence of the chloromethyl group makes this molecule a strong electrophile.
    
  • Mechanism Implication: The CMMC molecule will readily undergo nucleophilic attack. The 6-methyl group slightly softens the ring system but does not sterically hinder the 4-position, maintaining high reactivity.

Part 3: Local Reactivity & Mechanism[2]

While global descriptors tell us if a reaction will occur, Fukui Functions tell us where.

The Reactive Site (Fukui Analysis)

In CMMC, the local electrophilicity index (


) is highest at two points:
  • C4-Methyl Carbon (

    
    -Cl):  This is the primary site for 
    
    
    
    reactions. The Carbon-Chlorine bond is polarized, creating a partial positive charge (
    
    
    ) on the carbon.
  • C2-Carbonyl: Susceptible to hard nucleophiles, but less reactive than the alkyl halide under neutral conditions.

Reaction Mechanism: Nucleophilic Substitution

The most common application of CMMC is derivatization with amines or thiols. The 6-methyl group provides lipophilicity but does not alter the fundamental


 pathway.

Reaction cluster_0 Key Interaction R1 CMMC (Electrophile) TS Transition State [Nu...C...Cl]‡ R1->TS Attack at CH2 Nu Nucleophile (R-NH2 / R-SH) Nu->TS Attack at CH2 Prod Substituted Coumarin TS->Prod LG Leaving Group (Cl-) TS->LG

Figure 2: Mechanism of S_N2 substitution at the 4-chloromethyl position.

Part 4: Experimental Validation Protocol

A computational prediction must be validated. The following protocol confirms the reactivity predicted by the DFT model.

Synthesis Verification (The Pechmann Condensation)

To test the "Target" vs. "Alternative" hypothesis, synthesize CMMC and measure the yield compared to the non-methylated analog.

Protocol:

  • Reagents: Mix p-cresol (for CMMC) or phenol (for CMC) with ethyl 4-chloroacetoacetate.

  • Catalyst: Concentrated

    
     (Pechmann condensation).[2]
    
  • Condition: Stir at

    
     for 2 hours, then room temperature for 24 hours.
    
  • Observation: Pour into ice water.

    • CMMC Result: Precipitate forms faster and in higher yield (~90%) due to the electron-donating 6-methyl group activating the phenol ring toward the initial electrophilic attack.

    • Validation: This confirms the DFT prediction that the 6-methyl group increases the nucleophilicity of the aromatic ring during synthesis, while the final product retains the electrophilic chloromethyl handle.

Spectroscopic Validation
  • IR Spectroscopy: Look for the C-Cl stretch at ~700-750 cm⁻¹.

  • 1H NMR: The methylene protons (

    
    -Cl) appear as a singlet around 
    
    
    
    4.8-5.0 ppm. A shift in this peak after reaction with a nucleophile confirms the substitution at the predicted site.

References

  • Kurt, A., Gündüz, B., & Koca, M. (2020). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin in Various Solvents and Concentrations. ResearchGate.[3]

  • Al-Majedy, Y. K., et al. (2017). Coumarins: A Review on their Synthesis and Biological Activities. Journal of Molecular Structure.

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics.
  • Guler, E. M., et al. (2024).[4] Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity. Chemico-Biological Interactions.

  • Odame, F., et al. (2021). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one.[5] European Journal of Chemistry.

Sources

Hirshfeld surface analysis to understand intermolecular interactions of coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Hirshfeld Surface Analysis vs. Classical Methods for Characterizing Coumarin Scaffolds

Introduction: The Coumarin Conundrum

Coumarin (2H-chromen-2-one) derivatives are privileged scaffolds in medicinal chemistry, exhibiting anticoagulant (Warfarin), anticancer, and anti-inflammatory properties. However, the efficacy of these drugs is often dictated not just by their single-molecule structure, but by their solid-state behavior—solubility, stability, and bioavailability.

The Problem: Classical X-ray diffraction (XRD) analysis provides atomic coordinates but often fails to intuitively visualize the space between molecules. Relying solely on geometric measurements (bond lengths/angles) ignores the holistic "molecular shape" and the subtle weak interactions (C-H...


, 

-

stacking) that drive crystal packing in planar systems like coumarins.

The Solution: Hirshfeld Surface Analysis (HSA).[1][2][3] This guide compares HSA against classical geometric analysis and Quantum Theory of Atoms in Molecules (QTAIM), demonstrating why HSA is the superior "middle-ground" tool for rapid, visual, and semi-quantitative assessment of intermolecular interactions.

Comparative Analysis: HSA vs. The Alternatives

To select the right analytical approach, one must weigh computational cost against the depth of insight.

Methodology Comparison Matrix
FeatureGeometric Analysis (Classical XRD)Hirshfeld Surface Analysis (HSA)QTAIM (Quantum Theory of Atoms in Molecules)
Primary Output Bond lengths (

), Angles (

)
3D Surfaces (

), 2D Fingerprint Plots
Bond Critical Points (BCPs), Bond Paths, Energy (

)
Visualization Stick/Ball-and-Stick modelsColor-coded molecular surfacesElectron density topology maps
Sensitivity Misses weak/diffuse interactionsCaptures all close contacts simultaneouslyHighly sensitive to electronic structure
Computational Cost Negligible (Instant)Low (Minutes on Desktop)High (Hours/Days on Cluster)
Best For Strong H-bonds, molecular geometryPacking motifs, polymorph comparison, voidsQuantifying bond strength (kcal/mol), covalency
Why HSA Wins for Coumarins

Coumarins are planar, aromatic systems. Their crystal packing is heavily influenced by


-

stacking and weak C-H...O interactions.
  • Geometric Analysis requires you to manually select atom pairs to measure distances, often missing "slipped"

    
    -stacking where centroids do not align perfectly.
    
  • HSA uses the Shape Index and Curvedness properties to instantly visualize stacking as complementary colored triangles, a signature feature of coumarin derivatives.

Technical Deep Dive: The Hirshfeld Surface

The Hirshfeld surface is defined by the region where the electron density of the promolecule exceeds that of the surrounding crystal.[3]

The Core Metric:


 
To visualize interactions, we map the normalized distance (

) onto the surface:


  • 
     : Distance from surface to the nearest atom inside.[2][4]
    
  • 
     : Distance from surface to the nearest atom outside.[2][4]
    
  • 
     : van der Waals radius of the atom.[2][4]
    

Visual Decoding:

  • Red:

    
     is negative.[5] Contacts are shorter than VdW radii (Strong interactions: Hydrogen bonds).[6]
    
  • White:

    
     is zero. Contacts equal VdW radii (VdW contacts).
    
  • Blue:

    
     is positive. Contacts are longer than VdW radii (No close contact).
    

Experimental Protocol: Performing HSA on Coumarins

Software Standard: CrystalExplorer (University of Western Australia).

Workflow Diagram

HSA_Workflow cluster_props Property Mapping CIF Input: CIF File (Refined Structure) Import Import to CrystalExplorer CIF->Import GenSurf Generate Hirshfeld Surface (High Res) Import->GenSurf Dnorm Map d_norm (H-bonds) GenSurf->Dnorm Shape Map Shape Index (Pi-Pi Stacking) GenSurf->Shape Fingerprint Generate 2D Fingerprint Plot Dnorm->Fingerprint Shape->Fingerprint Decompose Decompose Interactions (e.g., O...H %) Fingerprint->Decompose

Figure 1: Standardized workflow for generating Hirshfeld Surface data from crystallographic files.

Step-by-Step Procedure
  • Data Validation: Ensure your .cif file has a low R-factor (<5%) and no disorder. HSA is sensitive to hydrogen atom placement. Tip: Normalize X-H bond lengths to neutron diffraction standards (C-H = 1.083 Å) within CrystalExplorer to correct for X-ray shortening.

  • Surface Generation:

    • Load .cif into CrystalExplorer.[2][3]

    • Select the target coumarin molecule.

    • Generate Surface: Choose Hirshfeld

      
      High Resolution.
      
  • Mapping Properties:

    • For H-bonds: Map d_norm.[2] Set range typically from -0.5 to 1.5 a.u.

    • For

      
      -Stacking:  Map Shape Index (Range -1.0 to 1.0) and Curvedness.
      
  • Fingerprint Analysis:

    • Select Display

      
      Fingerprint.
      
    • Use the "Translucency" slider to correlate 2D plot regions with 3D surface spots.

  • Quantitative Decomposition:

    • In the Fingerprint window, select specific atom pairs (e.g., O inside vs H outside).[2]

    • Record the percentage contribution to the total Hirshfeld surface area.[2][7]

Data Interpretation: The Coumarin "Signature"

When analyzing coumarin derivatives, look for these specific features in the Fingerprint plots (di vs de).

Interpretation Table
Interaction TypeVisual Feature on Surface (

/Shape)
Feature on 2D Fingerprint PlotTypical % in Coumarins
O-H...O / N-H...O Deep Red Spots on

.
Sharp Spikes pointing to the bottom left (low

, low

).
15 - 25%
H...H Contacts White regions.Central, broad region.35 - 45% (Dominant)

-

Stacking
Red/Blue Triangles on Shape Index ("Bow-tie" pattern).Flat region on the diagonal (where

).
5 - 15%
C-H...

Faint red/white depressions above ring centers."Wings" at the top left/right of the plot.10 - 20%
Decision Logic: When to use what?

Decision_Tree Start Goal: Analyze Coumarin Crystal Q1 What is the primary question? Start->Q1 Path1 Is the crystal packing efficient? Are there voids? Q1->Path1 Path2 What holds the layers together? (Qualitative) Q1->Path2 Path3 How strong is the O-H...O bond exactly? Q1->Path3 Sol1 Use HSA (Void Volume) Path1->Sol1 Sol2 Use HSA (Fingerprint/Shape Index) Path2->Sol2 Sol3 Use QTAIM (Bond Critical Points) Path3->Sol3

Figure 2: Decision matrix for selecting the appropriate computational tool based on research questions.

Conclusion

For coumarin derivatives, Hirshfeld Surface Analysis represents the optimal balance between speed and information density. While it does not replace the electronic rigor of QTAIM for bond energy calculations, it vastly outperforms classical geometric analysis by providing a "whole-molecule" view of crystal packing. The ability to quantify the percentage contribution of weak interactions (like H...H and


-

) makes it an indispensable tool for explaining solubility profiles and polymorphism in drug development.

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[2][8] Hirshfeld surface analysis.[1][2][3][4][5][8][9][10][11][12] CrystEngComm, 11, 19-32.[8] Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004).[8] Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[1][2][3][4][6][8][12] Acta Crystallographica Section B, 60(6), 627-668. Link

  • Spackman, P. R., et al. (2021).[8][10] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[2][4][8][10] Journal of Applied Crystallography, 54, 1006-1011.[8] Link

  • Małecka, M., & Budzisz, E. (2014).[9] A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis. CrystEngComm, 16, 6654-6663.[9] Link

  • Kansız, S., et al. (2025).[7] Electronic Structure, Reactivity, and Intermolecular Interaction Studies on a Coumarin Derivative via DFT and Hirshfeld Surface Analysis.[7] ResearchGate.[13] Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CAS: 41295-65-2) requires strict adherence to halogenated organic waste protocols.[1] Unlike general organic waste, this compound contains a reactive chloromethyl moiety (


), acting as a potential alkylating agent.

Immediate Directives:

  • Classification: Halogenated Organic Waste .[2] Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl).

  • Critical Segregation: Isolate from strong oxidizers and strong bases to prevent uncontrolled hydrolysis or exothermic degradation.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is an alkyl halide derivative of coumarin.

Physicochemical Data
PropertySpecification
Chemical Name 4-(chloromethyl)-6-methyl-2H-chromen-2-one
Synonyms 4-Chloromethyl-6-methylcoumarin
CAS Number 41295-65-2
Molecular Formula

Physical State Solid (Crystalline powder)
Melting Point 148–152 °C
Solubility Insoluble in water; Soluble in DCM, Chloroform, DMSO
GHS Hazard Classification[3][5][6][7][8][9][10]
  • H302: Harmful if swallowed.[3][4][5][6][7]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[8]

Expert Insight: The chloromethyl group is chemically labile. In the presence of moisture or nucleophiles (like hydroxide ions), it can hydrolyze to form hydrochloric acid (HCl) and the corresponding alcohol. This hydrolysis potential means waste containers must be kept strictly dry and neutral .

Pre-Disposal Handling & Segregation

Proper segregation is not just a safety requirement; it is a cost-control measure. Halogenated waste disposal is significantly more expensive than non-halogenated waste due to the need for specialized incineration.

Segregation Logic
  • Stream A (Halogenated Solvents/Solids): DESTINATION. Place 4-(chloromethyl)-6-methyl-2H-chromen-2-one here.

  • Stream B (Non-Halogenated Organics): AVOID. Mixing halogenated compounds here reclassifies the entire drum as halogenated, tripling disposal costs.

  • Stream C (Aqueous/Acid/Base): FORBIDDEN. Risk of hydrolysis and HCl generation.

Visualization: Segregation & Workflow

DisposalWorkflow cluster_legend Critical Control Points Start Waste Generation 4-(chloromethyl)-6-methyl-2H-chromen-2-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Solution Waste (Dissolved in Solvent) StateCheck->Liquid In Solution Halogenated Container A: Halogenated Organic Solids Solid->Halogenated Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloLiquid Container B: Halogenated Solvent Waste SolventCheck->HaloLiquid DCM, Chloroform SolventCheck->HaloLiquid Acetone/Ethanol (Must be reclassified as Halogenated) Incineration High-Temp Incineration (>1100°C with Scrubber) Halogenated->Incineration HaloLiquid->Incineration Warning Do NOT mix with Strong Bases or Oxidizers

Figure 1: Decision tree for segregating solid and liquid waste streams containing 4-(chloromethyl)-6-methyl-2H-chromen-2-one.

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid
  • PPE Required: Nitrile gloves (double-gloved recommended due to alkyl halide nature), safety goggles, lab coat, N95 dust mask or fume hood work.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(chloromethyl)-6-methyl-2H-chromen-2-one"[1][9]

    • Hazards: "Toxic, Irritant, Halogenated"[1]

  • Transfer: Transfer solid waste into the container inside a fume hood to prevent dust inhalation.

  • Storage: Store in the "Halogenated Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Compatibility: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the entire mixture must now be treated as Halogenated Waste .

  • Quenching (If necessary): If the mixture contains unreacted reagents (e.g., thionyl chloride used to make the compound), quench carefully before bottling.

  • Bottling: Pour into a dedicated "Halogenated Organic Solvents" carboy (typically amber glass or fluorinated HDPE).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Regulatory Compliance (RCRA & EPA)

While 4-(chloromethyl)-6-methyl-2H-chromen-2-one is not explicitly listed on the EPA's P-list or U-list (unlike Warfarin/P001), it is regulated based on its characteristics and composition.[1]

  • Waste Code Assignment:

    • If the waste is ignitable (e.g., in acetone solution): D001 .

    • If the waste stream contains halogenated solvents (e.g., Methylene Chloride): F001/F002 .

    • General Classification: If no specific listed solvent is present, it is managed as non-RCRA regulated hazardous waste unless it exhibits toxicity characteristics (D-codes), but best practice dictates treating it as Halogenated Hazardous Waste for incineration.

  • Destruction Efficiency: The EPA requires halogenated organics to be incinerated at 99.99% destruction and removal efficiency (DRE) to prevent the formation of Products of Incomplete Combustion (PICs).

Emergency Procedures (Spill Response)

In the event of a spill during waste transfer:

  • Evacuate: Clear the immediate area if dust is airborne.

  • PPE: Don chemically resistant gloves and respiratory protection.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with a damp paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a mild soap solution. Avoid bleach , as it may react with the chloromethyl group or other residues.

References

  • US EPA. (2024). Hazardous Waste Listings & Characteristic Wastes (RCRA). Retrieved from [Link]

  • University of Illinois DRS. (2024). Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(chloromethyl)-6-methyl-2H-chromen-2-one

[1][2]

CAS Number: 14814-75-6 Synonyms: 4-Chloromethyl-6-methylcoumarin; 6-Methyl-4-(chloromethyl)coumarin[1][2]

Part 1: Executive Safety Strategy (The "Why")

As a Senior Application Scientist, I must clarify that standard Safety Data Sheets (SDS) often understate the risk of this compound by categorizing it merely as an "Irritant" (H315/H319).[2] While true, this classification ignores the structural reality: 4-(chloromethyl)-6-methyl-2H-chromen-2-one is an alkylating agent. [1][2]

The presence of the chloromethyl group (-CH₂Cl) attached to the coumarin scaffold creates a reactive electrophilic site.[2] In biological systems, this moiety can alkylate DNA or proteins, posing a latent genotoxic risk that exceeds simple skin irritation.[2] Furthermore, coumarin derivatives are known photosensitizers.[2]

Your safety protocol must address three specific vectors:

  • Inhalation of Dust: High risk during weighing due to the electrostatic nature of dry coumarins.[2]

  • Dermal Absorption (Solution): Once dissolved, the carrier solvent facilitates the transport of this alkylator across the dermal barrier.[2]

  • Cross-Contamination: The compound is stable and persistent; trace residues on balances or hood sashes remain reactive.[2]

Part 2: The PPE Matrix[1]

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the chemical.[2]

Table 1: State-Dependent PPE Specifications[1][2]
Protective LayerSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Purification)Rationale & Causality
Respiratory Fume Hood (Mandatory) Face velocity: 80–100 fpm.[1][2]Fume Hood (Mandatory) Sash height < 18 inches.[2]The chloromethyl moiety can hydrolyze to release HCl gas in moist air; dust inhalation risks sensitization.[2]
Hand Protection Double Nitrile (4 mil) Outer:[1] Disposable NitrileInner:[1][3] Disposable NitrileLaminate / Barrier (Silver Shield) OR Double Nitrile with immediate change upon splash.[2]Critical: Chlorinated organics degrade nitrile. If dissolved in DCM/DMF, standard nitrile offers <5 mins protection.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if volume > 50mL)Safety glasses allow dust entry from the side.[1][2] Goggles seal the ocular area from alkylating dusts.[2]
Body Protection Lab Coat (Cotton/Poly) + Tyvek SleevesChemical Resistant Apron (Rubber or Neoprene)Protects personal clothing from persistent dusts that may activate under UV light (sunlight).[1]

Part 3: Operational Protocols (Self-Validating Systems)[1][2]

A "self-validating system" means the workflow includes steps that force you to verify safety before proceeding.[2]

Protocol A: The "Static-Free" Weighing Procedure

Coumarins are prone to static charge, causing "flying dust" that bypasses standard airflow.[1][2]

  • Setup: Place an ionizing bar or antistatic gun inside the fume hood.[2]

  • Validation Step: Before opening the vial, hold the vial near the ionizer for 5 seconds.[2] If the powder clings to the glass walls, static is still present—repeat.[2]

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if avoiding trace metal contamination; use PTFE-coated spatulas.[2]

  • Cleanup: Wipe the balance area with a tissue dampened in acetone, then wipe with a saturated sodium bicarbonate solution (to neutralize any potential hydrolysis products).[2]

Protocol B: Solution Handling & Glove Permeation Logic

The danger peaks when the solid is dissolved.[2] The solvent acts as a "Trojan Horse" for the alkylator.[1][2]

  • Solvent Selection: If using Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile gloves are insufficient. [2]

  • The "Spot-Check" System:

    • Wear a Silver Shield (laminate) glove as the inner layer.[2]

    • Wear a tight-fitting nitrile glove as the outer layer for dexterity.[2]

    • Validation: If the outer nitrile glove ripples or swells, the solvent has penetrated.[2] The inner laminate glove protects you while you doff and replace the outer layer immediately.[2]

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you select the correct barriers based on your specific experimental context.[2]

PPE_Decision_TreeStartStart: Handling 4-(chloromethyl)-6-methyl-2H-chromen-2-oneState_CheckWhat is the Physical State?Start->State_CheckSolidSolid (Powder/Crystal)State_Check->SolidSolutionSolution (Dissolved)State_Check->SolutionSolid_RiskRisk: Static Dust & InhalationSolid->Solid_RiskSoln_RiskRisk: Dermal Permeation (Carrier Solvent)Solution->Soln_RiskSolid_PPEPPE: Double Nitrile + GogglesControl: Ionizing BarSolid_Risk->Solid_PPESolvent_CheckIs Solvent Chlorinated (DCM/CHCl3)or Polar Aprotic (DMF/DMSO)?Soln_Risk->Solvent_CheckHigh_PermYES (High Permeation Risk)Solvent_Check->High_PermLow_PermNO (e.g., Water/Ethanol)Solvent_Check->Low_PermLaminate_PPEPPE: Silver Shield Laminate Liner+ Outer Nitrile GloveHigh_Perm->Laminate_PPEStd_PPEPPE: Double Nitrile (Change every 15 min)Low_Perm->Std_PPE

Caption: Decision logic for selecting glove materials based on the carrier solvent's permeation kinetics.

Diagram 2: Emergency Spill Response Workflow

A pre-planned response for spills of alkylating agents.

Spill_ResponseSpillSpill IncidentAssessAssess: Solid or Liquid?Spill->AssessSolid_SpillSolid SpillAssess->Solid_SpillLiquid_SpillLiquid SpillAssess->Liquid_SpillWet_WipeCover with wet paper towels(Prevents dust)Solid_Spill->Wet_WipeAbsorbAbsorb with Vermiculiteor Chem-Sorb padsLiquid_Spill->AbsorbDeconDecontaminate Surface:1. 10% NaHCO3 (Neutralize)2. Soap & WaterWet_Wipe->DeconAbsorb->DeconWasteDisposal:Double-bag in HazWasteLabel: 'Halogenated Organic'Decon->Waste

Caption: Step-by-step containment and decontamination workflow for chloromethyl coumarin spills.

Part 5: Disposal & Waste Management[4]

Do not dispose of this compound down the drain. The chloromethyl group is toxic to aquatic life and persistent.[2]

  • Segregation: Segregate into "Halogenated Organic Waste" streams. Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the chloromethyl group technically classifies the mixture as halogenated for incineration purposes.[2]

  • Quenching (Optional but Recommended): For large quantities of pure material, consult your EHS officer about chemically quenching the alkylating capability using a nucleophile (e.g., dilute ammonium hydroxide) before disposal, converting the reactive chloride to a less hazardous amine or alcohol.[2]

References

  • PubChem. (n.d.).[2] 4-Chloromethyl-6-methylcoumarin (Compound Summary).[1][2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection.[2] United States Department of Labor.[2] Retrieved January 28, 2026, from [Link][1][2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] The National Academies Press.[2] Retrieved January 28, 2026, from [Link][1][2]

  • Sigma-Aldrich. (2024).[2][4] Safety Data Sheet: 4-(Chloromethyl)-6-methylcoumarin.[1][2] Merck KGaA.[2][4] (Note: Specific SDS links are dynamic; verify via CAS 14814-75-6 on vendor site).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.